5-Chloro-3-((trimethylsilyl)-ethynyl)pyrazin-2-amine
Description
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Properties
IUPAC Name |
5-chloro-3-(2-trimethylsilylethynyl)pyrazin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3Si/c1-14(2,3)5-4-7-9(11)12-6-8(10)13-7/h6H,1-3H3,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGQWNFMNOPZVDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=NC(=CN=C1N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Introduction: The Strategic Value of Pyrazine Scaffolds in Modern Drug Discovery
An In-depth Technical Guide to the Synthesis of 5-Chloro-3-((trimethylsilyl)ethynyl)pyrazin-2-amine
Pyrazine, a six-membered aromatic heterocycle with nitrogen atoms at the 1 and 4 positions, represents a privileged scaffold in medicinal chemistry.[1][2] Its unique electronic properties, ability to participate in hydrogen bonding, and structural resemblance to other key aromatic systems have made pyrazine derivatives a focal point in the development of novel therapeutics.[3][4] Compounds incorporating the pyrazine nucleus exhibit a wide spectrum of pharmacological activities, including anticancer, antiviral, and anti-inflammatory effects.[2]
This guide focuses on the synthesis of 5-Chloro-3-((trimethylsilyl)ethynyl)pyrazin-2-amine (CAS No: 1244776-64-4), a highly functionalized pyrazine derivative.[5][6] This molecule is of significant interest to researchers in drug development as a versatile building block. The presence of three distinct functional groups—an amine, a chloro substituent, and a trimethylsilyl-protected ethynyl group—on the pyrazine core allows for sequential, regioselective modifications, making it an ideal starting point for constructing complex molecular architectures and generating libraries of potential drug candidates.
Core Synthetic Strategy: The Sonogashira Cross-Coupling Reaction
The most efficient and widely adopted method for constructing the C(sp²)-C(sp) bond required in the target molecule is the Sonogashira cross-coupling reaction.[7] This powerful palladium- and copper-co-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[8][9] Its reliability, mild reaction conditions, and tolerance of various functional groups make it an indispensable tool in modern organic synthesis.[10]
The Catalytic Cycle: A Mechanistic Overview
The Sonogashira reaction proceeds through two interconnected catalytic cycles: a primary palladium cycle and a secondary copper cycle.[9]
-
Palladium Cycle : The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (the pyrazine derivative). The resulting Pd(II) complex then undergoes transmetalation with a copper(I) acetylide intermediate. The final step is reductive elimination, which forms the desired C-C bond, releases the product, and regenerates the Pd(0) catalyst.[8]
-
Copper Cycle : Copper(I) iodide reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide species. This intermediate is more nucleophilic than the alkyne itself, facilitating the crucial transmetalation step with the palladium complex.[8]
Detailed Synthetic Protocol and Workflow
The synthesis of 5-Chloro-3-((trimethylsilyl)ethynyl)pyrazin-2-amine is achieved by the selective Sonogashira coupling of a suitable dihalopyrazin precursor with trimethylsilylacetylene. A highly analogous procedure has been successfully reported for the synthesis of the bromo-counterpart, providing a robust foundation for this protocol.[11][12]
Reaction Scheme
The proposed synthesis starts from 3,5-dichloropyrazin-2-amine. The Sonogashira reaction is performed to install the (trimethylsilyl)ethynyl group at the C3 position.
Experimental Workflow Visualization
A systematic workflow is critical for ensuring reproducibility and safety.
Sources
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An In-Depth Technical Guide to 5-Chloro-3-((trimethylsilyl)ethynyl)pyrazin-2-amine: A Key Intermediate in Modern Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Functionalized Pyrazines
In the landscape of contemporary drug discovery and medicinal chemistry, heterocyclic compounds form the backbone of a vast number of therapeutic agents. Among these, pyrazine derivatives have emerged as a class of significant interest due to their prevalence in biologically active molecules and their versatile chemical reactivity.[1][2] The pyrazine scaffold is a key component in numerous FDA-approved drugs, demonstrating a wide range of biological activities including anticancer, antitubercular, and anti-inflammatory properties.[1][3]
This technical guide focuses on 5-Chloro-3-((trimethylsilyl)ethynyl)pyrazin-2-amine , a highly functionalized pyrazine derivative that serves as a critical building block in the synthesis of complex molecular architectures. The strategic placement of a chloro group, an amino group, and a protected ethynyl group on the pyrazine ring provides medicinal chemists with a versatile platform for molecular elaboration through a variety of chemical transformations. This guide will provide an in-depth analysis of the chemical properties, synthesis, reactivity, and applications of this compound, with a focus on the practical insights required for its effective utilization in a research and development setting.
Physicochemical and Safety Profile
A thorough understanding of the physicochemical properties and safety considerations of a chemical intermediate is paramount for its successful application in the laboratory.
Core Chemical Properties
| Property | Value | Source |
| CAS Number | 1244776-64-4 | [4][5] |
| Molecular Formula | C₉H₁₂ClN₃Si | [4] |
| Molecular Weight | 225.75 g/mol | [4] |
| Appearance | Solid | [6] |
| Storage Conditions | Keep in a dark place, under an inert atmosphere, at 2-8°C. | [4] |
Safety and Handling
-
Acute Toxicity: Harmful if swallowed.
-
Skin Irritation: Causes skin irritation.
-
Eye Irritation: Causes serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation.
Precautionary Measures:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.
-
Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
Synthesis and Purification: A Guided Protocol
The synthesis of 5-Chloro-3-((trimethylsilyl)ethynyl)pyrazin-2-amine is typically achieved through a Sonogashira coupling reaction. While a specific protocol for the chloro-derivative is not published, the synthesis of the analogous 5-bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine provides a reliable and adaptable methodology.
Proposed Synthetic Route: Sonogashira Coupling
The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[7]
Caption: Proposed synthesis of the target molecule via Sonogashira coupling.
Step-by-Step Experimental Protocol (Adapted from Bromo-Analog Synthesis)
Materials:
-
3,5-Dichloropyrazin-2-amine
-
Trimethylsilylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
-
Petroleum ether
-
Ethyl acetate
Procedure:
-
Reaction Setup: To a solution of 3,5-dichloropyrazin-2-amine in anhydrous THF, add triethylamine, copper(I) iodide, and a catalytic amount of Pd(PPh₃)₂Cl₂.
-
Cooling: Cool the reaction mixture to -5 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Alkyne: Slowly add trimethylsilylacetylene dropwise to the cooled reaction mixture.
-
Reaction Progression: After the addition is complete, allow the reaction to slowly warm to 0 °C and stir for approximately 1.5 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purification: Purify the resulting residue by silica gel column chromatography using a suitable eluent system (e.g., a gradient of petroleum ether and ethyl acetate) to afford the desired product, 5-Chloro-3-((trimethylsilyl)ethynyl)pyrazin-2-amine.
Expert Insight: The choice of a dichlorinated starting material allows for regioselective coupling at one of the chloro positions. The reactivity difference between the two chloro groups, influenced by the adjacent amino group, can be exploited to favor monosubstitution. Careful control of stoichiometry and reaction temperature is crucial to minimize the formation of disubstituted byproducts.
Key Chemical Reactions and Mechanistic Considerations
The synthetic utility of 5-Chloro-3-((trimethylsilyl)ethynyl)pyrazin-2-amine lies in the distinct reactivity of its functional groups.
The Sonogashira Coupling: A Deeper Look
The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.
Caption: Simplified mechanism of the Sonogashira coupling reaction.
Causality in Experimental Choices:
-
Palladium Catalyst: Pd(PPh₃)₂Cl₂ is a common and effective pre-catalyst that is reduced in situ to the active Pd(0) species.
-
Copper(I) Co-catalyst: CuI facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. This is often faster than the direct reaction of the alkyne with the palladium complex.
-
Base: Triethylamine serves to deprotonate the terminal alkyne, forming the reactive acetylide anion, and also to neutralize the hydrogen halide formed during the reaction.
-
Inert Atmosphere: The catalytic cycle involves air-sensitive Pd(0) species, necessitating an inert atmosphere to prevent catalyst deactivation.
Deprotection of the Trimethylsilyl (TMS) Group
The trimethylsilyl (TMS) group is a widely used protecting group for terminal alkynes. Its removal is a crucial step to liberate the terminal alkyne for subsequent transformations.
Typical Deprotection Workflow:
Caption: General workflow for the deprotection of the TMS group.
Step-by-Step Deprotection Protocol (Base-Catalyzed):
-
Dissolution: Dissolve the TMS-protected pyrazine in a suitable solvent such as methanol.
-
Addition of Base: Add a catalytic amount of a mild base, such as potassium carbonate (K₂CO₃).
-
Reaction: Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.
-
Workup: Upon completion, neutralize the reaction mixture, remove the solvent under reduced pressure, and extract the product with an organic solvent.
-
Purification: Purify the crude product by column chromatography or recrystallization to obtain the terminal alkyne.
Self-Validating System: The progress of the deprotection can be easily monitored by ¹H NMR spectroscopy by observing the disappearance of the characteristic singlet of the nine TMS protons (around 0.2-0.3 ppm) and the appearance of a new singlet for the terminal alkyne proton (typically around 3-4 ppm).
Applications in Drug Discovery and Medicinal Chemistry
The strategic arrangement of reactive handles on 5-Chloro-3-((trimethylsilyl)ethynyl)pyrazin-2-amine makes it a valuable intermediate for generating libraries of compounds for high-throughput screening and lead optimization.
-
Scaffold for Kinase Inhibitors: The 2-aminopyrazine core is a well-established scaffold in the design of kinase inhibitors. The amino group can act as a hydrogen bond donor, interacting with the hinge region of the kinase active site. The ethynyl group, after deprotection, can be further functionalized to access key binding pockets.
-
Versatility in Cross-Coupling Reactions: The chloro substituent can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Stille couplings, allowing for the introduction of a wide range of aryl, heteroaryl, and alkyl groups.
-
"Click" Chemistry: The terminal alkyne, obtained after TMS deprotection, is a perfect handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry, enabling the facile synthesis of triazole-containing compounds, which are themselves important pharmacophores.
The presence of chlorine in drug candidates can significantly impact their pharmacokinetic and pharmacodynamic properties, often enhancing membrane permeability and metabolic stability.[8]
Conclusion
5-Chloro-3-((trimethylsilyl)ethynyl)pyrazin-2-amine is a strategically designed chemical intermediate that offers a wealth of opportunities for medicinal chemists. Its multifaceted reactivity, combined with the proven biological relevance of the 2-aminopyrazine scaffold, makes it a powerful tool in the quest for novel therapeutic agents. This guide has provided a comprehensive overview of its properties, synthesis, and reactivity, empowering researchers to confidently and effectively incorporate this versatile building block into their drug discovery programs.
References
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- Malwal, S. R., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 173, 199-233.
- YMER. (n.d.).
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Lead Sciences. (n.d.). 5-Chloro-3-((trimethylsilyl)-ethynyl)pyrazin-2-amine. Retrieved from [Link]
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- MDPI. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(1), 1.
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Chemspace. (n.d.). 5-chloro-3-[2-(trimethylsilyl)ethynyl]pyrazin-2-amine. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
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5-Chloro-3-((trimethylsilyl)-ethynyl)pyrazin-2-amine CAS number 1244776-64-4
An In-Depth Technical Guide to 5-Chloro-3-((trimethylsilyl)ethynyl)pyrazin-2-amine (CAS 1244776-64-4)
Authored by a Senior Application Scientist
Introduction and Strategic Overview
5-Chloro-3-((trimethylsilyl)ethynyl)pyrazin-2-amine is a highly functionalized heterocyclic compound that serves as a strategic building block in the fields of medicinal chemistry and materials science. Its intrinsic value lies not in its final application, but in its potential as a versatile intermediate scaffold. The molecule is engineered with three distinct and orthogonally reactive functional groups: a nucleophilic amino group, an electrophilic chloro group suitable for cross-coupling, and a trimethylsilyl (TMS)-protected alkyne. This trifecta of reactivity allows for sequential, selective modifications, making it an ideal starting point for the synthesis of diverse chemical libraries aimed at drug discovery and the development of novel organic materials.[1][2] This guide provides an in-depth analysis of its properties, a robust synthetic protocol, and a discussion of its reactivity and strategic applications for researchers, scientists, and drug development professionals.
Caption: The Sonogashira reaction relies on cooperative palladium and copper catalytic cycles.
Experimental Protocol: Synthesis
Objective: To synthesize 5-Chloro-3-((trimethylsilyl)ethynyl)pyrazin-2-amine from 3,5-dichloropyrazin-2-amine and trimethylsilylacetylene.
Materials:
-
3,5-Dichloropyrazin-2-amine
-
Trimethylsilylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Inert Atmosphere: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 3,5-dichloropyrazin-2-amine (1.0 eq).
-
Solvent and Reagents: Add anhydrous THF (approx. 10-15 mL per mmol of substrate) and triethylamine (3.0 eq). Stir the mixture until all solids are dissolved.
-
Catalyst Addition: Add copper(I) iodide (0.1 eq) and Pd(PPh₃)₂Cl₂ (0.05 eq) to the solution. The mixture may change color.
-
Cooling: Cool the reaction mixture to 0°C using an ice bath. This is a critical step to control the exothermic reaction upon addition of the alkyne and to improve the selectivity of the coupling at the more reactive 3-position over the 5-position.
-
Alkyne Addition: Add trimethylsilylacetylene (0.95 eq) dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not rise significantly. Using slightly less than one equivalent of the alkyne minimizes the formation of di-coupled byproducts.
-
Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for 2-4 hours. The progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Upon completion, concentrate the mixture under reduced pressure to remove the solvent.
-
Purification: Purify the resulting residue by silica gel column chromatography, typically using a gradient of ethyl acetate in petroleum ether or hexanes, to yield the pure product.
Key Chemical Transformations and Reactivity
The synthetic utility of this molecule stems from the ability to selectively address its three key functional handles.
Deprotection of the Trimethylsilyl (TMS) Group
The TMS group serves as a robust protecting group for the terminal alkyne. [3][4]Its removal, or protiodesilylation, unmasks the terminal alkyne, a versatile functional group for subsequent reactions such as click chemistry (CuAAC), Glaser or Hay couplings, or further Sonogashira reactions.
Caption: Mild deprotection unmasks the reactive terminal alkyne.
Protocol: TMS Deprotection
-
Dissolve the TMS-protected pyrazine (1.0 eq) in methanol (MeOH).
-
Add potassium carbonate (K₂CO₃, 2.0 eq) to the solution.
-
Stir the mixture at room temperature for 1-2 hours, monitoring by TLC.
-
Upon completion, neutralize the mixture with a mild acid (e.g., 1M HCl) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, concentrate, and purify as needed. This method is often clean enough to proceed without extensive purification. [5]
Functionalization at the Chloro and Amino Groups
The chloro and amino groups provide further sites for diversification:
-
C5-Chloro Group: This position is a prime site for further palladium-catalyzed cross-coupling reactions. Suzuki coupling can introduce new aryl or heteroaryl moieties, while Buchwald-Hartwig amination can install a wide variety of substituted amines. This allows for the systematic exploration of the structure-activity relationship (SAR) at this vector.
-
C2-Amino Group: The primary amine can be readily acylated, sulfonated, or alkylated to introduce different substituents, further expanding the chemical space accessible from this single intermediate.
Strategic Application in Drug Discovery
The true power of 5-Chloro-3-((trimethylsilyl)ethynyl)pyrazin-2-amine is realized when it is used as a central scaffold for building molecular libraries. Its orthogonal reactivity allows for a planned, multi-step synthesis campaign where each functional group is addressed in a specific order to build complexity.
Caption: A hub-and-spoke model illustrating the diverse synthetic pathways accessible from the core scaffold.
A typical drug discovery workflow might involve:
-
Core Synthesis: Large-scale synthesis of the title compound via the Sonogashira protocol.
-
First Diversification: Reaction at the C5-chloro position via Suzuki coupling with a library of boronic acids.
-
Second Diversification: Deprotection of the TMS group followed by a click reaction with a library of azides.
-
Final Modification: Acylation of the C2-amino group to cap the molecule or introduce a final element for biological recognition.
This logical, step-wise approach enables the rapid generation of hundreds or thousands of unique, complex, and drug-like molecules from a single, well-characterized starting material. The prevalence of both pyrazine and chloro-substituted heterocycles in FDA-approved pharmaceuticals underscores the potential of derivatives from this scaffold. [1][2][6]
Safety, Handling, and Storage
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing). Handling: Handle in a well-ventilated area or fume hood, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
Storage: For long-term stability, the compound should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container at 2-8°C, protected from light. [7]
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Nikishkin, N. I., & Van der Eycken, E. V. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry, 11(22), 3649-3674. [Link]
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Ballaschk, F., Erhardt, H., & Kirsch, S. F. (2017). Synthesis of substituted pyrazines from N-allyl malonamides. RSC Advances, 7(87), 55594-55597. [Link]
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Ballaschk, F., Erhardt, H., & Kirsch, S. F. (2017). Synthesis of substituted pyrazines from N-allyl malonamides. ResearchGate. [Link]
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Nikishkin, N. I., & Van der Eycken, E. V. (2013). Transition metal-catalyzed functionalization of pyrazines. ResearchGate. [Link]
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Lead Sciences. 5-Chloro-3-((trimethylsilyl)-ethynyl)pyrazin-2-amine. Lead Sciences Website. [Link]
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Cacchi, S., et al. (2005). Silver(I)‐Catalysed Protiodesilylation of 1‐(Trimethylsilyl)‐1‐alkynes. European Journal of Organic Chemistry. [Link]
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Siddaraj, R., et al. (2018). A mild and efficient method for the deprotection of trimethyl silyl alkynes using sodium ascorbate and copper sulphate. European Journal of Chemistry, 9(4), 317-321. [Link]
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Ghorab, M. M., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 173, 266-307. [Link]
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Ghorab, M. M., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed. [Link]
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The Strategic Synthesis of Substituted Pyrazines from N-Allyl Malonamides: A Technical Guide for Drug Discovery
Introduction: The Enduring Significance of the Pyrazine Scaffold in Medicinal Chemistry
The pyrazine ring system is a cornerstone in the architecture of pharmacologically active molecules.[1][2] Its presence in numerous natural products and synthetic compounds underscores its versatility as a privileged scaffold in drug discovery.[2] Pyrazine derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][3] The ability to strategically introduce a variety of substituents onto the pyrazine core allows for the fine-tuning of a compound's physicochemical properties and biological targets, making the development of novel synthetic routes to functionalized pyrazines a critical endeavor for medicinal chemists and drug development professionals. This guide provides an in-depth technical overview of a robust and versatile method for the synthesis of substituted pyrazines commencing from readily accessible N-allyl malonamides.
Core Synthesis Strategy: From N-Allyl Malonamides to Functionalized Pyrazines
The synthetic pathway at the heart of this guide is a powerful sequence initiated by the diazidation of N-allyl malonamides, followed by a subsequent thermal or copper-mediated cyclization to yield the pyrazine core.[4][5] This methodology affords pyrazine products bearing ester and hydroxy groups at the 2- and 3-positions, respectively, while also allowing for the incorporation of diverse alkyl and aryl substituents at other positions on the heterocyclic ring.[4][5]
Reaction Mechanism: A Stepwise Look at Pyrazine Formation
The formation of the pyrazine ring from N-allyl malonamides proceeds through a fascinating cascade of chemical transformations. The proposed mechanism, as elucidated by Ballaschk and colleagues, provides a clear roadmap for understanding the intricacies of this synthetic route.[4][6]
The key steps of the reaction mechanism are visualized in the diagram below:
Figure 1: Proposed mechanism for the formation of substituted pyrazines.
The process commences with the diazidation of the N-allyl malonamide starting material.[4] This is typically achieved using a source of azide, such as sodium azide, in the presence of an oxidizing agent like iodine.[7] This step is crucial as it introduces the necessary nitrogen atoms and creates a reactive gem-diazido intermediate.[4][8]
Following the diazidation, the gem-diazido intermediate undergoes a thermal or copper-mediated cyclization .[4][5] The application of heat or a copper(I) catalyst promotes the extrusion of nitrogen gas, leading to the formation of a highly reactive nitrene intermediate. This intermediate then undergoes an intramolecular cyclization, followed by a rearrangement, to form a dihydropyrazine tautomer.[4]
The final step is the aromatization of the dihydropyrazine intermediate to yield the stable substituted pyrazine. This oxidation can occur under the reaction conditions or upon workup.[9] The resulting pyrazine is characteristically functionalized with an ester and a hydroxyl group, providing valuable handles for further chemical modifications.[4]
Experimental Protocols: A Practical Guide to Synthesis
The following protocols are based on the successful procedures reported by Ballaschk et al. and provide a detailed, step-by-step guide for researchers.[7]
Protocol 1: Synthesis of gem-Diazido N-Allyl Malonamides
-
Dissolution: Dissolve the starting N-allyl malonamide (1 equivalent) in a 2:1 mixture of DMSO and water (0.1 M).
-
Addition of Reagents: To the stirred solution, add sodium azide (NaN₃, 4 equivalents) and sodium bicarbonate (NaHCO₃, 3 equivalents).
-
Cooling: Cool the resulting suspension to 0 °C in an ice bath.
-
Iodine Addition: Slowly add iodine (I₂, 2.05 equivalents) to the cooled suspension. Maintain the temperature at 0 °C for 10 minutes after the addition is complete.
-
Warming and Monitoring: Allow the reaction mixture to warm to room temperature and continue stirring until the starting material is completely consumed, as monitored by thin-layer chromatography (TLC). This typically takes around 2 hours.
-
Quenching: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the dark color of the iodine is completely discharged.
-
Extraction: Extract the aqueous mixture with ethyl acetate (EtOAc).
-
Washing and Drying: Wash the combined organic phases with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash chromatography on silica gel to obtain the corresponding gem-diazido N-allyl malonamide.[7]
Caution: Diazidated compounds are potentially hazardous and should be handled with appropriate safety precautions, including the use of personal protective equipment.[4]
Protocol 2: Thermal Synthesis of Substituted Pyrazines
-
Inert Atmosphere: Carry out the reaction under an inert atmosphere of argon.
-
Dissolution: Dissolve the gem-diazido N-allyl malonamide (1 equivalent) in xylenes (0.05 M).
-
Heating: Stir the solution at 140 °C for 24 hours.
-
Cooling and Concentration: Cool the reaction mixture to room temperature and evaporate the solvent under reduced pressure.
-
Purification: Purify the resulting crude material by flash chromatography on silica gel to yield the substituted pyrazine.[7]
Protocol 3: Copper-Mediated Synthesis of Substituted Pyrazines
-
Inert Atmosphere: Conduct the reaction under an argon atmosphere.
-
Dissolution: Dissolve the gem-diazido N-allyl malonamide (1 equivalent) in glacial acetic acid (0.05 M).
-
Catalyst Addition: Add copper(I) iodide (CuI, 1.5 equivalents) to the solution.
-
Heating: Stir the reaction mixture at 120 °C for 24 hours.
-
Workup: Cool the mixture to room temperature and filter through a short pad of celite.
-
Concentration and Purification: Evaporate the filtrate under reduced pressure and purify the residue by flash chromatography on silica gel to afford the desired pyrazine.[7]
Data Presentation: A Summary of Representative Yields
The following table summarizes the yields for the synthesis of a representative substituted pyrazine, ethyl 3-hydroxy-6-methylpyrazine-2-carboxylate, as reported in the literature.[7]
| Starting Material | Method | Product | Yield (%) |
| Ethyl 3-(allylamino)-2,2-diazido-3-oxopropanoate | Thermal | Ethyl 3-hydroxy-6-methylpyrazine-2-carboxylate | 68 |
| Ethyl 3-(allylamino)-2,2-diazido-3-oxopropanoate | Cu-mediated | Ethyl 3-hydroxy-6-methylpyrazine-2-carboxylate | 55 |
Table 1: Comparison of yields for thermal versus copper-mediated synthesis.
Further Functionalization: Expanding the Chemical Space
A significant advantage of this synthetic methodology is the inherent functionality of the resulting pyrazine products. The ester and hydroxyl groups serve as versatile handles for a wide array of subsequent chemical transformations, allowing for the rapid generation of diverse compound libraries for biological screening.[4]
Examples of further derivatization include:
-
Alkylation: The hydroxyl group can be readily alkylated using various alkyl halides in the presence of a base.[4]
-
Cross-Coupling Reactions: The hydroxyl group can be converted to a triflate, which then serves as an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, to introduce aryl or heteroaryl substituents.[4][7]
-
Side-Chain Bromination: Alkyl substituents on the pyrazine ring can be brominated using reagents like N-bromosuccinimide (NBS).[4]
-
Hydrogenation: The aromatic core of the pyrazine can be hydrogenated to access piperazine derivatives.[4]
The workflow for these derivatization reactions is depicted below:
Figure 2: Potential derivatization pathways for the synthesized pyrazines.
Conclusion: A Versatile and Powerful Tool for Drug Discovery
The synthesis of substituted pyrazines from N-allyl malonamides offers a highly effective and adaptable strategy for accessing a diverse range of functionalized pyrazine scaffolds. The methodology is characterized by its operational simplicity, the ready availability of starting materials, and the strategic introduction of functional groups that are amenable to further chemical exploration. For researchers, scientists, and drug development professionals, this synthetic route represents a valuable addition to the medicinal chemistry toolbox, enabling the efficient generation of novel molecular entities with the potential for significant therapeutic impact.
References
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Ballaschk, F., Erhardt, H., & Kirsch, S. F. (2017). Synthesis of substituted pyrazines from N-allyl malonamides. RSC Advances, 7(68), 42957-42961. [Link]
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Synthesis of substituted pyrazines from N-allyl malonamides. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
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Doležal, M., et al. (2006). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules, 11(4), 242-256. [Link]
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Possible mechanism for the formation of pyrazine 2a. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
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Ballaschk, F., Erhardt, H., & Kirsch, S. F. (2017). Supplementary Information: Synthesis of Substituted Pyrazines from N-Allyl Malonamides. The Royal Society of Chemistry. [Link]
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Choudhary, D., et al. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Polycyclic Aromatic Compounds, 42(5), 2354-2380. [Link]
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Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications. (n.d.). Royal Society of Chemistry. Retrieved January 20, 2026, from [Link]
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Synthesis, Characterization and Biological Evaluation of Substituted Pyrazoline Derivatives. (n.d.). Paper Publications. Retrieved January 20, 2026, from [Link]
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Dioxygen Oxidation of a Stable 1,4-Dihydropyrazine. (1997). The Journal of Organic Chemistry, 62(21), 7288-7294. [Link]
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Balaraman, E., et al. (2018). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. Organic Letters, 20(15), 4549-4553. [Link]
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Chemical Transformation of Pyrazine Derivatives. (2021). Indonesian Journal of Chemistry, 21(5), 1184-1192. [Link]
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Armand, J., Chekir, K., & Pinson, J. (1974). Electrochemical Reduction of Pyrazines into Dihydropyrazines. Preparation of Dihydropyrazines. Canadian Journal of Chemistry, 52(22), 3971-3980. [Link]
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An In-depth Technical Guide to the Solubility and Stability of Silylated Pyrazines
Abstract
Pyrazines are a critical class of N-heterocyclic compounds widely utilized in pharmaceutical and materials science due to their diverse biological activities and unique electronic properties.[1][2] However, their inherent polarity and potential for intermolecular hydrogen bonding can limit their solubility in organic solvents and affect their stability, posing challenges for synthesis, formulation, and analytical characterization. Silylation, the introduction of a silyl group (e.g., trimethylsilyl, TMS), is a powerful chemical modification strategy to modulate these properties.[3][4] This guide provides a comprehensive technical overview of the principles and practices governing the solubility and stability of silylated pyrazines, offering field-proven insights for researchers, scientists, and drug development professionals. We will explore the causality behind experimental choices, describe self-validating protocols, and ground our discussion in authoritative references.
Introduction: The Rationale for Silylating Pyrazines
The pyrazine ring system is a key pharmacophore found in numerous approved drugs, such as the anti-tuberculosis agent pyrazinamide, and is a building block for advanced materials.[1][5] The nitrogen atoms in the pyrazine ring make the molecule polar and capable of acting as a hydrogen bond acceptor.[6] While beneficial for aqueous solubility in some contexts, this polarity can be disadvantageous during organic synthesis, purification, or when formulation in non-polar media is required.
Key Challenges with Unmodified Pyrazines:
-
Limited Organic Solubility: Poor solubility in non-polar organic solvents can hinder reaction efficiency and purification by chromatography.
-
Low Volatility: Polar pyrazines are often non-volatile, making them unsuitable for analytical techniques like Gas Chromatography (GC) without derivatization.[7][8]
-
Reactivity of N-H and O-H Groups: Pyrazines with hydroxyl (pyrazinols) or amino substituents have active hydrogens that can interfere with certain chemical reactions.
Silylation addresses these challenges by replacing active hydrogen atoms on hydroxyl, amino, or carboxyl groups with a sterically bulky and non-polar silyl group.[3] This transformation has profound effects:
-
Enhanced Solubility: The introduction of a lipophilic silyl group disrupts polar interactions, significantly increasing solubility in a wide range of organic solvents.[9]
-
Increased Volatility & Thermal Stability: By masking polar functional groups, silylation reduces intermolecular forces, which increases volatility and often enhances thermal stability, making the compounds amenable to GC-MS analysis.[7][10]
-
Chemical Protection: The silyl group acts as a protecting group, preventing unwanted side reactions at the derivatized site.[4]
The Chemistry of Pyrazine Silylation
The silylation of pyrazines typically involves the reaction of a suitable functional group on the pyrazine ring (e.g., a hydroxyl group in a pyrazinol) with a silylating agent. The reaction is a nucleophilic substitution at the silicon atom.[3]
Common Silylating Agents:
-
Silyl Halides: Trimethylsilyl chloride (TMS-Cl) is a common, reactive agent. The reaction generates HCl, which is typically scavenged by a non-nucleophilic base like triethylamine (NEt₃) or pyridine to drive the reaction to completion.[4]
-
Silyl Triflates: Reagents like trimethylsilyl triflate (TMS-OTf) are more reactive than the corresponding chlorides and are used for silylating sterically hindered or less reactive hydroxyl groups.[11]
-
Silyl Amides/Amines: Agents like N,O-Bis(trimethylsilyl)acetamide (BSA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are highly effective.[4][10] They are often preferred for analytical derivatization as the byproducts (acetamide and MSTFA's corresponding amide) are neutral and volatile, simplifying sample workup.[4]
The general mechanism involves the nucleophilic attack of the pyrazine's functional group (e.g., the oxygen of a hydroxyl group) on the electrophilic silicon atom of the silylating agent, leading to the displacement of a leaving group (e.g., chloride).[3]
Modulating Solubility through Silylation
The primary reason for silylating pyrazines in many synthetic applications is to enhance their solubility in organic solvents. Unmodified pyrazine is moderately soluble in water and polar organic solvents like alcohols but has low solubility in nonpolar solvents.[6]
By replacing a polar O-H or N-H group with a non-polar Si-C and Si-O bonded group, silylation dramatically alters the molecule's overall polarity. The bulky alkyl groups on the silicon atom create a lipophilic "shield" around the polar pyrazine core.
| Silyl Group | Common Abbreviation | Relative Steric Bulk | Lipophilicity Contribution |
| Trimethylsilyl | TMS | Low | Moderate |
| Triethylsilyl | TES | Moderate | High |
| tert-Butyldimethylsilyl | TBS / TBDMS | High | Very High |
| Triisopropylsilyl | TIPS | Very High | Very High |
| tert-Butyldiphenylsilyl | TBDPS | Very High | Extremely High |
Table 1: Common silyl groups and their relative properties influencing solubility.
Causality in Solvent Selection: The choice of silyl group directly impacts the solubility profile. A TMS-silylated pyrazine will be significantly more soluble in moderately polar solvents like ethyl acetate and dichloromethane than its parent compound. For solubility in very non-polar solvents like hexanes or toluene, a bulkier group like TBS or TIPS is often required. This principle is analogous to the increased solubility observed in acetylated lignins, where masking hydroxyl groups enhances solubility in a range of organic solvents.[9]
Understanding and Engineering Stability
The stability of a silylated pyrazine is not absolute; it is a function of its chemical structure and the environment. The primary pathway for degradation is the cleavage (deprotection) of the silyl ether or silyl amine bond, most commonly through hydrolysis.[12]
Factors Governing Stability
The stability of the Si-O-C bond, in particular, is governed by a delicate interplay of steric and electronic factors.[13]
1. Steric Hindrance: This is the most dominant factor determining stability.[13]
- On the Silicon Atom: Larger, bulkier alkyl groups on the silicon atom (e.g., tert-butyl in TBS, isopropyl in TIPS) physically obstruct the approach of nucleophiles (like water) or acids required for cleavage.[11][13] This steric shield significantly slows the rate of hydrolysis.
- On the Pyrazine Ring: The steric environment around the oxygen atom attached to the pyrazine ring also plays a role, though it is generally less significant than the sterics on the silicon.[11]
2. Electronic Effects:
- Substituents on the Pyrazine Ring: Electron-withdrawing groups on the pyrazine ring can make the silylated oxygen a better leaving group, potentially accelerating acid-catalyzed hydrolysis. Conversely, electron-donating groups may slightly increase stability.
- Substituents on the Silicon Atom: Electron-poor silyl groups are more susceptible to fluoride-based deprotection.[11]
3. Reaction Conditions (pH):
- Acidic Conditions: Silyl ethers are susceptible to acid-catalyzed hydrolysis. The reaction is initiated by protonation of the ether oxygen, making it a better leaving group.[14] The relative stability towards acid increases dramatically with steric bulk.
- Basic Conditions: Silyl ethers are generally more stable under basic conditions.[11] However, they can be cleaved by strong bases, with stability again correlating with steric hindrance.
The relative resistance of common silyl ethers to acidic hydrolysis follows this general trend: TMS (1) < TES (64) < TBS (20,000) < TIPS (700,000) < TBDPS (5,000,000) [11]
Thermal Stability
Silylation generally increases the thermal stability of a compound by removing reactive functional groups.[7] Silyl ethers are thermally stable, with decomposition temperatures for polymers containing these bonds often exceeding 350 °C.[15] However, the degradation behavior can be complex. For silylated pyrazines, thermal degradation in an inert atmosphere would likely involve chain scission or rearrangement rather than simple hydrolysis.[16][17] The presence of additives or impurities can significantly lower the degradation temperature.
Experimental Protocols & Workflows
Trustworthy protocols are self-validating, incorporating steps for purification and characterization to confirm success.
Protocol: Synthesis of a TBS-Protected Pyrazinol
This protocol describes a general procedure for protecting a hydroxyl-substituted pyrazine (pyrazinol) using the robust tert-Butyldimethylsilyl (TBS) group.
Step-by-Step Methodology:
-
Preparation: To a solution of the pyrazinol (1.0 eq) in anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF) (approx. 0.1 M concentration) in a flame-dried flask under an inert atmosphere (N₂ or Ar), add imidazole (2.5 eq).
-
Addition of Silylating Agent: Add tert-Butyldimethylsilyl chloride (TBS-Cl) (1.2 eq) portion-wise at 0 °C (ice bath). Causality: Imidazole acts as a base to neutralize the HCl byproduct and as a catalyst. Performing the addition at 0 °C controls the initial exotherm.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-12 hours).
-
Quenching: Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Causality: This step neutralizes any remaining reactive species and helps in the subsequent separation.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers.
-
Washing: Wash the combined organic layers with water and then with brine to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification (Self-Validation): Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure silylated pyrazine.
-
Characterization (Confirmation): Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Workflow for Solubility & Stability Assessment
The following diagram illustrates a logical workflow for evaluating the key properties of a newly synthesized silylated pyrazine.
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An In-depth Technical Guide to 5-Chloro-3-((trimethylsilyl)ethynyl)pyrazin-2-amine and its Structural Analogues in Drug Discovery
This guide provides a comprehensive technical overview of 5-Chloro-3-((trimethylsilyl)ethynyl)pyrazin-2-amine, a key building block in medicinal chemistry, and its structural analogues. It is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutics, particularly in the realm of kinase inhibitors.
Introduction: The Pyrazine Scaffold in Medicinal Chemistry
The pyrazine ring is a privileged scaffold in drug discovery, forming the core of numerous biologically active compounds.[1] Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions make it an attractive moiety for designing molecules that can effectively interact with biological targets. The incorporation of a chlorine atom and an ethynyl group, particularly a trimethylsilyl-protected ethynyl group, at the 5- and 3-positions of the 2-aminopyrazine core, respectively, creates a versatile platform for the synthesis of a diverse range of structural analogues with potential therapeutic applications.
The core molecule, 5-Chloro-3-((trimethylsilyl)ethynyl)pyrazin-2-amine, serves as a valuable starting material for the development of potent and selective kinase inhibitors, among other therapeutic agents. The trimethylsilyl (TMS) group acts as a protecting group for the terminal alkyne, which can be readily deprotected to allow for further functionalization, most notably through Sonogashira coupling reactions.[2]
Synthesis of the Core Scaffold and its Analogues
The primary synthetic route to 5-Chloro-3-((trimethylsilyl)ethynyl)pyrazin-2-amine and its analogues relies on the palladium-catalyzed Sonogashira cross-coupling reaction. This powerful carbon-carbon bond-forming reaction enables the coupling of terminal alkynes with aryl or vinyl halides.[3][4]
Synthesis of 5-Bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine: A Representative Protocol
Reaction Scheme:
Caption: Sonogashira coupling for the synthesis of the core scaffold.
Detailed Protocol:
-
Reaction Setup: To a solution of 3,5-dibromopyrazin-2-amine (1.0 eq) in anhydrous tetrahydrofuran (THF), add triethylamine (3.0 eq), cuprous iodide (CuI, 0.1 eq), and bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh3)2Cl2, catalytic amount).
-
Addition of Alkyne: Cool the reaction mixture to -5 °C under an inert atmosphere (e.g., nitrogen or argon). Slowly add trimethylsilylacetylene (0.95 eq) dropwise.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to 0 °C and stir for 1.5 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup and Purification: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent. The resulting residue is then purified by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate as the eluent to afford the desired product.[5][6]
This protocol can be adapted for the synthesis of 5-Chloro-3-((trimethylsilyl)ethynyl)pyrazin-2-amine by starting with 3,5-dichloropyrazin-2-amine.
Diversification through Sonogashira Coupling
The true utility of the 5-halo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine scaffold lies in its potential for diversification. The TMS group can be cleaved under mild conditions (e.g., using a fluoride source like TBAF or CsF) to yield the terminal alkyne.[7] This terminal alkyne can then be subjected to a second Sonogashira coupling with a variety of aryl or heteroaryl halides to introduce diverse substituents at the 3-position.
Caption: Two-step strategy for the diversification of the core scaffold.
Structural Analogues and Structure-Activity Relationships (SAR) as Kinase Inhibitors
A significant application of this scaffold is in the development of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer.[8] The 2-aminopyrazine core can act as a hinge-binding motif, a common feature of many kinase inhibitors.
Key Interaction Points
The 2-aminopyrazine moiety can form critical hydrogen bonds with the hinge region of the kinase ATP-binding pocket. The substituents at the 3- and 5-positions can then be modified to occupy adjacent hydrophobic pockets and solvent-exposed regions, thereby enhancing potency and selectivity.
Caption: Key interactions of pyrazine-based kinase inhibitors.
SAR Analysis
The following table summarizes the general structure-activity relationships for 3,5-disubstituted 2-aminopyrazine kinase inhibitors based on published literature.
| Position | Modification | Effect on Activity | Rationale |
| C3 (from alkyne) | Small, rigid aryl or heteroaryl groups | Often increases potency | Fills a hydrophobic pocket adjacent to the hinge region. |
| Introduction of H-bond donors/acceptors | Can increase potency and selectivity | Forms specific interactions with residues in the binding pocket. | |
| Bulky substituents | May decrease activity | Steric hindrance can prevent optimal binding. | |
| C5 (Halogen position) | Replacement with larger aryl or heteroaryl groups | Can significantly increase potency | Occupies a larger hydrophobic pocket or solvent-exposed region.[9] |
| Introduction of polar groups | May improve solubility and pharmacokinetic properties | Interacts with the solvent-exposed region. | |
| N2 (Amino group) | Substitution | Generally detrimental to activity | The primary amine is often crucial for hinge binding. |
Table 1: General Structure-Activity Relationships of 2-Aminopyrazine Kinase Inhibitors
For instance, a study on imidazo[1,2-a]pyrazine derivatives as Aurora-A kinase inhibitors demonstrated that specific substitutions on the pyrazine core could lead to potent and selective compounds.[3] Another report on pyrazine-based TrkA inhibitors highlighted the importance of hydrogen-bonding moieties in achieving high potency.[10]
Quantitative Data for Representative Pyrazine-Based Kinase Inhibitors:
| Compound Class | Target Kinase | IC50 (nM) | Reference |
| Triazolo[4,3-a]pyrazine derivative | c-Met | 26 | [11] |
| Pyrazine-2-carboxamide derivative | PKCα | 1.9 | [12] |
| 2-Aminopyrazine derivative | RET (wild-type and mutant) | < 4 | [12] |
| Imidazo[4,5-b]pyrazine derivative | TRK A, B, C | 0.22 - 7.68 | [12] |
Table 2: IC50 Values of Selected Pyrazine-Based Kinase Inhibitors
Biological Evaluation Protocols
The biological evaluation of novel pyrazine-based compounds typically involves a tiered approach, starting with in vitro biochemical assays, followed by cell-based assays, and potentially in vivo studies for promising candidates.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay measures the ability of a compound to inhibit the activity of a specific kinase by quantifying the amount of ATP consumed during the phosphorylation reaction.
Protocol Outline:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO.
-
Kinase Reaction: In a 96-well plate, combine the kinase, a suitable substrate peptide, and ATP in a kinase assay buffer. Add the test compound or a DMSO control.
-
Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
ATP Detection: Add a reagent that stops the kinase reaction and detects the amount of remaining ATP by generating a luminescent signal.
-
Data Analysis: Measure the luminescence using a plate reader. The signal is inversely proportional to kinase activity. Plot the results against the compound concentration to determine the IC50 value.[13]
Caption: Workflow for a luminescence-based kinase inhibition assay.
Cell-Based Proliferation Assay (MTT Assay)
This assay assesses the cytotoxic or cytostatic effects of a compound on cancer cell lines.
Protocol Outline:
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specific period (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Viable cells with active metabolism will convert the MTT into a purple formazan product.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.[1][14]
Conclusion and Future Directions
5-Chloro-3-((trimethylsilyl)ethynyl)pyrazin-2-amine is a highly valuable and versatile building block in the design and synthesis of novel drug candidates. Its utility is particularly evident in the development of kinase inhibitors, where the pyrazine core serves as an effective hinge-binding motif. The amenability of the scaffold to diversification through Sonogashira coupling allows for the systematic exploration of structure-activity relationships and the optimization of potency, selectivity, and pharmacokinetic properties.
Future research in this area will likely focus on the development of more complex and highly substituted analogues, targeting specific kinase isoforms with greater selectivity to minimize off-target effects. The exploration of novel coupling partners and the application of advanced synthetic methodologies will continue to expand the chemical space accessible from this privileged scaffold, paving the way for the discovery of next-generation therapeutics.
References
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Zhang, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of[12][13][15]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers in Chemistry, 10, 864581.
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literature review on functionalized pyrazine compounds
An In-depth Technical Guide to Functionalized Pyrazine Compounds for Researchers, Scientists, and Drug Development Professionals
Abstract
Pyrazine, a six-membered aromatic heterocycle with two nitrogen atoms in a 1,4-orientation, represents a cornerstone scaffold in modern chemistry.[1] Its unique electronic properties, arising from the electronegative nitrogen atoms, render the ring electron-deficient and facilitate a wide range of chemical transformations.[2][3] This inherent reactivity, combined with the pyrazine's ability to act as a hydrogen bond acceptor and a bioisostere for other aromatic systems, has established it as a "privileged scaffold" in medicinal chemistry and a versatile building block in materials science.[2][4] This technical guide provides a comprehensive review of the synthesis, properties, and applications of functionalized pyrazine compounds. We will delve into the causality behind key synthetic strategies, from classical cross-coupling reactions to modern C-H functionalization, and explore their profound impact on drug discovery and the development of advanced functional materials. Detailed protocols, quantitative data, and mechanistic pathways are presented to equip researchers with the practical and theoretical knowledge required to innovate in this dynamic field.
The Pyrazine Core: Structure and Intrinsic Reactivity
Structurally, pyrazine is a planar, aromatic hexagon with 6 π-electrons, analogous to benzene.[2] However, the presence of two highly electronegative nitrogen atoms significantly alters its electronic landscape. This results in a resonance energy of 24.3 Kcal/mol and a zero dipole moment due to molecular symmetry.[5] The electron density is increased on the nitrogen atoms while being reduced on the carbon atoms, making the pyrazine nucleus inherently electron-deficient.[5] This property is the primary driver of its chemical reactivity and is fundamental to understanding the synthetic methodologies used for its functionalization.
This electron deficiency makes the pyrazine ring:
-
Susceptible to Nucleophilic Aromatic Substitution (SNAr): Halogenated pyrazines readily react with nucleophiles, a cornerstone of their functionalization.[3][4]
-
Resistant to Electrophilic Aromatic Substitution: Unlike benzene, electrophilic reactions on the pyrazine core are generally unsuccessful.[6]
-
An Excellent Ligand and Luminophore: The nitrogen lone pairs can coordinate with metals, while the π-system's electronic nature is ideal for creating materials with tailored optical and electronic properties.[7][8][9]
Strategic Functionalization of the Pyrazine Scaffold
The generation of novel pyrazine derivatives for specific applications hinges on the strategic introduction of functional groups onto the core ring. The choice of methodology is dictated by the desired bond formation (C-C, C-N, C-O), the required regioselectivity, and the tolerance of other functional groups within the molecule.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions are powerful and versatile tools for functionalizing halogenated pyrazines, offering broad substrate scope and high functional group tolerance.[4] Starting from a readily available precursor like 2,5-dichloropyrazine allows for sequential and selective substitution.
Caption: General strategies for the synthesis of substituted pyrazines.
2.1.1. Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)
The Suzuki-Miyaura coupling is the preeminent method for creating aryl- and heteroaryl-substituted pyrazines.[4] This reaction is critical for extending the π-conjugated system of the pyrazine core, a key strategy in the development of luminescent materials and certain kinase inhibitors.
-
Causality in Protocol Design: The choice of a palladium catalyst (e.g., Pd(PPh₃)₄), a phosphine ligand, and a base (e.g., K₂CO₃, Cs₂CO₃) is crucial. The ligand stabilizes the palladium center and facilitates the catalytic cycle, while the base is required to activate the boronic acid component. The use of a biphasic solvent system (e.g., dioxane/water) is common to ensure all reactants are sufficiently soluble.[4]
Experimental Protocol: Suzuki-Miyaura Coupling of a Chloropyrazine [4]
-
Vessel Preparation: To an oven-dried reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), add the chloropyrazine derivative (1.0 eq), the arylboronic acid (1.1-1.5 eq), and the base (e.g., K₂CO₃, 2.0-3.0 eq).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05-0.10 eq).
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
2.1.2. Buchwald-Hartwig Amination (C-N Bond Formation)
The introduction of amine functionalities is paramount in drug discovery, as they often serve as key pharmacophoric features for target engagement. The Buchwald-Hartwig amination provides a reliable and general method for forming C-N bonds with the pyrazine nucleus.[4][10]
-
Causality in Protocol Design: This reaction requires a specific combination of a palladium precursor (e.g., Pd₂(dba)₃), a specialized phosphine ligand (e.g., Xantphos, BINAP), and a strong, non-nucleophilic base (e.g., NaOtBu, Cs₂CO₃). The choice of ligand is critical; bulky, electron-rich phosphine ligands are necessary to promote the reductive elimination step, which is often the rate-limiting step in the catalytic cycle.
Experimental Protocol: Buchwald-Hartwig Amination of a Chloropyrazine [10]
-
Vessel Preparation: In a glovebox or under an inert atmosphere, charge a reaction vial with the chloropyrazine derivative (1.0 eq), the amine (1.2 eq), the palladium precursor (e.g., Pd₂(dba)₃, 0.02-0.05 eq), the phosphine ligand (0.04-0.10 eq), and the base (e.g., NaOtBu, 1.4 eq).
-
Solvent Addition: Add anhydrous, degassed toluene or dioxane.
-
Reaction: Seal the vial and heat to the required temperature (typically 100-110 °C) with stirring. Monitor the reaction by LC-MS.
-
Work-up: After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry, and concentrate. Purify the residue by flash chromatography.
Direct C-H Functionalization
While highly effective, cross-coupling reactions require pre-functionalization of the pyrazine ring (e.g., halogenation). Direct C-H functionalization has emerged as a more atom-economical and efficient strategy, allowing for the direct coupling of a C-H bond with a reaction partner.[3][11] This approach is particularly valuable in late-stage functionalization of complex molecules.[12] Palladium-catalyzed C-H/C-H coupling reactions have been developed for the direct arylation of pyrazine rings, though yields can be moderate.[3] The regioselectivity of these reactions is a significant challenge, often requiring directing groups to achieve the desired outcome.[6]
Applications in Medicinal Chemistry and Drug Discovery
The pyrazine scaffold is a prolific component of FDA-approved drugs and clinical candidates.[2][4] Its derivatives exhibit a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[5][13][14][15] At least eight pyrazine-containing drugs are currently on the market in the US.[2]
Anticancer Agents
Pyrazine derivatives are a prominent class of anticancer agents, frequently acting as kinase inhibitors.[15][16] The pyrazine nitrogen often serves as a crucial hydrogen bond acceptor, anchoring the inhibitor to the hinge region of the kinase's ATP-binding pocket.[2][16]
Caption: Inhibition of VEGFR-2 signaling by pyrazine derivatives.
Table 1: Selected Pyrazine-Based Anticancer Agents and their Biological Activity
| Compound Class | Derivative Example | Target Kinase | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Pyrazine-Pyridine Biheteroaryls | Compound 39 | VEGFR-2 | HUVEC | 0.009 | [17] |
| Pyrazine-Pyridine Biheteroaryls | Compound 41 | VEGFR-2 | HUVEC | 0.011 | [17] |
| Imidazo[1,2-a]pyrazine | - | - | MCF-7 (Breast) | 11 | [18] |
| Chalcone-Pyrazine Hybrid | Compound 46 | - | MCF-7 (Breast) | 9.1 | [5][19] |
| Chalcone-Pyrazine Hybrid | Compound 48 | - | BEL-7402 (Liver) | 10.74 | [19] |
| Pyrazino[2,3-b]pyrazine-2-one | General formula 26 | mTOR | - | <10 nM (claimed) | [16] |
| Pyrazolo[1,5-a]pyrazine | Compound 34 | JAK1 / JAK2 | - | 0.003 / 0.0085 | [16] |
Antimicrobial and Antiviral Agents
The pyrazine core is central to several important anti-infective drugs.
-
Pyrazinamide: A cornerstone of first-line tuberculosis treatment.[20]
-
Favipiravir: A pyrazine prodrug that inhibits the RNA-dependent RNA polymerase of several RNA viruses, including influenza.[1]
-
Natural Product Hybrids: Curcumin-pyrazine bioconjugates have demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria, with MIC values ranging from 0.09 to 0.54 μM.[5]
FDA-Approved Drugs Containing a Pyrazine Scaffold
The versatility of the pyrazine ring is underscored by its presence in a variety of marketed drugs with diverse mechanisms of action.[1][2]
-
Bortezomib (Velcade®): A proteasome inhibitor used to treat multiple myeloma.[1][2]
-
Glipizide (Glucotrol®): A sulfonylurea antidiabetic that acts as a potassium channel blocker.[2]
-
Eszopiclone (Lunesta®): A pyrrolopyrazine-based sedative for treating insomnia.[1]
-
Telaprevir (Incivek®): An HCV NS3/4A serine protease inhibitor.[2]
-
Ivosidenib (Tibsovo®): A potent and selective IDH1 inhibitor for treating specific types of cancer.[2]
Applications in Materials Science
The electron-deficient nature of the pyrazine ring makes it an excellent component for creating functional materials with tailored electronic and optical properties.[8]
Luminescent Materials
Pyrazine derivatives are highly effective luminophores, often exhibiting red-shifted and enhanced photoluminescence compared to their benzene-based counterparts.[21][22] This is due to a reduction in the HOMO-LUMO energy gap, which is the fundamental reason for the red-shifted emissions.[21][22] This property is exploited in the development of materials for applications such as:
Studies have shown that pyrazine is a more efficient luminophore than benzene for constructing photoluminescent compounds with longer emission wavelengths and higher quantum yields.[21][22] For example, the maximum delayed emission wavelength of 5,6-dichloro-2,3-dicyanopyrazine is red-shifted to 637 nm compared to 575 nm for its benzene analog.[21][22]
Pyrazine-Based Polymers
Incorporating the pyrazine moiety into polymer backbones leads to materials with interesting properties.[20] Low-bandgap π-conjugated pyrazine polymers have been synthesized for applications in photovoltaic devices.[20] A class of biobased pyrazine-containing polyesters has also been developed, exhibiting high melting points comparable to current high-performance polyesters, making them attractive as sustainable materials.[23] The synthesis of these polymers often relies on Pd/Cu-catalyzed couplings of diiodopyrazines with distannylpyrazines to build the polymer backbone.[6]
Structure-Activity Relationships (SAR)
Understanding the relationship between the chemical structure of a pyrazine derivative and its biological activity is crucial for rational drug design. SAR studies help elucidate how different functional groups and substitution patterns on the pyrazine ring influence potency, selectivity, and pharmacokinetic properties.
-
In CK2 Inhibitors: Studies on 2,6-disubstituted pyrazines revealed that derivatives bearing a (pyrrol-3-yl)acetic acid and a monosubstituted aniline possess potent inhibitory activities against Casein Kinase II (CK2).[24]
-
In VEGFR-2 Inhibitors: For pyrazine-pyridine biheteroaryls, palladium-catalyzed C-C and C-N bond formation reactions were used to systematically modify the structure, leading to potent and selective inhibitors of VEGFR-2.[17]
-
In NPSR Antagonists: For oxazolo[3,4-a]pyrazine derivatives, the introduction of a guanidine group led to a compound with nanomolar in vitro activity and a 5-fold improvement in in vivo potency compared to the reference compound.[25]
These examples demonstrate that systematic functionalization of the pyrazine core allows for the fine-tuning of biological activity, guiding the development of more effective therapeutic agents.
Conclusion and Future Outlook
Functionalized pyrazine compounds represent a remarkably versatile and enduring class of molecules. Their importance stems from a unique combination of electronic properties, synthetic accessibility, and biological relevance. The continued development of novel synthetic methodologies, particularly in the realm of direct C-H functionalization, will undoubtedly accelerate the discovery of new derivatives with enhanced properties. In medicinal chemistry, the pyrazine scaffold will remain a focal point for the design of next-generation kinase inhibitors, anti-infectives, and agents targeting novel biological pathways. In materials science, the exploration of pyrazine-based polymers and luminescent materials is poised to deliver new technologies in organic electronics and sensing. The rich chemistry and diverse applicability of functionalized pyrazines ensure that they will continue to be a key area of research for scientists and drug development professionals for the foreseeable future.
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Title: Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review Source: ResearchGate URL: [Link]
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Title: Synthesis and Structure−Activity Relationships of Pyrazine-Pyridine Biheteroaryls as Novel, Potent, and Selective Vascular Endothelial Growth Factor Receptor-2 Inhibitors Source: ACS Publications URL: [Link]
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Title: Luminescent materials incorporating pyrazine or quinoxaline moieties Source: FAO AGRIS URL: [Link]
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Title: Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery Source: MDPI URL: [Link]
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physical properties like molecular weight and formula of 5-Chloro-3-((trimethylsilyl)-ethynyl)pyrazin-2-amine
An In-depth Technical Guide to 5-Chloro-3-((trimethylsilyl)ethynyl)pyrazin-2-amine for Advanced Research Applications
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 5-Chloro-3-((trimethylsilyl)ethynyl)pyrazin-2-amine, a key building block in medicinal chemistry and materials science. The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the compound's identity, a plausible and detailed synthetic protocol, methods for analytical validation, and insights into its potential applications. By integrating established data with expert-driven analysis, this guide serves as an essential resource for the effective utilization of this versatile molecule.
Chemical Identity and Physicochemical Properties
The precise identification and characterization of a starting material are foundational to any successful research endeavor. This section outlines the core identifiers and physical properties of 5-Chloro-3-((trimethylsilyl)ethynyl)pyrazin-2-amine.
Structure and Nomenclature
The molecule incorporates several key functional groups that dictate its reactivity and utility: a pyrazine core, an amine group, a chloro substituent, and a trimethylsilyl-protected ethynyl group. The IUPAC name for this compound is 5-chloro-3-[2-(trimethylsilyl)ethynyl]pyrazin-2-amine[1].
Below is a conceptual diagram illustrating the key functional components of the molecule.
Caption: Key functional groups of the target molecule.
Summary of Physical Properties
The fundamental physical and chemical data for 5-Chloro-3-((trimethylsilyl)ethynyl)pyrazin-2-amine are summarized in the table below. This data is critical for reaction planning, dosage calculations, and safety assessments.
| Property | Value | Source(s) |
| CAS Number | 1244776-64-4 | [1][2][3] |
| Molecular Formula | C₉H₁₂ClN₃Si | [1][2] |
| Molecular Weight | 225.75 g/mol | [2] |
| Appearance | Solid | |
| Purity | Typically ≥95-98% | [2] |
| InChI Key | WGQWNFMNOPZVDC-UHFFFAOYSA-N | |
| Storage Conditions | Store at 2-8°C, protect from light, keep under an inert atmosphere. | [2] |
Synthesis and Purification
While this compound is commercially available, understanding its synthesis is vital for troubleshooting, derivative synthesis, and cost-benefit analysis in large-scale applications. The most logical and widely used method for installing an ethynyl group onto an aromatic halide is the Sonogashira cross-coupling reaction.
Proposed Synthetic Route: Sonogashira Coupling
The synthesis of the title compound can be efficiently achieved by the palladium- and copper-catalyzed cross-coupling of a dihalopyrazine precursor with trimethylsilylacetylene. A similar protocol has been successfully applied to the synthesis of the analogous 5-bromo derivative, demonstrating the viability of this approach[4][5].
Causality of Reagent Choice:
-
Precursor: 3,5-Dichloropyrazin-2-amine is the logical starting material. The chlorine at the 3-position is generally more reactive towards palladium-catalyzed coupling than the one at the 5-position, allowing for selective functionalization.
-
Catalyst System: A combination of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (CuI) is standard for the Sonogashira reaction. Palladium facilitates the oxidative addition/reductive elimination cycle, while copper(I) activates the alkyne.
-
Base: An amine base, such as triethylamine (TEA), is required to neutralize the HCl generated during the reaction, driving the catalytic cycle forward.
-
Solvent: A polar aprotic solvent like tetrahydrofuran (THF) is suitable for dissolving the reactants and facilitating the reaction.
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Methodological & Application
Application Notes & Protocols: Strategic Deprotection of Trimethylsilyl (TMS) Protected Pyrazin-2-amine Derivatives
Introduction: The Strategic Role of TMS Protection in Pyrazine Chemistry
Pyrazin-2-amine and its derivatives represent a cornerstone scaffold in modern medicinal chemistry and drug development. Their prevalence in pharmaceuticals targeting a wide array of diseases necessitates robust and versatile synthetic strategies. In multi-step syntheses, the nucleophilic and basic nature of the exocyclic amine often requires temporary protection to prevent unwanted side reactions.
The trimethylsilyl (TMS) group is a frequently employed protecting group for amines due to its ease of installation, steric bulk, and, most importantly, the diverse and mild conditions under which it can be removed.[1][2] The lability of the N-Si bond allows for selective deprotection, preserving other sensitive functionalities within a complex molecule.
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides a detailed analysis of various protocols for the deprotection of N-TMS pyrazin-2-amine derivatives, moving beyond simple step-by-step instructions to explain the underlying mechanistic principles and strategic considerations for method selection.
Mechanistic Considerations: The N-Si Bond in an Aromatic Heterocycle
The cleavage of the N-Si bond is the central event in the deprotection process. Unlike the more robust C-C or C-O bonds, the Si-N bond is polarized and significantly longer, making the silicon atom an accessible electrophilic center. The reactivity of this bond is influenced by the electronic nature of the pyrazine ring. As an electron-deficient aromatic system, the pyrazine ring reduces the basicity of the exocyclic amine, which in turn can affect the lability of the TMS group. The primary mechanisms for cleavage fall into three categories: fluoride-mediated, acid-catalyzed solvolysis, and base-catalyzed solvolysis.
Fluoride-Mediated Deprotection Protocols
The exceptionally high affinity of fluoride for silicon is the thermodynamic driving force behind this class of deprotection methods. The formation of a highly stable Si-F bond (bond dissociation energy ~142 kcal/mol) makes fluoride-based reagents extremely effective for cleaving silicon-heteroatom bonds.[3]
Mechanism of Fluoride-Mediated Cleavage
The reaction proceeds via a nucleophilic attack of the fluoride ion on the silicon atom, forming a pentacoordinate silicate intermediate. This intermediate then collapses, breaking the N-Si bond and liberating the free amine.
Caption: Fluoride attack on silicon forms a pentacoordinate intermediate.
Protocol 1: Deprotection using Tetrabutylammonium Fluoride (TBAF)
TBAF is the most common fluoride source due to its excellent solubility in organic solvents like THF.[4] However, it is important to recognize that commercial TBAF solutions contain water and are inherently basic, which can be detrimental to base-sensitive substrates.[3] Workup can also be challenging due to the presence of tetrbutylammonium salts.[5][6]
Materials:
-
N-TMS pyrazin-2-amine derivative
-
TBAF (1.0 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous NaHCO₃ solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
Dissolve the N-TMS pyrazin-2-amine derivative (1.0 equiv) in anhydrous THF (0.1-0.2 M).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TBAF solution (1.1–1.5 equiv) dropwise to the stirred solution.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 30 minutes to 2 hours.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Acid-Catalyzed Solvolysis Protocols
This method relies on the protonation of the pyrazinamine nitrogen, followed by nucleophilic attack of a protic solvent (e.g., methanol, water) on the silicon atom.[7] It is a straightforward method for substrates that are stable to mild acidic conditions.
Mechanism of Acid-Catalyzed Cleavage
The initial step is the protonation of one of the ring nitrogens or the exocyclic amine, which enhances the electrophilicity of the silicon atom. A solvent molecule then attacks the silicon, leading to the cleavage of the N-Si bond.
Caption: Protonation activates the substrate for solvent-mediated desilylation.
Protocol 2: Deprotection using HCl in Methanol
This is a classic and effective method. The use of methanolic HCl, which can be prepared or purchased, provides a controlled acidic environment.
Materials:
-
N-TMS pyrazin-2-amine derivative
-
Anhydrous Methanol (MeOH)
-
Acetyl chloride or a solution of HCl in MeOH/Dioxane
-
Saturated aqueous NaHCO₃ solution
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Anhydrous Na₂SO₄
Procedure:
-
Dissolve the N-TMS pyrazin-2-amine derivative (1.0 equiv) in anhydrous methanol (0.1-0.2 M).
-
Cool the solution to 0 °C.
-
Slowly add a source of HCl. A common method is the careful addition of acetyl chloride (1.5-2.0 equiv), which reacts with methanol to generate HCl in situ. Alternatively, use a pre-made solution of 1-2 M HCl in methanol.[8]
-
Stir the reaction at 0 °C to room temperature, monitoring by TLC until the starting material is consumed (typically 1-4 hours).
-
Carefully neutralize the reaction mixture by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Remove the methanol under reduced pressure.
-
Extract the remaining aqueous residue with DCM or EtOAc (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by silica gel chromatography if necessary.
Base-Catalyzed Solvolysis Protocols
For substrates bearing acid-labile functional groups, a mildly basic deprotection strategy is often ideal. These methods typically use an alkali metal carbonate in an alcohol solvent.[9][10] Cesium carbonate, in particular, has shown high efficacy for deprotection in heteroaromatic systems.[11][12]
Protocol 3: Deprotection using Potassium Carbonate in Methanol
This is arguably one of the mildest and most user-friendly methods for TMS deprotection.[8] The workup is exceptionally simple, as the inorganic base and salts can be removed with a simple aqueous wash.
Materials:
-
N-TMS pyrazin-2-amine derivative
-
Anhydrous Methanol (MeOH)
-
Potassium carbonate (K₂CO₃), anhydrous powder
-
Deionized water
-
Ethyl Acetate (EtOAc) or Dichloromethane (DCM)
-
Anhydrous Na₂SO₄
Procedure:
-
Dissolve the N-TMS pyrazin-2-amine derivative (1.0 equiv) in anhydrous methanol (0.1-0.2 M).
-
Add solid potassium carbonate (1.5-3.0 equiv) to the solution.
-
Stir the suspension vigorously at room temperature.
-
Monitor the reaction by TLC. Deprotection is often complete within 1-3 hours. Gentle heating (to 40 °C) can be applied if the reaction is sluggish.
-
Upon completion, filter the solid K₂CO₃ and rinse with methanol.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in EtOAc or DCM and wash with water to remove any remaining salts.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
The resulting product is often pure enough for subsequent steps, but can be purified by chromatography if needed.
Method Selection Guide and Comparative Analysis
The choice of deprotection protocol is critical and must be tailored to the specific substrate. The presence of other functional groups (e.g., esters, Boc-amines, other silyl ethers) dictates the viable reaction conditions.
Table 1: Comparison of TMS Deprotection Protocols
| Method | Reagent(s) | Solvent | Temp (°C) | Typical Time | Advantages | Limitations & Considerations |
| Fluoride | TBAF (1.1 eq) | THF | 0 - RT | 0.5 - 2 h | Highly effective, fast reaction | Basic; difficult workup; may cleave other silyl ethers[5][6] |
| Fluoride | HF-Pyridine | THF/Pyridine | 0 - RT | 1 - 3 h | Milder than TBAF, less basic | HF is highly toxic and corrosive[8][13] |
| Acidic | HCl / AcCl | MeOH | 0 - RT | 1 - 4 h | Clean reaction, easy workup | Incompatible with acid-sensitive groups (e.g., Boc, acetals)[14] |
| Basic | K₂CO₃ (2 eq) | MeOH | RT | 1 - 3 h | Very mild, simple workup, cheap | Incompatible with base-sensitive groups (e.g., esters) |
| Basic | Cs₂CO₃ (1.5 eq) | MeOH/THF | RT | 1 - 4 h | Mild, highly effective for heterocycles | More expensive than K₂CO₃[11][12] |
Workflow for Protocol Selection
To assist in choosing the appropriate method, the following decision tree can be used as a guide.
Sources
- 1. Protecting Groups in Organic Chemistry: The Role of Trimethylsilyl Chloride | Aure Chemical [aurechem.com]
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- 5. reddit.com [reddit.com]
- 6. An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. homework.study.com [homework.study.com]
- 8. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
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- 14. reddit.com [reddit.com]
The Versatile Building Block: 5-Chloro-3-((trimethylsilyl)ethynyl)pyrazin-2-amine in Modern Organic Synthesis
Introduction: A Strategic Asset for Medicinal Chemistry
In the landscape of contemporary drug discovery and organic synthesis, the strategic incorporation of highly functionalized heterocyclic scaffolds is paramount. Among these, the pyrazine core holds a privileged position due to its prevalence in numerous biologically active molecules, particularly as a hinge-binding motif in kinase inhibitors.[1] The subject of this guide, 5-Chloro-3-((trimethylsilyl)ethynyl)pyrazin-2-amine (CAS 1244776-64-4), is a trifunctional building block that offers medicinal chemists a powerful tool for the rapid generation of molecular complexity and the exploration of novel chemical space.
This document serves as a detailed guide for researchers, scientists, and drug development professionals, providing in-depth application notes and validated protocols for the effective utilization of this versatile reagent. The protocols described herein are grounded in established chemical principles and analogous transformations reported in peer-reviewed literature, ensuring a high degree of reliability and reproducibility.
Molecular Structure and Key Reactive Sites:
The structure of 5-Chloro-3-((trimethylsilyl)ethynyl)pyrazin-2-amine presents three distinct points for chemical modification:
-
The C5-Chloro Group: An ideal handle for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination.
-
The C3-Alkynylsilane Moiety: The trimethylsilyl (TMS) group serves as a protecting group for the terminal alkyne. Upon deprotection, the alkyne can participate in various transformations, including Sonogashira couplings and cyclization reactions.
-
The C2-Amino Group: This nucleophilic site can be engaged in cyclization reactions to form fused heterocyclic systems, such as the medicinally important pyrazolo[1,5-a]pyrazines.
This guide will provide detailed protocols and the underlying scientific rationale for leveraging each of these reactive centers.
Synthesis of 5-Chloro-3-((trimethylsilyl)ethynyl)pyrazin-2-amine
While 5-Chloro-3-((trimethylsilyl)ethynyl)pyrazin-2-amine is commercially available, understanding its synthesis provides valuable insights into its chemistry.[1] A practical laboratory synthesis can be adapted from the reported procedure for its bromo-analog, 5-bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine.[2] The key transformation is a regioselective Sonogashira coupling.
Protocol 1: Synthesis via Sonogashira Coupling (Adapted from Bromo-Analog)
This protocol is adapted from the synthesis of 5-bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine.[2] Due to the lower reactivity of the chloro-substituent compared to the bromo-substituent, slightly more forcing conditions (e.g., elevated temperature) may be required for optimal conversion.
Materials:
-
3,5-Dichloropyrazin-2-amine
-
Trimethylsilylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Anhydrous Tetrahydrofuran (THF)
-
Standard glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add 3,5-dichloropyrazin-2-amine (1.0 eq).
-
Add anhydrous THF to dissolve the starting material.
-
Sequentially add triethylamine (3.0 eq), copper(I) iodide (0.1 eq), and bis(triphenylphosphine)palladium(II) dichloride (0.05 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Slowly add trimethylsilylacetylene (1.0 eq) dropwise via syringe.
-
Stir the reaction at room temperature and monitor by TLC or LC-MS. If the reaction is sluggish, gentle heating to 40-50 °C may be necessary.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (e.g., eluting with a gradient of ethyl acetate in hexanes) to afford the desired product.
Causality and Experimental Choices:
-
Inert Atmosphere: The palladium(0) species, which is the active catalyst in the Sonogashira reaction, is sensitive to oxygen.[3] An inert atmosphere prevents its degradation.
-
Copper(I) Iodide: CuI acts as a co-catalyst, forming a copper(I) acetylide intermediate, which then transmetalates with the palladium complex, facilitating the cross-coupling.[4]
-
Triethylamine: TEA serves as a base to neutralize the hydrogen halide (HCl) formed during the reaction and also as a solvent in some cases.[3]
-
Regioselectivity: The Sonogashira coupling is expected to occur preferentially at the C3 position due to the electronic activation provided by the adjacent amino group.
Applications in Cross-Coupling Reactions
The chloro-substituent at the C5 position is a versatile handle for introducing molecular diversity through various palladium-catalyzed cross-coupling reactions.
A. Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between the pyrazine core and various aryl or heteroaryl boronic acids or esters.[5] This reaction is widely used in the synthesis of kinase inhibitors.[6]
Protocol 2: Suzuki-Miyaura Coupling of the C5-Chloro Group
Materials:
-
5-Chloro-3-((trimethylsilyl)ethynyl)pyrazin-2-amine
-
Arylboronic acid or ester (1.2 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane and Water (e.g., 4:1 v/v)
Procedure:
-
To a microwave vial or Schlenk flask, add 5-Chloro-3-((trimethylsilyl)ethynyl)pyrazin-2-amine (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add Pd(dppf)Cl₂ (0.05 eq).
-
Evacuate and backfill the vessel with an inert gas (N₂ or Ar) three times.
-
Add the degassed dioxane/water solvent mixture.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS). Microwave irradiation can often accelerate this reaction.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography or recrystallization.
Trustworthiness and Self-Validation:
-
Catalyst Choice: Pd(dppf)Cl₂ is a robust catalyst for Suzuki couplings involving electron-deficient heteroaryl chlorides.[6]
-
Base: Potassium carbonate is a common and effective base for Suzuki reactions. It activates the boronic acid for transmetalation.[5]
-
Solvent System: The use of a dioxane/water mixture is standard, as water helps to dissolve the base and facilitate the reaction.
B. Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination allows for the coupling of the C5-chloro position with a wide range of primary and secondary amines, providing access to a diverse set of 5-amino-substituted pyrazines.[7]
Protocol 3: Buchwald-Hartwig Amination of the C5-Chloro Group
Materials:
-
5-Chloro-3-((trimethylsilyl)ethynyl)pyrazin-2-amine
-
Amine (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.025 eq)
-
Xantphos (0.1 eq)
-
Cesium carbonate (Cs₂CO₃) (1.5 eq)
-
Anhydrous 1,4-Dioxane
Procedure:
-
In a glovebox or under an inert atmosphere, add Cs₂CO₃ (1.5 eq) to a dry Schlenk tube.
-
Add Pd₂(dba)₃ (0.025 eq) and Xantphos (0.1 eq).
-
Add 5-Chloro-3-((trimethylsilyl)ethynyl)pyrazin-2-amine (1.0 eq) and the amine (1.2 eq).
-
Add anhydrous dioxane.
-
Seal the tube and heat the reaction mixture to 100-110 °C with stirring.
-
Monitor the reaction progress by LC-MS.
-
Once complete, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Expertise and Experience Insights:
-
Ligand Selection: Xantphos is a wide bite-angle ligand that is often effective in promoting reductive elimination from the palladium center, which can be the rate-limiting step in Buchwald-Hartwig aminations.[8]
-
Base Choice: Cesium carbonate is a strong, yet non-nucleophilic base that is highly effective in these couplings. Sodium tert-butoxide is another common choice.[9]
Leveraging the Alkynyl Moiety
The TMS-protected alkyne at the C3 position is a key functional group for further elaboration, particularly after modification at the C5 position.
A. TMS Deprotection: Unmasking the Terminal Alkyne
The removal of the TMS group is a straightforward process that can be achieved under mild conditions, revealing the terminal alkyne for subsequent reactions.[10]
Protocol 4: Mild TMS Deprotection
Materials:
-
TMS-protected pyrazine derivative
-
Potassium carbonate (K₂CO₃)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the TMS-protected pyrazine (1.0 eq) in methanol.
-
Add a catalytic amount of potassium carbonate (e.g., 0.2 eq).
-
Stir the mixture at room temperature for 1-4 hours, monitoring by TLC for the disappearance of the starting material.
-
Once the reaction is complete, neutralize the mixture with a few drops of acetic acid.
-
Concentrate the mixture under reduced pressure.
-
Partition the residue between dichloromethane and water.
-
Separate the organic layer, dry over sodium sulfate, and concentrate to yield the deprotected alkyne, which is often pure enough for the next step.
Authoritative Grounding:
-
The use of potassium carbonate in methanol is a standard and mild method for the deprotection of TMS alkynes.[10] For more sensitive substrates, fluoride sources like tetrabutylammonium fluoride (TBAF) can be used.[11]
B. Intramolecular Cyclization: Synthesis of Pyrazolo[1,5-a]pyrazines
The 3-ethynyl-2-aminopyrazine scaffold is a precursor to the pyrazolo[1,5-a]pyrazine ring system, a privileged scaffold in medicinal chemistry.[12] The cyclization can be promoted by various methods, including treatment with a base or a transition metal catalyst.
Protocol 5: Base-Mediated Cyclization to Pyrazolo[1,5-a]pyrazines
Materials:
-
Substituted 3-ethynylpyrazin-2-amine
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve the 3-ethynylpyrazin-2-amine (1.0 eq) in anhydrous DMF under an inert atmosphere.
-
Add potassium tert-butoxide (1.2 eq) portion-wise at room temperature.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) until the cyclization is complete (monitor by LC-MS).
-
Carefully quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over sodium sulfate.
-
Concentrate and purify by column chromatography to yield the pyrazolo[1,5-a]pyrazine.
Mechanistic Insight:
The strong base deprotonates the amino group, and the resulting anion attacks the proximal alkyne in an intramolecular fashion, leading to the formation of the fused five-membered ring.
Quantitative Data Summary
The following table provides expected yield ranges for the described transformations, based on analogous reactions in the literature. Actual yields will vary depending on the specific substrates and reaction scale.
| Reaction | Protocol No. | Starting Material | Product | Typical Yield Range | Reference |
| Sonogashira Coupling | 1 | 3,5-Dichloropyrazin-2-amine | 5-Chloro-3-((trimethylsilyl)ethynyl)pyrazin-2-amine | 70-95% | [2] |
| Suzuki-Miyaura Coupling | 2 | 5-Chloro-3-((trimethylsilyl)ethynyl)pyrazin-2-amine | 5-Aryl-3-((trimethylsilyl)ethynyl)pyrazin-2-amine | 60-90% | [6] |
| Buchwald-Hartwig Amination | 3 | 5-Chloro-3-((trimethylsilyl)ethynyl)pyrazin-2-amine | 5-(Dialkylamino)-3-((trimethylsilyl)ethynyl)pyrazin-2-amine | 50-85% | [7] |
| TMS Deprotection | 4 | TMS-protected pyrazine | Deprotected alkyne | >90% | [10] |
| Cyclization | 5 | 3-Ethynylpyrazin-2-amine | Pyrazolo[1,5-a]pyrazine | 60-85% | [12] |
Conclusion
5-Chloro-3-((trimethylsilyl)ethynyl)pyrazin-2-amine is a highly valuable and versatile building block in organic synthesis. Its three distinct reactive sites allow for a modular and efficient approach to the synthesis of complex, biologically relevant molecules. The protocols and insights provided in this guide are intended to empower researchers to fully exploit the synthetic potential of this important reagent in their drug discovery and development endeavors.
References
-
Larson, G. L. (2018). Some Aspects of the Chemistry of Alkynylsilanes. Synthesis, 50(10), A–AD. [Link]
-
Buchwald-Hartwig Amination. (2023). In Chemistry LibreTexts. Retrieved from [Link]
-
Sonogashira Coupling. (n.d.). In Organic Chemistry Portal. Retrieved from [Link]
-
Bräse, S., & Meijere, A. de. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry, 11(25), 4114-4127. [Link]
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Abdel-Wahab, B. F., & Mohamed, H. A. (2015). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Future Medicinal Chemistry, 7(15), 2051-2073. [Link]
-
Larson, G. L. (2018). Some Aspects of the Chemistry of Alkynylsilanes. Gelest, Inc. Retrieved from [Link]
-
Cyclization reaction with 3‐amino pyrazole derivatives for efficient synthesis of Pyrazolo[1,5:1,5]pyrimidines. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis of substituted pyrazolo [1,5 — a] pyrimidines. (n.d.). ResearchGate. Retrieved from [Link]
-
A mild and efficient method for the deprotection of trimethyl silyl alkynes using sodium ascorbate and copper sulphate. (n.d.). ResearchGate. Retrieved from [Link]
-
Sonogashira coupling. (n.d.). In Wikipedia. Retrieved from [Link]
-
Recent Progress of Protecting Groups for Terminal Alkynes. (n.d.). Bentham Science. Retrieved from [Link]
-
Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. (2001). PubMed. Retrieved from [Link]
-
Recent Advancements in the Cyclization Strategies of 1,3‐Enynes Towards the Synthesis of Heterocyclic/Carbocyclic Frameworks. (2021). PubMed Central. Retrieved from [Link]
-
Sonogashira Coupling. (2024). In Chemistry LibreTexts. Retrieved from [Link]
-
Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines. (2022). MDPI. Retrieved from [Link]
-
5-Chloro-3-((trimethylsilyl)-ethynyl)pyrazin-2-amine. (n.d.). Lead Sciences. Retrieved from [Link]
-
Silver(I)‐Catalysed Protiodesilylation of 1‐(Trimethylsilyl)‐1‐alkynes. (2005). ResearchGate. Retrieved from [Link]
-
Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. (2021). PubMed Central. Retrieved from [Link]
-
Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved from [Link]
-
Suzuki Coupling. (n.d.). In Organic Chemistry Portal. Retrieved from [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. (2021). ChemRxiv. Retrieved from [Link]
-
Sonogashira Coupling with Aqueous Ammonia Directed to the Synthesis of Azotolane Derivatives. (2005). ResearchGate. Retrieved from [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2024). YouTube. Retrieved from [Link]
-
Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. (2023). MDPI. Retrieved from [Link]
-
Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (2021). MDPI. Retrieved from [Link]
-
A facile access for the synthesis of some C-2 substituted imidazopyrazines by utilizing the palladium catalyzed Suzuki cross-coupling reaction under microwave irradiation. (2015). ScienceDirect. Retrieved from [Link]
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Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of Chloropyrazines
Introduction: The Significance of Pyrazines and the Challenge of C-Cl Bond Activation
Pyrazine and its derivatives are privileged scaffolds in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional organic materials. Their unique electronic properties, stemming from the two nitrogen atoms in the aromatic ring, impart desirable pharmacokinetic and physicochemical characteristics to bioactive molecules. However, the synthesis and functionalization of the pyrazine core can be challenging. The electron-deficient nature of the pyrazine ring deactivates the carbon-halogen bonds, particularly the robust C-Cl bond, making traditional cross-coupling reactions sluggish and often low-yielding.[1][2][3]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental procedures for the successful cross-coupling of chloropyrazines. We will delve into the mechanistic rationale behind experimental choices and provide detailed, field-proven protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The aim is to equip the reader with the knowledge to not only execute these reactions but also to troubleshoot and optimize them for their specific chloropyrazine substrates.
Understanding the Catalytic Cycle: A Foundation for Success
Palladium-catalyzed cross-coupling reactions fundamentally rely on a catalytic cycle that typically involves three key steps: oxidative addition, transmetalation (for Suzuki and Sonogashira) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.[4][5][6][7] The successful execution of these reactions with challenging substrates like chloropyrazines hinges on optimizing each step of this cycle.
Sources
Application Notes & Protocols: 5-Chloro-3-((trimethylsilyl)ethynyl)pyrazin-2-amine as a Versatile Building Block for Advanced Materials
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the Pyrazine Core in Functional Materials
The pursuit of novel materials with tailored electronic and photophysical properties is a cornerstone of modern materials science. Within the vast landscape of organic electronics, nitrogen-containing heterocycles have emerged as privileged scaffolds. The pyrazine ring, in particular, offers a unique combination of chemical stability and electron-deficient characteristics, making it an attractive component for a range of applications, from organic light-emitting diodes (OLEDs) to organic solar cells (OSCs) and conductive metal-organic frameworks (MOFs).[1][2][3][4] The electron-withdrawing nature of the pyrazine nucleus can be harnessed to lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level of a material, which is a critical parameter in designing efficient electron-transporting and light-emitting materials.[1][4]
This guide focuses on the utility of 5-Chloro-3-((trimethylsilyl)ethynyl)pyrazin-2-amine (CAS No. 1244776-64-4), a highly functionalized pyrazine derivative, as a strategic building block for the synthesis of advanced functional materials.[5][6][7][8][9] Its trifunctional nature—possessing a reactive chlorine atom, a nucleophilic amine group, and a protected terminal alkyne—offers multiple avenues for synthetic elaboration, enabling the construction of complex, conjugated architectures.
Physicochemical Properties
A summary of the key properties of 5-Chloro-3-((trimethylsilyl)ethynyl)pyrazin-2-amine is provided below.
| Property | Value | Reference |
| CAS Number | 1244776-64-4 | [5][6][7] |
| Molecular Formula | C₉H₁₂ClN₃Si | [5][6] |
| Molecular Weight | 225.75 g/mol | [5] |
| Appearance | Solid | [5] |
| Purity | Typically ≥95% | [6] |
| Storage Conditions | 2-8°C, under inert atmosphere, protected from light | [6] |
Core Synthetic Strategy: Leveraging the TMS-Ethynyl Moiety via Sonogashira Coupling
A primary application of this building block in materials science is the utilization of the ethynyl group to construct extended π-conjugated systems. The trimethylsilyl (TMS) group serves as a protecting group for the terminal alkyne, preventing unwanted side reactions while other parts of the molecule are being modified.[10] The TMS group can be selectively removed under mild conditions to reveal the terminal alkyne, which can then undergo palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling.[11][12][13][14]
The Sonogashira reaction is a powerful tool for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, making it indispensable for the synthesis of conjugated polymers and molecular wires.[13][14]
Experimental Workflow
The overall synthetic workflow for utilizing 5-Chloro-3-((trimethylsilyl)ethynyl)pyrazin-2-amine as a precursor for a larger conjugated system is depicted below.
Caption: Synthetic workflow from the protected alkyne to an extended conjugated system.
Protocol 1: Deprotection of the Trimethylsilyl Group
Objective: To selectively remove the trimethylsilyl (TMS) protecting group to yield the terminal alkyne, 5-chloro-3-ethynylpyrazin-2-amine.
Rationale: The choice of deprotection agent is crucial to avoid unwanted reactions with the chloro and amino groups on the pyrazine ring. Mild basic conditions or fluoride-based reagents are generally effective for cleaving the Si-C bond without affecting other functional groups.[10][15][16] Potassium carbonate in methanol is a cost-effective and mild option.[15] Alternatively, tetra-n-butylammonium fluoride (TBAF) offers rapid and clean deprotection.[10][16]
Materials:
-
5-Chloro-3-((trimethylsilyl)ethynyl)pyrazin-2-amine
-
Methanol (anhydrous)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Tetra-n-butylammonium fluoride (TBAF), 1 M solution in THF
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure (Method A: Potassium Carbonate):
-
Dissolve 5-Chloro-3-((trimethylsilyl)ethynyl)pyrazin-2-amine (1.0 eq) in anhydrous methanol (approx. 0.1 M concentration) in a round-bottom flask under an inert atmosphere.
-
Add anhydrous potassium carbonate (2.0 eq) to the solution.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-3 hours).
-
Once the reaction is complete, neutralize the mixture with saturated aqueous NH₄Cl.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purify the product by column chromatography on silica gel if necessary.
Procedure (Method B: TBAF):
-
Dissolve 5-Chloro-3-((trimethylsilyl)ethynyl)pyrazin-2-amine (1.0 eq) in anhydrous THF (approx. 0.1 M concentration) in a round-bottom flask under an inert atmosphere and cool to 0°C.
-
Add TBAF solution (1.1 eq, 1 M in THF) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 30-60 minutes. Monitor by TLC or LC-MS.
-
Upon completion, quench the reaction with water.
-
Extract the mixture with ethyl acetate or DCM (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify by column chromatography on silica gel.
Protocol 2: Sonogashira Cross-Coupling Reaction
Objective: To couple the deprotected 5-chloro-3-ethynylpyrazin-2-amine with an aryl or heteroaryl halide to synthesize a novel, extended π-conjugated molecule.
Rationale: The Sonogashira coupling is a robust method for creating C(sp²)-C(sp) bonds.[13] A palladium catalyst, typically with phosphine ligands, facilitates the oxidative addition to the aryl halide. A copper(I) co-catalyst is often used to activate the alkyne.[14][17] The reaction is performed under an inert atmosphere to prevent oxidative homocoupling of the alkyne (Glaser coupling).[17] The choice of solvent and base is critical for reaction efficiency.
Materials:
-
5-Chloro-3-ethynylpyrazin-2-amine (from Protocol 1)
-
Aryl or heteroaryl halide (e.g., 4-iodotoluene, 2-bromothiophene) (1.0-1.2 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (1-5 mol%)
-
Copper(I) iodide (CuI) (2-10 mol%)
-
Anhydrous and degassed solvent (e.g., THF, DMF, or a mixture)
-
Anhydrous base (e.g., triethylamine (Et₃N) or diisopropylethylamine (DIPEA))
-
Schlenk flask or similar reaction vessel
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide (1.0 eq), Pd(PPh₃)₂Cl₂ (e.g., 0.03 eq), and CuI (e.g., 0.06 eq).
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous, degassed solvent (e.g., THF) and base (e.g., Et₃N, at least 2.0 eq) via syringe. Stir for a few minutes.
-
Add a solution of 5-chloro-3-ethynylpyrazin-2-amine (1.1 eq) in the same solvent to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60°C) depending on the reactivity of the aryl halide. Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of Celite to remove the catalyst residues, washing the pad with the same solvent.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired conjugated pyrazine derivative.
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- 5. 5-Chloro-3-(2-trimethylsilylethynyl)pyrazin-2-amine | 1244776-64-4 [sigmaaldrich.com]
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Topic: Scale-Up Synthesis of Functionalized Pyrazine Intermediates: From Bench to Pilot Plant
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazine scaffold is a cornerstone in modern medicinal chemistry, material science, and agrochemicals, forming the core of numerous FDA-approved drugs and high-value compounds.[1][2] While laboratory-scale synthesis provides access to novel derivatives for initial screening, the transition to kilogram-scale production presents significant challenges in terms of safety, efficiency, cost, and reproducibility. This application note provides a comprehensive guide for researchers and process chemists on the strategic considerations and practical methodologies for the scale-up synthesis of functionalized pyrazine intermediates. We will delve into key synthetic transformations, process optimization, purification strategies, and the integration of Process Analytical Technology (PAT) to ensure a robust and scalable manufacturing process.
Introduction: The Privileged Pyrazine Scaffold
Pyrazine-containing molecules exhibit a wide spectrum of biological activities, acting as antiviral agents (e.g., Favipiravir), anticancer drugs (e.g., Bortezomib), and diuretics (e.g., Amiloride).[3][4] Their prevalence stems from the unique electronic properties of the 1,4-diazine ring, which is electron-deficient and capable of participating in crucial hydrogen bonding interactions with biological targets.[2] Furthermore, the pyrazine core serves as a versatile platform for introducing diverse functional groups, enabling fine-tuning of a compound's physicochemical and pharmacological properties.[5] As drug candidates progress through the development pipeline, the demand for large quantities of key pyrazine intermediates necessitates the development of synthetic routes that are not only high-yielding but also safe, economical, and environmentally sustainable on an industrial scale.[1]
Strategic Imperatives for Scale-Up
Transitioning a synthetic route from the bench (milligram-to-gram scale) to a pilot plant (multi-hundred gram to kilogram scale) is not merely a matter of using larger flasks and more reagents. It requires a fundamental shift in perspective, focusing on process control, safety, and economics.
Key Challenges in Pyrazine Synthesis Scale-Up:
-
Harsh Reaction Conditions: Many classical pyrazine syntheses involve high temperatures (>300°C) or highly reactive, hazardous reagents, which are difficult and dangerous to manage in large reactors.[6][7]
-
Low Yields & Byproduct Formation: Side reactions, such as polymerization or the formation of piperazine byproducts from incomplete dehydrogenation, can significantly reduce yield and complicate purification.[6]
-
Purification Hurdles: Chromatographic purification, while standard in the lab, is often economically and practically unfeasible for multi-kilogram production. Developing scalable work-up and crystallization procedures is critical.[8][9]
-
Exothermic Events: Many functionalization reactions, particularly substitutions on an activated pyrazine ring, can be highly exothermic. Managing heat transfer in large reactors is paramount to prevent runaway reactions.
-
Cost of Goods (CoG): The price of starting materials, catalysts (especially palladium-based), and solvents becomes a major driver at scale.[10]
The following diagram illustrates the logical workflow for a typical scale-up campaign, emphasizing points of control and analysis.
Caption: A logical workflow for the scale-up of a chemical process.
Core Synthetic Methodologies for Functionalization
While numerous methods exist for constructing the pyrazine ring itself, the functionalization of pre-formed pyrazine cores is often more strategic for creating diverse intermediates at scale. Halopyrazines, such as 2,5-dichloropyrazine, are particularly versatile and commercially available starting materials.[11]
Sources
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- 4. Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, Antitumor Activity Evaluation, and Molecular Dynamics Simulation of Some 2-aminopyrazine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: Protecting Group Strategies for Terminal Alkynes in Pyrazine Synthesis
Introduction: The Strategic Imperative for Protecting Terminal Alkynes in Pyrazine Synthesis
Alkynylpyrazines are a class of heterocyclic compounds of significant interest to the pharmaceutical, agrochemical, and materials science sectors. The pyrazine core, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4, imparts unique electronic properties and metabolic stability, while the terminal alkyne handle offers exceptional versatility for further molecular elaboration. This functional group is a key gateway for reactions such as Sonogashira cross-coupling, "click" chemistry (azide-alkyne cycloadditions), and various hydrofunctionalization reactions, enabling the construction of complex molecular architectures.
However, the acidic proton of a terminal alkyne (pKa ≈ 25) presents a significant synthetic challenge.[1][2] This proton can interfere with a wide range of common synthetic transformations, particularly those involving strong bases, organometallic reagents, or transition metal catalysts that are often required for the assembly or modification of the pyrazine ring itself. Unwanted deprotonation can lead to side reactions, catalyst deactivation, and low yields of the desired product.[3]
Therefore, the temporary "masking" or "protection" of the terminal alkyne is a critical strategy. An ideal protecting group must be easy to install, stable (inert) to the reaction conditions used to build or modify the pyrazine core, and easy to remove cleanly and selectively under mild conditions to reveal the alkyne for subsequent transformations.[1][2] This guide provides a detailed overview of the most effective protecting group strategies, with a focus on silyl-based groups, and furnishes detailed, field-proven protocols for their application in pyrazine synthesis.
Choosing the Right Tool: A Comparative Overview of Silyl Protecting Groups
Trialkylsilyl groups are the most widely used protecting groups for terminal alkynes due to their favorable balance of stability and reactivity.[1] The choice between different silyl groups is a critical strategic decision, dictated by the specific demands of the synthetic route. The primary difference lies in the steric bulk of the alkyl substituents on the silicon atom, which directly influences the stability of the silyl-alkyne bond and the conditions required for its cleavage.
| Protecting Group | Abbreviation | Key Features | Relative Stability | Typical Deprotection Conditions |
| Trimethylsilyl | TMS | Least sterically hindered; highly versatile. Removed under very mild conditions. | Low | K₂CO₃ in MeOH; TBAF in THF.[4][5] |
| Triethylsilyl | TES | Moderately more stable than TMS. | Medium | TBAF in THF; acidic hydrolysis.[6] |
| tert-Butyldimethylsilyl | TBDMS | Offers a good balance of stability and ease of removal. More stable than TMS and TES. | Medium-High | TBAF in THF; acidic conditions.[7] |
| Triisopropylsilyl | TIPS | Highly sterically hindered; very robust. Stable to many conditions that cleave other silyl groups. | High | TBAF in THF (slower); AgF in MeOH.[8][9][10] |
Expert Insight: For most pyrazine syntheses, the Trimethylsilyl (TMS) group offers the best combination of ease of use and mild deprotection. Its lability is often an advantage, allowing for removal without compromising sensitive functional groups on the pyrazine ring. The Triisopropylsilyl (TIPS) group is the protector of choice when the synthetic route involves harsh nucleophilic or basic conditions where a TMS group would be cleaved prematurely.[10]
Core Protocols: Protection and Deprotection of Terminal Alkynes
The following protocols are foundational for the successful implementation of silyl protecting group strategies. They are designed to be robust and high-yielding.
Trimethylsilyl (TMS) Group: The Workhorse Protector
The TMS group is valued for its straightforward installation and exceptionally mild removal, making it a first-choice consideration for many synthetic plans.[7]
Protocol 1: TMS Protection of a Terminal Alkyne
This protocol describes the reaction of a terminal alkyne with trimethylsilyl chloride (TMSCl) in the presence of a base to form the TMS-protected alkyne.
Materials:
-
Terminal alkyne substrate
-
Trimethylsilyl chloride (TMSCl)
-
Triethylamine (TEA) or Pyridine
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Nitrogen or Argon gas supply
Procedure:
-
To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add the terminal alkyne (1.0 eq).
-
Dissolve the alkyne in anhydrous THF or DCM (approx. 0.1-0.5 M concentration).
-
Cool the solution to 0 °C using an ice-water bath.
-
Add triethylamine (1.5 eq) to the solution, followed by the slow, dropwise addition of trimethylsilyl chloride (1.2 eq).
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers and wash with water, then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the TMS-protected alkyne.
Protocol 2: TMS Deprotection using Potassium Carbonate (Mild Base)
This is one of the mildest methods for TMS removal and is compatible with a wide range of functional groups.[4][5]
Materials:
-
TMS-protected alkyne substrate
-
Potassium carbonate (K₂CO₃), anhydrous
-
Methanol (MeOH)
-
Diethyl ether or Ethyl acetate
-
Water and Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the TMS-protected alkyne (1.0 eq) in methanol (approx. 0.1 M).
-
Add potassium carbonate (0.1-0.5 eq, catalytic to stoichiometric amounts can be used).
-
Stir the mixture at room temperature for 1-3 hours. Monitor the reaction by TLC.[4] Leaving the reaction for extended periods can sometimes lead to reduced yields.[4]
-
Once the reaction is complete, concentrate the mixture in vacuo to remove the methanol.
-
Dilute the residue with diethyl ether or ethyl acetate.
-
Wash the organic solution with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The resulting terminal alkyne is often pure enough for the next step, but can be purified by flash chromatography if necessary.
Protocol 3: TMS Deprotection using Tetrabutylammonium Fluoride (TBAF)
Fluoride ions have a very high affinity for silicon, making TBAF a highly effective, albeit more aggressive, deprotecting agent.[6] This method is particularly useful for more sterically hindered or less reactive silyl groups.[5]
Materials:
-
TMS-protected alkyne substrate
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or Ethyl acetate
-
Water and Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the TMS-protected alkyne (1.0 eq) in anhydrous THF (approx. 0.1 M) in a flask.
-
Cool the solution to 0 °C.
-
Add the 1.0 M solution of TBAF in THF (1.1 eq) dropwise.
-
Stir the reaction at 0 °C for 30-60 minutes, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.[7]
-
Extract the product with diethyl ether (3x).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Triisopropylsilyl (TIPS) Group: The Robust Protector
The bulky TIPS group provides enhanced stability, making it suitable for multi-step syntheses involving conditions that would cleave a TMS group.[9][10]
Protocol 4: TIPS Protection of a Terminal Alkyne
Materials:
-
Terminal alkyne substrate
-
Triisopropylsilyl chloride (TIPSCl) or Triflate (TIPSOTf)
-
Base: n-Butyllithium (n-BuLi) for deprotonation, or a non-nucleophilic base like imidazole or 2,6-lutidine for use with TIPSOTf.
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure (using n-BuLi):
-
Dissolve the terminal alkyne (1.0 eq) in anhydrous THF under an inert atmosphere.
-
Cool the solution to -78 °C (dry ice/acetone bath).
-
Slowly add n-BuLi (1.05 eq) and stir for 30 minutes to form the lithium acetylide.
-
Add TIPSCl (1.1 eq) dropwise to the solution.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Monitor by TLC. Upon completion, cool to 0 °C and quench carefully with saturated aqueous NH₄Cl.
-
Perform a standard aqueous workup and purification as described in Protocol 1.
Protocol 5: TIPS Deprotection using TBAF
Deprotection of the robust TIPS group typically requires longer reaction times or elevated temperatures compared to TMS cleavage.
Procedure:
-
Follow the procedure outlined in Protocol 3 .
-
The reaction may need to be stirred at room temperature or gently heated (e.g., 40 °C) to achieve a reasonable reaction rate.
-
Reaction times can range from a few hours to overnight. Careful monitoring by TLC is essential.
Application in Pyrazine Synthesis: A Strategic Workflow
The primary application of alkyne protection in this context is to facilitate the construction or modification of the pyrazine ring without affecting the alkyne. A common and powerful strategy involves the Sonogashira coupling of a halo-pyrazine with a protected terminal alkyne.[11][12]
Workflow: Synthesis of an Alkynylpyrazine via Sonogashira Coupling
This workflow illustrates the strategic integration of protection and deprotection steps around a core carbon-carbon bond-forming reaction.
Caption: General workflow for pyrazine synthesis using a protected alkyne.
The Sonogashira Coupling Reaction
The Sonogashira coupling is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[11][13][14][15] Using a TMS-protected alkyne is advantageous as it prevents the homocoupling of the alkyne (Glaser coupling) and other base-mediated side reactions. The coupling can often be performed directly with the silyl-protected alkyne.
Mechanism Insight: The reaction proceeds through two interconnected catalytic cycles.[13] In the palladium cycle, oxidative addition of the halo-pyrazine to a Pd(0) complex occurs, followed by transmetalation with a copper(I) acetylide. The copper(I) acetylide is generated in the copper cycle by the reaction of the terminal alkyne with a Cu(I) salt in the presence of a base. Reductive elimination from the palladium complex then yields the final coupled product and regenerates the Pd(0) catalyst.
Caption: The reversible cycle of silyl protection and deprotection.
Troubleshooting and Best Practices
-
Incomplete Protection: If the protection reaction stalls, ensure all reagents and solvents are strictly anhydrous. Traces of water will consume the silyl chloride. Using a more reactive silylating agent like a silyl triflate (e.g., TMSOTf) with a non-nucleophilic base (e.g., 2,6-lutidine) can be effective for stubborn substrates.
-
Premature Deprotection: If the protecting group is cleaved during a subsequent reaction, switch to a more robust group (e.g., from TMS to TIPS).[10] Also, carefully examine the reagents used; for example, some Grignard reagents can contain salts that facilitate silyl group removal.
-
Difficult Deprotection (especially TIPS): If TBAF is ineffective for TIPS removal, ensure the commercial solution is not expired, as its activity can decrease over time. Alternatively, methods using silver fluoride (AgF) have been shown to be effective for cleaving stubborn TIPS-alkynes.[8]
-
Purification Challenges: Silyl-protected compounds can sometimes be non-polar and difficult to separate from byproducts. Using a more polar silyl group, such as (3-cyanopropyl)dimethylsilyl (CPDMS), has been reported to facilitate easier separation by chromatography due to the increased polarity.[1]
Conclusion
The strategic use of protecting groups is a cornerstone of modern organic synthesis. For researchers working on the synthesis of alkynylpyrazines, a thorough understanding of silyl protecting group chemistry is indispensable. By carefully selecting the appropriate protecting group based on the planned synthetic route and by employing robust, optimized protocols for their installation and removal, chemists can efficiently navigate complex synthetic pathways. The TMS group provides a versatile and mild option for many applications, while the TIPS group offers the necessary robustness for more demanding reaction sequences. This guide provides the foundational knowledge and practical protocols to empower researchers to successfully incorporate these critical tools into their synthetic workflows, accelerating the discovery and development of novel pyrazine-based molecules.
References
-
Hu, Z., Peng, L., Qiu, R., & Orita, A. (2020). Recent Progress of Protecting Groups for Terminal Alkynes. Chinese Journal of Organic Chemistry, 40(10), 3112-3119. [Link]
-
Gelest. (n.d.). Silanes as Protecting Groups for Terminal Alkyne. Gelest Technical Library. [Link]
-
Spoering, R. (2015). Organic chemistry 24: Alkynes - reactions, synthesis and protecting groups. CureFFI.org. [Link]
-
Study.com. (n.d.). Trimethylsilyl | TMS Definition, Structure & Protecting Groups. Study.com. [Link]
-
Hu, Z., Peng, L., Qiu, R., & Orita, A. (2020). Recent Progress of Protecting Groups for Terminal Alkynes. Chinese Journal of Organic Chemistry. [Link]
-
Valois Escamilla, I., Rangel Ramos, L. F., Sánchez Escalera, J., & Álvarez Hernández, A. (2011). Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. Journal of the Mexican Chemical Society, 55(3), 133-137. [Link]
-
Chem-Station. (2014). Silyl Protective Groups. Chem-Station International Edition. [Link]
-
Hu, Z., et al. (2020). Recent Progress of Protecting Groups for Terminal Alkynes. Request PDF on ResearchGate. [Link]
-
Gunawardena, G. (n.d.). 15.2 Use of protecting groups. Organic Chemistry II - Lumen Learning. [Link]
-
Cipot-Wechsler, J., et al. (2019). Using silyl protecting group to enable post-deposition C–C coupling reactions of alkyne-functionalized N-heterocyclic carbene monolayers on Au surfaces. Chemical Communications. [Link]
-
Johnson, J. B., et al. (2007). Trimethylsilyl-Protected Alkynes as Selective Cross Coupling Partners in Ti-Catalyzed [2+2+1] Pyrrole Synthesis. Angewandte Chemie International Edition. [Link]
-
Valois-Escamilla, I., et al. (2011). Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. SciELO México. [Link]
-
Gladstone, C. M., et al. (2019). Triisopropylsilyl (TIPS) Alkynes as Building Blocks for Syntheses of Platinum Triisopropylsilylpolyynyl and Diplatinum Polyynediyl Complexes. Organometallics. [Link]
-
Zhang, G., et al. (2018). Trimethylsilyl-Protected Alkynes as Selective Cross-Coupling Partners in Titanium-Catalyzed [2+2+1] Pyrrole Synthesis. Angewandte Chemie International Edition. [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. [Link]
-
The Organic Chemistry Tutor. (2019). Sonogashira coupling. YouTube. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. [Link]
-
Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis. [Link]
-
Brittain, W. D. G., & Cox, L. R. (2013). Some Aspects of the Chemistry of Alkynylsilanes. Molecules. [Link]
-
Organic Chemistry Portal. (n.d.). Substituted alkyne synthesis by C-C coupling. Organic Chemistry Portal. [Link]
-
Khan Academy. (n.d.). Synthesis using alkynes. Khan Academy. [Link]
-
Ahangar, N., et al. (2018). Synthesis and Characterization of Alkyne Derivatives as Antifungal Agents. Juniper Publishers. [Link]
-
The Organic Chemistry Tutor. (2020). Alkyne multi-step synthesis example. YouTube. [Link]
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catalytic amination of 2-Bromo-5-chloro-3-methylpyrazine with anilines
Application Notes & Protocols
Topic: Selective Catalytic Amination of 2-Bromo-5-chloro-3-methylpyrazine with Anilines
Abstract: This guide provides a comprehensive technical overview and detailed experimental protocols for the selective palladium-catalyzed C-N cross-coupling of 2-Bromo-5-chloro-3-methylpyrazine with various anilines. This transformation, a specialized application of the Buchwald-Hartwig amination, is a cornerstone reaction for synthesizing functionalized pyrazine derivatives, which are key structural motifs in numerous pharmaceutical agents and advanced materials. We will delve into the mechanistic underpinnings that govern the reaction's chemoselectivity, provide a rationale for the selection of catalysts, ligands, and reagents, and present a robust, step-by-step protocol for successful execution, monitoring, and product isolation.
Scientific Rationale & Mechanistic Overview
The synthesis of aryl amines through palladium-catalyzed cross-coupling reactions has become an indispensable tool in modern organic synthesis.[1][2] The Buchwald-Hartwig amination, in particular, offers a powerful method for forming carbon-nitrogen (C-N) bonds with broad substrate scope and functional group tolerance, largely replacing harsher, classical methods.[1] The target transformation involves the coupling of an aniline with 2-Bromo-5-chloro-3-methylpyrazine, a heterocyclic substrate featuring two distinct halogen atoms.
The Principle of Chemoselectivity
A primary challenge in functionalizing di-halogenated heterocycles is achieving selective reaction at a single site. In the case of 2-Bromo-5-chloro-3-methylpyrazine, the reaction's success hinges on selectively activating the C-Br bond over the C-Cl bond. This selectivity is dictated by the initial, and often rate-determining, step of the catalytic cycle: oxidative addition.[3]
The general reactivity order for aryl halides in palladium-catalyzed couplings is Ar-I > Ar-Br > Ar-OTf > Ar-Cl.[4] This trend is a direct consequence of the carbon-halogen bond dissociation energies (BDEs). The C-Br bond is weaker than the C-Cl bond, and therefore, the palladium(0) catalyst inserts preferentially into the C-Br bond, initiating the catalytic cycle at the desired position. This inherent reactivity difference allows for a highly selective amination at the 2-position, leaving the 5-chloro substituent intact for potential subsequent functionalization.
The Buchwald-Hartwig Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle, which is crucial for understanding reaction optimization and troubleshooting.[1][3][5]
-
Activation & Oxidative Addition: The active Pd(0) catalyst, typically stabilized by a phosphine ligand (L), undergoes oxidative addition to the C-Br bond of the pyrazine, forming a Pd(II) complex. This is generally the rate-determining step.[3]
-
Amine Coordination & Deprotonation: The aniline coordinates to the Pd(II) center. A stoichiometric amount of a strong, non-nucleophilic base then deprotonates the coordinated amine, forming a palladium-amido complex.
-
Reductive Elimination: The final step is the reductive elimination from the palladium-amido complex, which forms the desired C-N bond of the product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.
Optimizing Reaction Parameters: A Scientist's Guide
The success of the catalytic amination is highly dependent on the careful selection of several key components.
-
Palladium Precatalyst: While simple salts like Pd(OAc)₂ or Pd₂(dba)₃ are effective, modern, air-stable palladacycle precatalysts (e.g., BrettPhos Pd G3/G4) are often preferred.[5] These precatalysts facilitate the reliable formation of the active Pd(0) species and can lead to lower catalyst loadings and more reproducible results.
-
Ligand Selection: This is arguably the most critical choice. The ideal ligand must stabilize the palladium catalyst, promote oxidative addition, and facilitate the crucial reductive elimination step. For coupling anilines with heteroaryl halides, bulky, electron-rich dialkylbiaryl phosphine ligands are the gold standard.[2] Ligands like BrettPhos and RuPhos have demonstrated broad utility and high efficiency for these transformations, often enabling reactions at lower temperatures and with lower catalyst loadings.[6]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine without interfering with the catalyst or substrates. Sodium tert-butoxide (NaOtBu) is the most common choice and is highly effective.[4] However, for substrates with base-sensitive functional groups (e.g., esters), weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be employed, though this may require higher temperatures or longer reaction times.[5][7]
-
Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or tert-butanol are standard.[7] The choice of solvent can influence catalyst solubility and reaction rate. Toluene is a robust and common starting point.
Detailed Experimental Protocol
This protocol provides a general method for the catalytic amination of 2-Bromo-5-chloro-3-methylpyrazine with a representative aniline.
Materials and Equipment
-
Reagents: 2-Bromo-5-chloro-3-methylpyrazine, substituted aniline, palladium precatalyst (e.g., BrettPhos Pd G4), phosphine ligand (e.g., BrettPhos), sodium tert-butoxide (NaOtBu), and anhydrous toluene.
-
Equipment: Schlenk tube or microwave vial with a PTFE-lined cap, magnetic stir bar, magnetic stir plate with heating, Schlenk line or glovebox for inert atmosphere, syringes, and standard laboratory glassware for work-up and purification.
-
Analytical: Thin Layer Chromatography (TLC) plates, LC-MS, NMR, and High-Resolution Mass Spectrometry (HRMS) for reaction monitoring and product characterization.
Experimental Workflow Diagram
Step-by-Step Procedure
Note: This reaction is sensitive to air and moisture. All operations should be performed under an inert atmosphere (Argon or Nitrogen) using a glovebox or standard Schlenk techniques.[6]
-
Reaction Setup: To a dry Schlenk tube containing a magnetic stir bar, add 2-Bromo-5-chloro-3-methylpyrazine (1.0 eq.), the desired aniline (1.2 eq.), sodium tert-butoxide (1.4 eq.), the palladium precatalyst (e.g., BrettPhos Pd G4, 1-2 mol%), and the ligand (e.g., BrettPhos, 1-2 mol%).
-
Inert Atmosphere: Seal the tube with a septum or cap, then evacuate and backfill with argon. Repeat this cycle three times to ensure the vessel is inert.
-
Solvent Addition: Add anhydrous toluene via syringe to achieve a substrate concentration of approximately 0.1–0.2 M.
-
Reaction: Place the sealed tube in a preheated oil bath or heating block set to 100-110 °C and begin vigorous stirring.
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by TLC or LC-MS until consumption of the starting pyrazine is complete (typically 4-24 hours). Real-time monitoring techniques using mass spectrometry can also provide deep mechanistic insights.[8][9][10]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by adding water. Transfer the mixture to a separatory funnel and dilute with ethyl acetate.
-
Extraction: Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to isolate the pure 2-anilino-5-chloro-3-methylpyrazine product.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.
Data Summary & Expected Outcomes
The following table provides representative conditions and expected outcomes for the coupling of 2-Bromo-5-chloro-3-methylpyrazine with various anilines. Yields are illustrative and can vary based on scale and specific reaction purity.
| Aniline Substrate | Pd Precatalyst (mol%) | Ligand (mol%) | Base (eq.) | Solvent | Temp (°C) | Time (h) | Representative Yield (%) |
| Aniline | BrettPhos Pd G4 (2) | BrettPhos (2) | NaOtBu (1.4) | Toluene | 100 | 12 | 85-95 |
| 4-Methoxyaniline | BrettPhos Pd G4 (2) | BrettPhos (2) | NaOtBu (1.4) | Toluene | 100 | 8 | 90-98 |
| 4-Trifluoromethylaniline | RuPhos Pd G3 (2) | RuPhos (2) | NaOtBu (1.4) | Dioxane | 110 | 18 | 75-85 |
| 2,6-Dimethylaniline | BrettPhos Pd G4 (2) | BrettPhos (2) | LHMDS (1.5) | Toluene | 110 | 24 | 60-70 |
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst (air/moisture exposure)- Insufficiently strong base- Reaction temperature too low | - Ensure rigorous inert atmosphere technique- Use freshly opened, high-purity reagents- Screen alternative bases (e.g., LHMDS)- Increase reaction temperature in 10 °C increments |
| Formation of Side Products | - Hydrodehalogenation (loss of Br)- Diarylation (reaction with product) | - Use a slight excess of aniline (1.1-1.2 eq.)- Lower catalyst loading- Ensure base is fully dissolved and homogenous |
| Catalyst Decomposition | - Reaction temperature too high- Presence of catalyst poisons | - Do not exceed 120 °C unless necessary- Use high-purity, degassed solvents- Screen a different ligand/catalyst system |
References
-
Buchwald–Hartwig amination - Wikipedia . Wikipedia. [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts . Chemistry LibreTexts. [Link]
-
Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects . ACS Catalysis. [Link]
-
Buchwald-Hartwig Coupling: Mechanism & Examples . Organic Chemistry Portal. [Link]
-
Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases . National Institutes of Health. [Link]
-
Biaryl Phosphine Ligands in Palladium-Catalyzed Amination . National Institutes of Health. [Link]
-
Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine . ResearchGate. [Link]
-
Step-by-step real time monitoring of a catalytic amination reaction . Royal Society of Chemistry. [Link]
-
Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery . Summit, the research repository of Dalhousie University. [Link]
-
Step-by-step real time monitoring of a catalytic amination reaction . University of Victoria. [Link]
Sources
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- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Step-by-step real time monitoring of a catalytic amination reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 10. web.uvic.ca [web.uvic.ca]
Troubleshooting & Optimization
purification of 5-Chloro-3-((trimethylsilyl)-ethynyl)pyrazin-2-amine via column chromatography
Welcome to the technical support center for the purification of 5-Chloro-3-((trimethylsilyl)ethynyl)pyrazin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the column chromatography purification of this key intermediate. As a Senior Application Scientist, my goal is to blend theoretical principles with practical, field-tested solutions to help you navigate the common challenges associated with this specific separation.
Introduction
5-Chloro-3-((trimethylsilyl)ethynyl)pyrazin-2-amine is a heterocyclic compound that, like many nitrogen-containing molecules, can present unique challenges during silica gel chromatography.[1] Its polarity, potential for interaction with the acidic silica surface, and the need for high purity in subsequent synthetic steps demand a well-optimized purification strategy. This guide provides a logical, step-by-step approach to troubleshooting common issues, ensuring a robust and reproducible purification process.
Frequently Asked Questions (FAQs)
Q1: I'm starting with a crude reaction mixture. What is a good starting point for my column chromatography conditions?
A1: A logical starting point is to adapt conditions from structurally similar compounds. For the analogous compound, 5-bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine, a mobile phase of petroleum ether/ethyl acetate (5:1, v/v) on silica gel has been successfully used.[2][3] Given the slightly higher electronegativity of chlorine compared to bromine, the polarity of your 5-chloro analog will be very similar, making this an excellent initial solvent system to evaluate.
Recommended Starting Protocol:
-
Develop a TLC Method: Before packing a column, always optimize your separation on a Thin Layer Chromatography (TLC) plate.[4][5]
-
Spot your crude mixture on a silica gel TLC plate.
-
Develop the plate in a chamber with a petroleum ether/ethyl acetate solvent system. Start with a ratio of 10:1 and incrementally increase the polarity (e.g., 8:1, 5:1, 3:1).
-
Your target Rf (retention factor) for the desired compound should be approximately 0.2-0.3 to ensure good separation on the column.[6]
-
-
Pack the Column: Use silica gel with a mesh size of 230-400 for flash chromatography.[4] The column can be packed as a slurry with your initial, least polar solvent mixture.[7]
-
Load the Sample: Dissolve your crude material in a minimal amount of dichloromethane or the mobile phase and load it carefully onto the top of the silica bed.[8] Alternatively, for better band sharpness, you can "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elute the Column: Begin elution with the solvent system determined by your TLC analysis.
Q2: My compound is streaking badly on the TLC plate and the column. What's happening and how do I fix it?
A2: Streaking is a common issue with basic, nitrogen-containing heterocycles on acidic silica gel.[5] The amine group on your pyrazine ring is likely interacting strongly and irreversibly with the acidic silanol groups (Si-OH) on the silica surface. This causes poor peak shape and can lead to significant yield loss.
Solutions:
-
Deactivate the Silica Gel: The most effective solution is to add a basic modifier to your mobile phase to neutralize the acidic sites on the silica.[5]
-
Add 0.5-1% triethylamine (Et₃N) or ammonia (as a solution in methanol) to your petroleum ether/ethyl acetate mobile phase.
-
Always re-run your TLC with the modified solvent system to confirm the improvement in spot shape and Rf value before applying it to the column.
-
-
Consider an Alternative Stationary Phase: If streaking persists, or if your compound is exceptionally base-sensitive, consider using a different stationary phase.
Q3: My compound is not eluting from the column, even after I've flushed with a very polar solvent system.
A3: This is a frustrating situation that can arise from several factors. Let's diagnose the potential causes systematically.
Troubleshooting Workflow: Compound Not Eluting
Sources
- 1. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine | 875781-41-2 [chemicalbook.com]
- 3. 5-bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine CAS#: 875781-41-2 [m.chemicalbook.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. glaserr.missouri.edu [glaserr.missouri.edu]
- 8. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 9. biotage.com [biotage.com]
preventing homo-coupling side reactions in alkyne synthesis
Topic: Preventing Homo-Coupling Side Reactions in Alkyne Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Welcome to the technical support center for alkyne synthesis. This guide provides in-depth troubleshooting advice and answers to frequently asked questions about preventing homo-coupling side reactions, a common challenge in cross-coupling methodologies. As Senior Application Scientists, we understand the critical need for high-purity products in research and drug development. This resource is built on a foundation of scientific literature and practical laboratory experience to help you optimize your reactions and minimize unwanted byproducts.
Understanding Alkyne Homo-Coupling
Alkyne homo-coupling, also known as Glaser coupling, is the dimerization of terminal alkynes to form a symmetric 1,3-diyne.[1][2] This side reaction is a significant issue in copper-catalyzed cross-coupling reactions like the Sonogashira reaction.[3] The presence of oxygen is a key factor that promotes this unwanted pathway.[2][4] The mechanism involves the oxidative dimerization of a copper acetylide intermediate.[1]
Troubleshooting Guide: Minimizing Alkyne Homo-Coupling
This section addresses common issues encountered during alkyne cross-coupling reactions and provides solutions to mitigate homo-coupling.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Significant formation of 1,3-diyne byproduct | 1. Oxygen contamination: Insufficient deoxygenation of the reaction mixture promotes the oxidative coupling of the alkyne.[2][3][4] 2. High copper catalyst loading: An excessive amount of the copper(I) salt can accelerate the rate of homo-coupling.[2][4] 3. Elevated temperatures: In some cases, higher temperatures can favor the homo-coupling pathway.[2][4] | 1. Rigorous deoxygenation: Thoroughly degas all solvents and reagents by bubbling with an inert gas like argon or nitrogen, or by using freeze-pump-thaw cycles.[4] Maintain a positive pressure of inert gas throughout the reaction.[5] 2. Optimize copper concentration: Use the lowest effective amount of the copper(I) co-catalyst. Consider a copper-free Sonogashira protocol.[3][6] 3. Control reaction temperature: If possible, run the reaction at a lower temperature. Monitor the reaction closely and stop it once the starting material is consumed to avoid prolonged heating.[7] |
| Low yield of the desired cross-coupled product | 1. Competitive homo-coupling: The terminal alkyne is consumed by the side reaction, reducing the yield of the desired product.[2] 2. Slow cross-coupling rate: If the desired cross-coupling is slow, the alkyne has more opportunity to homo-couple.[4] | 1. Slow addition of the terminal alkyne: Adding the alkyne slowly to the reaction mixture can help to keep its concentration low, disfavoring dimerization.[4][8] 2. Use a more active palladium catalyst: Employing a more efficient palladium catalyst or ligand can increase the rate of the desired cross-coupling, outcompeting the homo-coupling side reaction.[8] |
| Reaction fails to go to completion, with significant homo-coupling | 1. Catalyst deactivation: Side products from the homo-coupling reaction can potentially inhibit the palladium catalyst. 2. Substrate-specific issues: Some substrates may be more prone to homo-coupling or may require more specialized reaction conditions.[9] | 1. Consider a copper-free protocol: This is the most direct way to eliminate copper-mediated homo-coupling.[3][6][10][11] This may require adjusting other parameters like the base, solvent, and temperature.[12] 2. Screen different solvents and bases: The choice of solvent and base can significantly impact the reaction outcome.[8] |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of alkyne homo-coupling in Sonogashira reactions?
A: The primary cause is the copper-catalyzed oxidative dimerization of the terminal alkyne, a reaction known as Glaser coupling.[2][3] This process is significantly promoted by the presence of oxygen.[2][4] While the copper(I) co-catalyst is added to increase the reaction rate, it is also the main mediator of this undesirable side reaction.[2][3]
Q2: How can I effectively remove oxygen from my reaction?
A: Rigorous exclusion of air is critical.[2][4] This can be achieved by thoroughly degassing all solvents and reagents. Common methods include bubbling a stream of an inert gas, such as argon or nitrogen, through the liquid for an extended period, or performing several freeze-pump-thaw cycles.[4] It is also essential to maintain a positive pressure of the inert gas throughout the reaction setup.[5]
Q3: Is it always better to use a copper-free Sonogashira protocol?
A: While copper-free protocols are the most direct way to prevent copper-mediated homo-coupling, they may not always be necessary or optimal.[3][6] For some substrates, particularly aryl iodides, the standard copper co-catalyzed conditions can be very effective.[12] However, for more challenging substrates like electron-rich aryl bromides and chlorides, copper-free conditions are often more successful as the Glaser-Hay side reaction is a significant issue.[12]
Q4: Can the slow addition of the alkyne really make a difference?
A: Yes, the slow addition of the terminal alkyne can be a very effective strategy.[4][8] By adding the alkyne gradually over a period of time, you maintain a low concentration of it in the reaction mixture. This kinetically disfavors the bimolecular homo-coupling reaction, giving the desired cross-coupling a better chance to occur.
Q5: What if I still observe homo-coupling in a supposedly "copper-free" reaction?
A: While less common, some homo-coupling can still occur in nominally "copper-free" reactions. This could be due to trace amounts of copper contamination in the palladium catalyst, glassware, or other reagents.[2] Even at parts-per-million levels, copper can sometimes catalyze the side reaction. Using high-purity reagents and thoroughly cleaning your glassware can help to minimize this.
Experimental Protocol: Copper-Free Sonogashira Coupling
This is a general procedure and may require optimization for specific substrates.
Materials:
-
Aryl bromide (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine ligand (e.g., SPhos, 4 mol%)
-
Anhydrous base (e.g., Cs₂CO₃, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., toluene)
-
Inert gas (high-purity argon or nitrogen)
-
Schlenk line or glovebox
Procedure:
-
Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the palladium catalyst and phosphine ligand.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with the inert gas. Repeat this cycle three times.
-
Reagent Addition: Under a positive flow of inert gas, add the aryl bromide, terminal alkyne, and anhydrous base.
-
Solvent Addition: Add the degassed anhydrous solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (monitor by TLC or GC-MS).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with a suitable solvent like ethyl acetate and filter through a pad of celite, washing the pad with additional ethyl acetate.
-
Purification: The filtered solution can then be concentrated and the crude product purified by column chromatography.
Visualizing the Catalytic Pathways
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Air-free technique - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The copper-free Sonogashira cross-coupling reaction promoted by palladium complexes of nitrogen-containing chelating ligands in neat water at room temperature - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 12. books.rsc.org [books.rsc.org]
Technical Support Center: Troubleshooting Low Yields in Palladium-Catalyzed Cross-Coupling Reactions
Welcome to the Technical Support Center for Palladium-Catalyzed Cross-Coupling Reactions. As a Senior Application Scientist, I understand that while these reactions are powerful tools in synthetic chemistry, achieving high and reproducible yields can be challenging.[1] This guide is designed to provide you with in-depth, field-proven insights to diagnose and resolve common issues encountered during your experiments. We will move beyond simple checklists to explore the underlying chemical principles, empowering you to make informed decisions at the bench.
General Troubleshooting Workflow
Before diving into specific issues, it's beneficial to have a logical workflow for troubleshooting. When a reaction delivers a low yield, a systematic approach is more effective than random screening of variables. The following diagram outlines a general strategy for diagnosing the root cause of poor performance in your cross-coupling reaction.
Caption: A logical workflow for troubleshooting low-yield palladium-catalyzed cross-coupling reactions.[2][3][4]
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Catalyst & Ligand Issues
Q1: My reaction is completely dead—no starting material consumption. What is the most likely culprit?
A1: A complete lack of reactivity often points to a fundamental issue with the active catalyst. The most common causes are inefficient generation of the active Pd(0) species or rapid catalyst poisoning.
-
Inefficient Pd(0) Generation: Most cross-coupling reactions use a stable Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) that must be reduced in situ to the catalytically active Pd(0) species.[5][6] This reduction can be sluggish or incomplete if the conditions are not optimal.[6] The choice of ligand, base, and even solvent can significantly influence the efficiency of this pre-activation step.[6] For instance, some phosphine ligands can act as reducing agents, but this process can be slow.[5]
-
Troubleshooting Action: Consider using a pre-formed, air-stable Pd(0) source like Pd₂(dba)₃ or a modern precatalyst (e.g., a Buchwald G3 or G4 precatalyst) that is designed for rapid and clean generation of the active catalyst.[7] If using a Pd(II) source, you might need to perform a pre-activation step by heating the Pd(II) salt and ligand in the solvent for a short period before adding the other reagents.[7]
-
-
Catalyst Poisoning: Palladium catalysts are sensitive to a variety of impurities that can act as poisons.[8] Common culprits include residual acids, oxidizing agents, or coordinating functional groups on your substrates or in your solvents. For example, in Buchwald-Hartwig aminations, functional groups like azo groups can poison the catalyst.[9]
Q2: I'm using a Pd(II) precatalyst like Pd(OAc)₂. How do I ensure the active Pd(0) catalyst is forming correctly?
A2: The in situ reduction of Pd(II) to Pd(0) is a critical step that is often taken for granted.[6] The efficiency of this process is highly dependent on the reaction components.[6]
-
Role of Ligands and Bases: Phosphine ligands can reduce Pd(II), but this often results in the formation of phosphine oxide.[5] The base also plays a crucial role in accelerating the reduction process.[6] The combination of these factors can be complex and lead to inconsistent catalyst formation.[6]
-
Visual Cue: A color change from the pale yellow or orange of the Pd(II) salt to a darker, often black or dark brown solution can indicate the formation of Pd(0) species. However, the formation of palladium black (aggregated, inactive palladium) can also appear this way, so this is not a definitive indicator of an active catalyst.[10][11]
The following diagram illustrates the critical pre-activation step and potential pitfalls:
Caption: Generation of the active Pd(0) catalyst from a Pd(II) precatalyst.
Experimental Protocol: Pre-activation of a Pd(II) Catalyst
-
To an oven-dried flask under an inert atmosphere (Argon or Nitrogen), add the Pd(II) salt (e.g., Pd(OAc)₂) and the phosphine ligand.
-
Add the degassed solvent.
-
Stir the mixture at a slightly elevated temperature (e.g., 60-80 °C) for 15-30 minutes. You may observe a color change.
-
Cool the mixture to the desired reaction temperature.
-
Add the base, aryl halide, and coupling partner to initiate the reaction.
Q3: My reaction starts but then stalls. What could be causing catalyst deactivation?
A3: Catalyst deactivation is a common reason for incomplete reactions.[12] The active Pd(0) species can be consumed by several pathways during the reaction.
-
Formation of Palladium Black: The most common deactivation pathway is the aggregation of Pd(0) species to form catalytically inactive palladium black.[10][11] This is often favored at higher temperatures or with low ligand concentrations.
-
Ligand Degradation: Phosphine ligands, especially electron-rich ones, can be susceptible to oxidation or other degradation pathways, leading to a loss of the protective ligand shell around the palladium center and subsequent aggregation.[12]
-
Product Inhibition: In some cases, the product of the reaction can coordinate to the palladium center more strongly than the starting materials, leading to catalyst inhibition.[12]
-
Oxidative Deactivation: Although reactions are run under an inert atmosphere, trace amounts of oxygen can lead to the oxidation of the active Pd(0) to inactive Pd(II) species.[5]
Troubleshooting Action:
-
Ligand-to-Palladium Ratio: Increasing the ligand-to-palladium ratio can sometimes help stabilize the catalyst and prevent aggregation.[7] However, an excessive amount of ligand can also inhibit the reaction by occupying coordination sites on the palladium.[13]
-
Choice of Ligand: Bulky, electron-rich ligands (e.g., Buchwald's biaryl phosphine ligands or N-heterocyclic carbenes) often form more stable and active catalysts that are less prone to deactivation.[14]
-
Temperature Control: Avoid excessively high temperatures, which can accelerate catalyst decomposition.[8]
Substrate & Reagent Problems
Q4: I am seeing a lot of homocoupling of my boronic acid in a Suzuki-Miyaura reaction. How can I minimize this?
A4: Homocoupling of the boronic acid (to form a biaryl byproduct) is a very common side reaction in Suzuki-Miyaura couplings.[2] It is often promoted by the presence of oxygen and can consume your nucleophile, leading to low yields of the desired product.[2]
-
Oxygen Contamination: Oxygen can facilitate the homocoupling pathway.[2][5]
-
Troubleshooting Action: Ensure your reaction is rigorously degassed.[2] Use a robust inert gas manifold and consider using the freeze-pump-thaw method for degassing your solvent, which is more effective than simply bubbling argon or nitrogen through it.
-
-
Base and Stoichiometry: The choice of base and the stoichiometry of the reagents can also influence the extent of homocoupling.[2]
Q5: My aryl chloride substrate is unreactive. What are my options?
A5: Aryl chlorides are notoriously less reactive than the corresponding bromides or iodides due to the strength of the C-Cl bond, which makes the oxidative addition step more difficult.[5][15]
-
Ligand Choice is Key: Overcoming this challenge almost always requires the use of specialized, highly active ligands. Electron-rich, sterically demanding ligands are necessary to promote the oxidative addition of the aryl chloride.[14]
-
Troubleshooting Action: Switch to a more active ligand system. For many transformations, Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos) or bulky trialkylphosphines (e.g., P(tBu)₃) are excellent choices for activating aryl chlorides.[16] N-heterocyclic carbene (NHC) ligands are also highly effective.[17]
-
-
Reaction Conditions: More forcing conditions may be required.
Reaction Condition Optimization
Q6: How do I choose the right base and solvent for my reaction?
A6: The base and solvent are not merely reaction media; they are critical components that influence nearly every step of the catalytic cycle, from catalyst activation to product formation.[6][18] Their interplay is complex, and the optimal choice is highly substrate-dependent.
-
The Role of the Base: The base's primary role is often in the transmetalation step (e.g., in Suzuki coupling) or to deprotonate the nucleophile (e.g., in Buchwald-Hartwig amination).[5][16] However, the base also affects catalyst stability and solubility.
-
Base Strength: Stronger bases (e.g., alkoxides like NaOtBu or KOtBu) are often required for less reactive substrates but can be incompatible with base-sensitive functional groups.[9] Weaker bases (e.g., carbonates like K₂CO₃ or phosphates like K₃PO₄) are milder but may require higher temperatures.[19]
-
Solubility: The solubility of the inorganic base can be a major issue, leading to reproducibility problems.[20] Vigorous stirring is essential for heterogeneous mixtures.[21]
-
-
The Role of the Solvent: The solvent must solubilize the reagents and catalyst, but its polarity can also dramatically affect the reaction mechanism and rate.[22]
-
Polarity: Polar aprotic solvents like dioxane, THF, or DMF are common.[5] Aromatic solvents like toluene are also widely used.[20] The choice can influence the rate of oxidative addition and reductive elimination. For example, oxidative addition of aryl triflates is often faster in more polar solvents.[22]
-
Water: In Suzuki couplings, the addition of a small amount of water is often beneficial, as it can help dissolve the base and facilitate the transmetalation step.[5]
-
Data Presentation: Base & Solvent Selection Guide
| Reaction Type | Common Bases | Common Solvents | Key Considerations |
| Suzuki-Miyaura | K₂CO₃, K₃PO₄, Cs₂CO₃ | Toluene/H₂O, Dioxane/H₂O, THF | Water is often crucial. Base strength depends on the boronic acid/ester stability.[5] |
| Buchwald-Hartwig | NaOtBu, KOtBu, LiHMDS, Cs₂CO₃ | Toluene, Dioxane, THF | Strong bases are common. Weaker bases may be needed for functional group tolerance.[16][19] |
| Heck | Et₃N, DIPEA, K₂CO₃ | DMF, NMP, Acetonitrile | Organic bases often act as both base and scavenger for HX.[23] |
Common Side Reactions
Q7: I am observing a significant amount of dehalogenated starting material. What is causing this and how can I prevent it?
A7: The formation of a dehalogenated (or hydrodehalogenated) byproduct, where the halide on the electrophile is replaced by a hydrogen atom, is a common side reaction.[5][21] This occurs when the organopalladium halide intermediate undergoes reduction instead of coupling.[5]
-
Potential Hydrogen Sources: The hydrogen atom can come from various sources in the reaction mixture, including the solvent (e.g., alcohols), the base (e.g., amines), or even the phosphine ligand.[5]
-
Troubleshooting Action:
-
Scrutinize Your Reagents: Ensure your solvent is not a potential hydride source if this is a major issue.
-
Optimize Base and Ligand: The choice of base and ligand can influence the relative rates of the desired coupling versus the undesired reduction. A screening of different conditions may be necessary to find a combination that disfavors dehalogenation.
-
Detailed Experimental Protocols
Protocol: Rigorous Solvent Degassing (Freeze-Pump-Thaw)
This method is highly effective for removing dissolved oxygen from solvents.[2]
-
Freeze: Place the solvent in a robust flask with a sidearm and a stopcock. Immerse the flask in a cold bath (e.g., liquid nitrogen) until the solvent is completely frozen.
-
Pump: With the solvent frozen, open the stopcock to a high-vacuum line and evacuate the flask for several minutes. This removes the gases from the headspace above the frozen solvent.
-
Thaw: Close the stopcock to the vacuum line and remove the flask from the cold bath. Allow the solvent to thaw completely. As it thaws, dissolved gases will bubble out of the liquid into the evacuated headspace.
-
Repeat: Repeat this freeze-pump-thaw cycle at least three times to ensure the complete removal of dissolved oxygen.
-
Backfill: After the final cycle, backfill the flask with an inert gas (Argon or Nitrogen). The solvent is now ready for use.
References
-
Effects of Multiple Catalyst Deactivation Pathways and Continuous Ligand Recycling on the Kinetics of Pd-Catalyzed C–N Coupling Reactions | The Journal of Organic Chemistry - ACS Publications. (n.d.). ACS Publications. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Yoneda Labs. [Link]
-
Additive effects on palladium-catalyzed deprotonative-cross-coupling processes (DCCP) of sp3 C–H bonds in diarylmethanes - Chemical Science (RSC Publishing). (n.d.). Royal Society of Chemistry. [Link]
-
Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization - Diva-Portal.org. (2021, February 22). Diva-Portal.org. [Link]
-
Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - PMC - NIH. (2021, February 22). National Center for Biotechnology Information. [Link]
-
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing). (2025, January 22). Royal Society of Chemistry. [Link]
-
Why can't I achieve good yields for this Suzuki reaction? - ResearchGate. (2018, October 2). ResearchGate. [Link]
-
Poisoning and deactivation of palladium catalysts - SciSpace. (n.d.). SciSpace. [Link]
-
Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - ACS Publications. (2021, February 22). ACS Publications. [Link]
-
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - NIH. (n.d.). National Center for Biotechnology Information. [Link]
-
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development - ACS Publications. (2022, July 10). ACS Publications. [Link]
-
How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture - Frontiers. (n.d.). Frontiers. [Link]
-
Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online. (n.d.). White Rose Research Online. [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Chemistry LibreTexts. [Link]
-
Effect of different additives on the Suzuki-Miyaura cross-coupling... - ResearchGate. (n.d.). ResearchGate. [Link]
-
Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species | Request PDF - ResearchGate. (2025, August 7). ResearchGate. [Link]
-
Troubleshooting a difficult Heck reaction : r/Chempros - Reddit. (2024, June 14). Reddit. [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Chemistry LibreTexts. [Link]
-
What can reaction databases teach us about Buchwald–Hartwig cross-couplings?. (2020, October 20). Nature. [Link]
-
CHAPTER 14: Greener Approaches to Cross-Coupling - Books. (n.d.). Royal Society of Chemistry. [Link]
-
Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. (2018, September 6). Reddit. [Link]
-
Buchwald–Hartwig amination - Wikipedia. (n.d.). Wikipedia. [Link]
-
Role of palladium catalyst in cross-coupling reactions. (2025, September 4). Medium. [Link]
-
ChemInform Abstract: Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design - ResearchGate. (2025, August 6). ResearchGate. [Link]
-
CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). (2022, March 25). YouTube. [Link]
-
Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry | Organic Process Research & Development - ACS Publications. (n.d.). ACS Publications. [Link]
-
Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond - MDPI. (n.d.). MDPI. [Link]
-
Heck Reaction - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]
-
Heck Reaction - Chemistry LibreTexts. (2023, June 30). Chemistry LibreTexts. [Link]
-
Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. (2021, July 9). Reddit. [Link]
Sources
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Silyl Protecting Groups: A Technical Support Center for Stability and Reaction Compatibility
Welcome to the Technical Support Center for silyl protecting groups. This guide is designed for researchers, scientists, and drug development professionals who utilize silyl ethers in their synthetic workflows. Here, we provide in-depth technical guidance, troubleshooting advice, and frequently asked questions to help you navigate the complexities of silyl group stability and ensure the success of your experiments. Our approach is rooted in mechanistic understanding and practical, field-proven experience to empower you with the knowledge to make informed decisions in your synthetic strategies.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the selection and stability of silyl protecting groups.
Q1: What is the primary factor determining the stability of a silyl ether?
A1: The stability of a silyl ether is predominantly governed by the steric bulk of the substituents on the silicon atom.[1][2] Larger, more sterically hindered groups, such as tert-butyl or isopropyl, provide a physical shield around the silicon-oxygen bond. This shield impedes the approach of nucleophiles or protons, thereby increasing the protecting group's resistance to cleavage.[1][3]
Q2: What is the general order of stability for common silyl ethers under acidic and basic conditions?
A2: The stability of silyl ethers varies significantly with pH. The general trend is a reliable guide for selecting the appropriate group for a synthetic sequence.
-
Under acidic conditions , stability increases with steric hindrance: TMS < TES < TBDMS < TIPS < TBDPS[4][5][6]
-
Under basic conditions , the trend is similar, with a notable crossover for TBDPS and TBDMS: TMS < TES < TBDMS ≈ TBDPS < TIPS[5]
Q3: My reaction involves a fluoride source. Which silyl group is the most robust?
A3: While fluoride ions are potent reagents for cleaving most silyl ethers due to the formation of a strong Si-F bond, there is a notable difference in their lability.[7][8] The general order of stability towards fluoride-mediated cleavage is: TMS < TES < TIPS < TBS < TBDPS[6][9] The increased stability of TBS and TBDPS in the presence of fluoride is a key consideration for orthogonal protection strategies.
Q4: Can I use Grignard or organolithium reagents in the presence of a silyl ether?
A4: Yes, one of the significant advantages of silyl ethers is their general stability towards strongly basic and nucleophilic organometallic reagents like Grignard and organolithium reagents.[1][10][11] This allows for transformations such as additions to carbonyls or metal-halogen exchange without affecting the protected alcohol. However, it is crucial to ensure the reaction is performed under anhydrous conditions, as any residual water can lead to cleavage.
Q5: Are silyl ethers stable to common oxidizing and reducing agents?
A5: Generally, silyl ethers are compatible with a wide range of common oxidizing and reducing agents.[10][11] For instance, they are typically stable to chromic acid-based oxidants (like PCC and PDC), Swern and Dess-Martin periodinane (DMP) oxidations, and reductions with sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).[7] However, there are exceptions, and stability can be substrate-dependent. For example, very labile silyl ethers like TMS may be cleaved under certain Swern oxidation conditions.[12][13]
Stability Under Various Reaction Conditions: A Comparative Table
The following table summarizes the stability of common silyl protecting groups under a range of reaction conditions. This is intended as a general guide; specific substrate effects can influence stability.
| Reaction Condition | Reagent(s) | TMS | TES | TBDMS/TBS | TIPS | TBDPS |
| Acidic (Mild) | Acetic Acid, PPTS | Labile | Moderately Stable | Stable | Very Stable | Very Stable |
| Acidic (Strong) | HCl, H₂SO₄ | Very Labile | Labile | Moderately Stable | Stable | Very Stable |
| Basic (Mild) | K₂CO₃, Et₃N | Labile | Stable | Stable | Very Stable | Stable |
| Basic (Strong) | NaOH, KOH, NaH | Labile | Moderately Stable | Stable | Very Stable | Stable |
| Fluoride Source | TBAF, HF-Pyridine | Very Labile | Labile | Moderately Stable | Moderately Stable | Stable |
| Organometallics | R-MgBr, R-Li | Stable | Stable | Stable | Stable | Stable |
| Hydride Reductants | LiAlH₄, NaBH₄, DIBAL-H | Stable | Stable | Stable | Stable | Stable |
| Catalytic Hydrogenation | H₂/Pd-C | Stable¹ | Stable¹ | Stable¹ | Stable¹ | Stable¹ |
| Oxidizing Agents | PCC, PDC, Swern, DMP | Potentially Labile | Stable | Stable | Stable | Stable |
| Strong Oxidants | KMnO₄, O₃ | Generally Stable² | Generally Stable² | Generally Stable² | Generally Stable² | Generally Stable² |
| Lewis Acids | TiCl₄, SnCl₄ | Labile | Moderately Stable | Moderately Stable | Stable | Stable |
Notes on the Table: ¹ Stability during catalytic hydrogenation can be solvent-dependent. Protic solvents like methanol can promote cleavage, while aprotic solvents like ethyl acetate or toluene generally preserve the silyl ether.[14][15] ² Stability to strong oxidants depends on the reaction conditions and the substrate. The silyl ether itself is generally inert, but the reaction may generate conditions (e.g., acidic or basic byproducts) that can lead to cleavage.
Troubleshooting Guides
This section provides structured guidance for common issues encountered during synthesis involving silyl ethers.
Issue 1: Unexpected Cleavage of a Silyl Ether
Scenario: A silyl ether, expected to be stable, is partially or fully cleaved during a reaction.
Caption: Troubleshooting workflow for unexpected silyl ether cleavage.
Causality and Explanation:
-
Hidden Protic Sources: Unintended cleavage is often due to hidden sources of protons or hydroxide ions. For example, aqueous workups, even when nominally neutral, can cause hydrolysis of more labile silyl ethers like TMS or TES.[2][16] Similarly, chromatography on silica gel, which is inherently acidic, can cleave sensitive silyl ethers.
-
Reagent-Induced Cleavage: Some reagents can either directly cleave silyl ethers or generate species that do. For instance, Lewis acids used to activate electrophiles can also coordinate to the silyl ether oxygen, facilitating cleavage.[17]
-
Temperature Effects: Higher reaction temperatures can provide the activation energy needed to overcome the stability of the silyl ether, leading to cleavage that would not occur at lower temperatures.
Issue 2: Failure to Deprotect a Silyl Ether
Scenario: A standard deprotection protocol fails to remove the silyl group, resulting in low yield or recovery of starting material.
Caption: Explanation and prevention of silyl group migration.
Prevention:
-
Protect All Hydroxyls: The most straightforward way to prevent migration is to protect all nearby hydroxyl groups.
-
Avoid Basic Conditions: If possible, choose reaction conditions that are not basic.
-
Steric Hindrance: Using a bulkier silyl group can sometimes disfavor the formation of the necessary pentacoordinate intermediate, thus slowing down or preventing migration.
Experimental Protocols
This section provides detailed, step-by-step methodologies for common silyl ether protection and deprotection reactions.
Protocol 1: Protection of a Primary Alcohol as a TBDMS Ether
Objective: To protect a primary alcohol using tert-butyldimethylsilyl chloride (TBDMS-Cl).
Materials:
-
Primary alcohol (1.0 eq)
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl, 1.1 eq)
-
Imidazole (2.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), dissolve the primary alcohol and imidazole in anhydrous DMF.
-
Add the TBDMS-Cl portion-wise to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-4 hours.
-
Upon completion, dilute the reaction mixture with diethyl ether or ethyl acetate and wash with water (3x) to remove DMF and imidazole hydrochloride.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel if necessary.
Protocol 2: Selective Deprotection of a TES Ether in the Presence of a TBDMS Ether
Objective: To selectively cleave a triethylsilyl (TES) ether while leaving a more robust tert-butyldimethylsilyl (TBDMS) ether intact. [9] Materials:
-
Substrate containing both TES and TBDMS ethers (1.0 eq)
-
Pyridinium p-toluenesulfonate (PPTS, 0.1 eq)
-
Methanol/Dichloromethane (10:1)
Procedure:
-
Dissolve the substrate in a 10:1 mixture of methanol and dichloromethane. [9]2. Cool the solution to 0 °C in an ice bath.
-
Add PPTS to the cooled solution. [9]4. Stir the reaction at 0 °C and monitor carefully by TLC for the disappearance of the TES ether starting material.
-
Once the selective deprotection is complete, quench the reaction by adding a few drops of triethylamine. [9]6. Concentrate the mixture under reduced pressure.
-
The crude product can be further purified by flash column chromatography.
Protocol 3: Fluoride-Mediated Deprotection of a TBDMS Ether
Objective: To cleave a TBDMS ether using tetrabutylammonium fluoride (TBAF).
Materials:
-
TBDMS-protected alcohol (1.0 eq)
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
In a plastic vial (to avoid etching of glass by fluoride), dissolve the TBDMS-protected alcohol in anhydrous THF under an inert atmosphere. [9]2. Cool the solution to 0 °C in an ice bath.
-
Add the 1.0 M solution of TBAF in THF dropwise. [9]4. Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material. Reaction times can vary from 30 minutes to several hours depending on the substrate.
-
Quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether or ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
References
- BenchChem Technical Support Team. (2025). Silyl Ether Protecting Groups: A Comparative Guide to Stability in Acidic and Basic Media. BenchChem.
- Stopper, P. L., & Hill, K. A. (1973). Ozonolysis of silyl enol ethers. Journal of Organic Chemistry, 38(14), 2576–2578.
- BenchChem Technical Support Team. (2025). Technical Support Center: Strategies to Avoid Cleavage of Triethylsilyl (TES) Ethers During Workup. BenchChem.
-
Master Organic Chemistry. (2015). Protecting Groups For Alcohols. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 17.8: Protection of Alcohols. Retrieved from [Link]
- BenchChem Technical Support Team. (2025). Technical Support Center: Prevention of Silyl Ether Degradation in Experiments. BenchChem.
-
William Reusch. Silyl Enol Ethers as Enolate Reactants. Michigan State University Department of Chemistry. Retrieved from [Link]
- Sajiki, H., Ikawa, T., Hattori, K., & Hirota, K. (2003). A remarkable solvent effect toward the Pd/C-catalyzed cleavage of silyl ethers.
-
Gelest. Deprotection of Silyl Ethers. Gelest Technical Library. Retrieved from [Link]
- BenchChem Technical Support Team. (2025). A Researcher's Guide to Silyl Ether Deprotection: Navigating Methods for Sensitive Substrates. BenchChem.
- Afonso, C. M., Barros, M. T., & Maycock, C. D. (1987). The reactivity of silyl ethers to the Swern reagent. Journal of the Chemical Society, Perkin Transactions 1, 1221-1223.
- White, J. D., & Carter, R. G. (n.d.). Silyl Ethers. Retrieved from a source providing a chapter on silyl ethers.
-
Pearson. (2022). Silyl Ether Protecting Groups: Videos & Practice Problems. Retrieved from [Link]
- Kamal, A., Ramana, K. V., Ramana, A. V., & Babu, A. H. (2007). Chemoselective Deprotection of Triethylsilyl Ethers. Current Organic Synthesis, 4(4), 430-434.
-
Chemistry Stack Exchange. (2015). By what mechanism do acids deprotect primary silyl ethers?. Retrieved from [Link]
- BenchChem Technical Support Team. (2025). Silyl Ether Protecting Groups: A Comparative Guide to Stability in Acidic and Basic Media. BenchChem.
-
Reddit. (2012). What is the benefit of forming a silyl enol ether?. r/chemistry. Retrieved from [Link]
-
Pearson. Mechanism of Silyl Ether Protecting Groups. Pearson+. Retrieved from [Link]
- Wada, M. (1981).
-
Chemistry Stack Exchange. (2019). The use of silyl enol ethers over aza-enolates. Retrieved from [Link]
- Patel, K. M., Baltisberger, R. J., Stenberg, V. I., & Woolsey, N. F. (1982). Reductive cleavage mechanism of diphenyl ether and apparent ipso trapping of an intermediate radical anion with a silyl ether. The Journal of Organic Chemistry, 47(22), 4250-4254.
- BenchChem Technical Support Team. (2025). The Bedrock of Protection: A Technical Guide to Silyl Ether Stability in Organic Synthesis. BenchChem.
-
Organic Chemistry Portal. tert-Butyldimethylsilyl ethers. Retrieved from [Link]
- Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
- Nakao, Y., Imanaka, H., Sahoo, A. K., & Hiyama, T. (2005). Generation of Organolithium Compounds bearing Super Silyl Ester and its Application to Matteson Rearrangement. Journal of the American Chemical Society, 127(19), 6952-6953.
- Muzart, J. (1999). Selective oxidation of primary silyl ethers and its application to the synthesis of natural products. Synthesis, 1999(7), 11-27.
- Matsuo, I. (2016). Silyl enol ethers (including ketene silyl acetals) have proven to be extraordinarily versatile substrates for a wide variety of synthetic reactions. In Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 4 (pp. 317-406). Georg Thieme Verlag.
-
Chemistry Steps. Protecting Groups For Alcohols. Retrieved from [Link]
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Organic Chemistry Explained. (2020). 26.02 Silyl Ethers as Protecting Groups. YouTube. Retrieved from [Link]
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Wikipedia. Silyl ether. Retrieved from [Link]
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Chemistry LibreTexts. (2021). 16: Silylethers. Retrieved from [Link]
-
ResearchGate. (2006). Silyl Group Deprotection by Pd/C/H2. A Facile and Selective Method. Retrieved from [Link]
-
ResearchGate. (2004). Unexpected deprotection of silyl and THP ethers induced by serious disparity in the quality of Pd/C catalysts and elucidation of the mechanism. Retrieved from [Link]
-
Chem-Station. (2014). Silyl Protective Groups. Retrieved from [Link]
-
Master Organic Chemistry. Reactions and Mechanisms. Retrieved from [Link]
-
ResearchGate. (2003). Solvent-Modulated Pd/C-Catalyzed Deprotection of Silyl Ethers and Chemoselective Hydrogenation. Retrieved from [Link]
- Yang, Y.-Q., Cui, J.-R., Zhu, L.-G., Sun, Y.-P., & Wu, Y. (2006). Facile Cleavage of Silyl Protecting Groups with Catalytic Amounts of FeCl3. Synlett, 2006(08), 1260-1262.
-
Organic Chemistry Portal. Swern Oxidation. Retrieved from [Link]
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Technical Support Center: Efficient Removal of Palladium Catalysts from Pyrazine Products
Welcome to the Technical Support Center dedicated to addressing the challenges of palladium catalyst removal from pyrazine products. This guide is designed for researchers, scientists, and drug development professionals who utilize palladium-catalyzed cross-coupling reactions to synthesize pyrazine-containing molecules. Given the importance of pyrazines in pharmaceuticals and other advanced materials, ensuring the final product is free from palladium contamination is a critical step.
This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate and resolve common issues encountered during the purification of your pyrazine products.
The Challenge with Pyrazines: A Double-Edged Sword
Pyrazines, like other nitrogen-containing heterocycles, present a unique challenge in palladium removal. The nitrogen atoms in the pyrazine ring can act as ligands, forming stable complexes with palladium.[1] This coordination can make the complete removal of the catalyst difficult, leading to higher than acceptable residual palladium levels in the final product. This guide will help you overcome this challenge by providing a systematic approach to palladium removal.
Frequently Asked Questions (FAQs)
Q1: Why is it so difficult to remove palladium from my pyrazine product?
A1: The nitrogen atoms in the pyrazine ring can chelate with palladium species, keeping them in solution and making them difficult to remove by simple filtration. This interaction can be quite strong, requiring more than standard purification protocols.[1]
Q2: What are the main methods for removing palladium catalysts?
A2: The most common methods include:
-
Filtration: Effective for heterogeneous catalysts like palladium on carbon (Pd/C).
-
Adsorption: Using materials like activated carbon to bind the palladium.
-
Scavenging: Employing solid-supported or solution-based scavengers with high affinity for palladium.
-
Recrystallization: Purifying the product by crystallization, leaving the palladium impurities in the mother liquor.
Q3: When should I choose a scavenger over activated carbon?
A3: While activated carbon is a cost-effective option, it can sometimes adsorb the desired pyrazine product, leading to yield loss. Scavengers, particularly silica-based ones, can offer higher selectivity for palladium, minimizing product loss.[1] A screening of different scavengers is often recommended.
Q4: Can I just use Celite® to filter off the palladium?
A4: Filtration through a pad of Celite® is effective for removing insoluble, heterogeneous palladium catalysts (e.g., Pd/C) or palladium that has precipitated out of solution. However, it is often insufficient for removing soluble or colloidal palladium species that may be present.[1]
Q5: My palladium levels are still high after using a scavenger. What should I do?
A5: This is a common issue with N-heterocycles. The strong interaction between your pyrazine product and palladium may be preventing the scavenger from being effective.[1] Consider the following:
-
Increase the scavenger amount: Use a higher equivalent of the scavenger.
-
Increase the reaction time and/or temperature: This can improve the kinetics of the scavenging process.
-
Try a different scavenger: Scavengers with different functional groups (e.g., thiol vs. thiourea) may have different affinities for your specific palladium complex.
Troubleshooting Guide: Common Problems and Solutions
| Problem | Potential Cause | Recommended Solution(s) |
| High residual palladium after filtration. | The palladium species are soluble or colloidal. | 1. Use a Scavenger: Treat the solution with a palladium scavenger before filtration. 2. Precipitate the Palladium: Add an anti-solvent or a precipitating agent to crash out the palladium before filtration. |
| Significant product loss during activated carbon treatment. | The pyrazine product is adsorbing to the activated carbon. | 1. Optimize Carbon Amount: Use the minimum amount of activated carbon necessary. 2. Wash the Carbon: After filtration, wash the carbon cake with a fresh portion of a solvent in which your product is highly soluble to recover adsorbed material. 3. Use a More Selective Scavenger: Switch to a silica-based scavenger that has a lower affinity for your product. |
| Scavenger is ineffective at removing palladium. | 1. Strong product-palladium complexation. 2. Incorrect scavenger choice for the palladium species. 3. Suboptimal scavenging conditions. | 1. Screen Scavengers: Test a panel of scavengers with different functional groups. 2. Optimize Conditions: Increase scavenger equivalents, reaction time, and/or temperature. 3. Change Solvent: The efficiency of some scavengers is solvent-dependent. |
| Recrystallization does not lower palladium levels. | The palladium impurity co-crystallizes with the product. | 1. Solvent Screening: Experiment with different solvent systems to find one that selectively precipitates your product. 2. Pre-treatment: Use a scavenger or activated carbon treatment before recrystallization to reduce the initial palladium concentration. |
Decision-Making Workflow for Palladium Removal
This workflow provides a systematic approach to selecting the appropriate palladium removal strategy for your pyrazine product.
Caption: A decision workflow for selecting a palladium removal strategy.
Comparison of Palladium Removal Techniques
| Method | Advantages | Disadvantages | Best For |
| Filtration (with Celite®) | Simple, fast, and inexpensive. | Only effective for insoluble palladium species. | Removing heterogeneous catalysts (e.g., Pd/C). |
| Activated Carbon | Low cost, widely available, and effective for many palladium species.[2] | Can adsorb the product, leading to yield loss; may require large volumes.[3] | Initial palladium reduction on a large scale. |
| Scavenger Resins | High selectivity for palladium, minimizing product loss; available in various forms (bulk, cartridges).[3][4] | Higher cost than activated carbon; requires screening to find the optimal scavenger. | High-value products where yield is critical; removing tightly bound palladium. |
| Recrystallization | Can provide very high purity product; removes other impurities simultaneously. | Can be time-consuming; may not be effective if palladium co-crystallizes; requires finding a suitable solvent system.[5] | Final purification step after initial palladium reduction. |
Detailed Experimental Protocols
Protocol 1: Palladium Removal using Activated Carbon
This protocol is a general guideline for using activated carbon to remove residual palladium from a solution of a pyrazine product.
Materials:
-
Crude pyrazine product dissolved in a suitable organic solvent (e.g., ethyl acetate, THF, toluene).
-
Activated carbon (e.g., Darco® KB-B).
-
Celite® 545.
-
Filter funnel and flask.
-
Stir plate and stir bar.
Procedure:
-
Dissolve the Crude Product: Dissolve the crude pyrazine product in a suitable organic solvent to make an approximately 0.1 M solution.
-
Add Activated Carbon: To the stirred solution, add activated carbon (typically 5-10 wt% relative to the crude product).
-
Stir: Stir the mixture at room temperature for 2-4 hours. For more stubborn cases, the temperature can be increased to 40-50°C.
-
Monitor Progress (Optional): If possible, take small aliquots of the solution, filter them, and analyze for palladium content to determine the optimal stirring time.
-
Filter: Prepare a pad of Celite® (approximately 1-2 cm thick) in a filter funnel. Wet the Celite® pad with the solvent used in the reaction.
-
Filter the Mixture: Filter the reaction mixture through the Celite® pad.
-
Wash: Wash the activated carbon cake on the filter with fresh solvent to recover any adsorbed product.
-
Combine and Concentrate: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.
-
Analyze: Determine the final palladium concentration in the purified product using a suitable analytical method (e.g., ICP-MS).
Protocol 2: Palladium Removal using a Thiol-Based Silica Scavenger
This protocol describes the use of a silica-based scavenger for the removal of palladium. Thiol-functionalized silicas are often effective for a range of palladium species.
Materials:
-
Crude pyrazine product dissolved in a suitable organic solvent.
-
Thiol-functionalized silica scavenger (e.g., SiliaMetS® Thiol).
-
Filter funnel and flask.
-
Stir plate and stir bar.
Procedure:
-
Dissolve the Crude Product: Dissolve the crude pyrazine product in an appropriate solvent.
-
Add Scavenger: Add the thiol-based silica scavenger to the solution. A typical starting point is 3-5 equivalents of scavenger relative to the initial amount of palladium catalyst used in the reaction.
-
Stir: Stir the mixture at room temperature for 4-16 hours. Gentle heating (e.g., 40-60°C) can sometimes accelerate the scavenging process.
-
Filter: Filter the mixture to remove the solid scavenger.
-
Wash: Wash the scavenger on the filter with a small amount of fresh solvent.
-
Combine and Concentrate: Combine the filtrate and the washings, and concentrate under reduced pressure.
-
Analyze: Determine the residual palladium content in the product.
Case Study: Purification of a Phenyl-Substituted Pyrazine
Reaction: Suzuki-Miyaura coupling of a chloropyrazine with phenylboronic acid. Initial Palladium Level: ~500 ppm
Troubleshooting Steps:
-
Initial Attempt (Filtration): The reaction mixture was filtered through Celite®. The resulting product still contained >400 ppm of palladium, indicating the palladium was mostly soluble.
-
Activated Carbon Treatment: The product was dissolved in ethyl acetate and treated with 10 wt% activated carbon at 40°C for 4 hours. The palladium level was reduced to ~80 ppm, but the product yield dropped by 20%.
-
Scavenger Screening: A small-scale screening of different scavengers was performed. A thiol-based silica scavenger was found to be the most effective.
-
Optimized Protocol: The crude product was dissolved in toluene and stirred with 4 equivalents of the thiol-based silica scavenger at 50°C for 12 hours. After filtration and solvent removal, the palladium level was reduced to <10 ppm with a product recovery of >95%.
This case study highlights the importance of a systematic approach and the potential benefits of using selective scavengers for pyrazine products.
References
-
ResearchGate. How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings?. Available from: [Link]
-
Reddit. Your trick to remove residual palladium. Available from: [Link]
- Winkler, J. D., Twenter, B. M., & Gendron, T. (n.d.).
- Leitch, D. C., et al. (2022).
-
MDPI. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Available from: [Link]
- Biotage. (n.d.). Using Metal Scavengers to Remove Trace Metals such as Palladium.
-
Biotage. (2023). How to Remove Palladium in three easy steps. Available from: [Link]
-
ResearchGate. (2018). Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes. Available from: [Link]
-
MDPI. (2023). Recovery of Pd(II) Ions from Aqueous Solutions Using Activated Carbon Obtained in a Single-Stage Synthesis from Cherry Seeds. Available from: [Link]
-
ResearchGate. (2010). On the Roles of Solid-Bound Ligand Scavengers in the Removal of Palladium Residues and in the Distinction between Homogeneous and Heterogeneous Catalysis. Available from: [Link]
- Osaka Gas Chemicals Co., Ltd. (n.d.). Removal of palladium (Pd)
-
ResearchGate. (2007). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Available from: [Link]
-
Johnson Matthey Technology Review. (2013). Recovery of Palladium from Spent Activated Carbon-Supported Palladium Catalysts. Available from: [Link]
Sources
Technical Support Center: Improving Regioselectivity in the Functionalization of Pyrazine Rings
Welcome to the technical support center dedicated to the nuanced challenge of regioselective functionalization of pyrazine rings. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of modifying this important heterocyclic scaffold. The pyrazine core is a key component in numerous pharmaceuticals and biologically active compounds, making precise control over its functionalization a critical aspect of modern synthetic chemistry.[1]
This resource moves beyond simple protocols to provide in-depth troubleshooting advice and frequently asked questions (FAQs). Our goal is to equip you with the mechanistic understanding and practical insights needed to overcome common hurdles and achieve your desired regiochemical outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is achieving regioselectivity in pyrazine functionalization so challenging?
A1: The difficulty stems from the inherent electronic properties of the pyrazine ring. As a diazine, it is an electron-deficient aromatic system.[1][2] This electron deficiency deactivates the ring towards classical electrophilic aromatic substitution. While this opens the door for nucleophilic aromatic substitution and radical reactions, the two nitrogen atoms create a complex electronic landscape. The carbon atoms adjacent to the nitrogens (C2, C3, C5, C6) are electronically similar, often leading to mixtures of regioisomers during functionalization reactions.[3]
Q2: What are the primary strategies to control regioselectivity on a pyrazine ring?
A2: The main strategies can be broadly categorized into three approaches:
-
Directed ortho-Metalation (DoM): This involves using a directing group (DG) to guide a metalating agent (typically a strong lithium base) to a specific adjacent position.[2][4]
-
Halogen-Dance Reactions and Subsequent Cross-Coupling: The inherent reactivity of halopyrazines can be exploited. Under certain conditions, a halogen can migrate to a thermodynamically more stable position, which can then be used in cross-coupling reactions.
-
Minisci-Type Radical Reactions: These reactions capitalize on the electron-deficient nature of the pyrazine ring, but regioselectivity can be an issue.[3][5] However, the strategic placement of substituents can influence the position of radical attack.[3]
Q3: I'm observing a mixture of C2 and C3 isomers in my reaction. How can I favor one over the other?
A3: Differentiating between the C2 and C3 positions is a classic challenge. Here are some factors to consider:
-
Steric Hindrance: A bulky substituent already on the ring will generally direct incoming groups to the less hindered position.
-
Directing Groups: The use of a directing group is the most reliable method. For instance, a picolinamide directing group can effectively direct functionalization to the C3 position.
-
Reaction Conditions: In some cases, kinetic versus thermodynamic control can be leveraged. Low temperatures may favor the kinetically preferred product, while higher temperatures could allow for equilibration to the thermodynamically more stable isomer.
Troubleshooting Guides
Guide 1: Poor Regioselectivity in Directed ortho-Metalation (DoM)
Problem: You are attempting a directed ortho-metalation on a substituted pyrazine, but you are getting a mixture of isomers or low yield of the desired product.
Causality and Troubleshooting Workflow:
The success of DoM hinges on the effective coordination of the organolithium reagent by the directing group, leading to deprotonation at the adjacent position. Failure to achieve this can result in non-selective deprotonation or side reactions.
Caption: Troubleshooting workflow for DoM.
Detailed Protocol: Picolinamide-Directed C-H Arylation
This protocol is a representative example of a directed C-H functionalization.
Materials:
-
N-(pyrazin-2-yl)picolinamide
-
Aryl iodide
-
Pd(OAc)₂ (Palladium(II) acetate)
-
Pivalic acid
-
K₂CO₃ (Potassium carbonate)
-
Anhydrous toluene
Procedure:
-
To an oven-dried Schlenk tube, add N-(pyrazin-2-yl)picolinamide (1.0 equiv), aryl iodide (1.2 equiv), Pd(OAc)₂ (5 mol%), pivalic acid (20 mol%), and K₂CO₃ (2.0 equiv).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., argon).
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 110 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite®.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Guide 2: Unpredictable Outcomes in Minisci-Type Radical Reactions
Problem: Your Minisci reaction is yielding a complex mixture of regioisomers, or the reaction is not proceeding at all.
Causality and Troubleshooting Workflow:
Minisci reactions are sensitive to the electronic nature of both the pyrazine substrate and the radical species.[3] The regioselectivity is governed by the relative stability of the intermediate radical adducts.
Caption: Troubleshooting Minisci Reactions.
Data Summary: Influence of Substituents on Minisci Alkylation Regioselectivity
| Substituent on Pyrazine | Major Isomer | Minor Isomer(s) | Rationale |
| 2-Acyl | C5 (para) | - | The acyl group strongly directs the incoming radical to the para position.[3] |
| 2-Chloro | C3/C5 | C6 | The electron-withdrawing nature of chlorine activates the ring, but with less pronounced directing effects. |
| 2-Methoxy | C3/C5 | C6 | The methoxy group is activating, but its directing effect is modest in radical reactions. |
Guide 3: Challenges in Transition Metal-Catalyzed Cross-Coupling
Problem: You are attempting a Suzuki, Stille, or other cross-coupling reaction with a halopyrazine, but you are experiencing low yields, catalyst deactivation, or side reactions like hydrodehalogenation.
Causality and Troubleshooting Workflow:
The electron-deficient nature of the pyrazine ring can make oxidative addition challenging and can also lead to catalyst inhibition.[1]
Caption: Troubleshooting Cross-Coupling Reactions.
General Protocol: Suzuki-Miyaura Cross-Coupling of a Chloropyrazine
Materials:
-
Chloropyrazine derivative
-
Arylboronic acid
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))
-
2M aqueous Na₂CO₃ solution
-
DME (1,2-Dimethoxyethane)
Procedure:
-
In a reaction vessel, combine the chloropyrazine (1.0 equiv), arylboronic acid (1.5 equiv), and Pd(PPh₃)₄ (5 mol%).
-
Evacuate and backfill the vessel with an inert atmosphere.
-
Add DME, followed by the 2M Na₂CO₃ solution.
-
Heat the mixture to reflux (approx. 85 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with water and ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.
Guide 4: Purification of Regioisomers
Problem: Your reaction has produced a mixture of regioisomers that are difficult to separate by standard column chromatography.
Causality and Troubleshooting:
Regioisomers often have very similar polarities, making their separation challenging.
-
Chromatography Optimization:
-
Solvent System: Experiment with different solvent systems. A switch from a hexane/ethyl acetate system to a dichloromethane/methanol or toluene/acetone system can sometimes improve separation.
-
Stationary Phase: If silica gel is ineffective, consider using alumina (basic or neutral) or reverse-phase silica (C18).[6]
-
-
Crystallization:
-
Attempt recrystallization from a variety of solvents. A slow cooling process is more likely to yield pure crystals of one isomer.
-
-
Derivatization:
-
If the isomers have a functional handle (e.g., an amino or hydroxyl group), you can derivatize the mixture to create new compounds with significantly different physical properties, making separation easier. The protecting group can then be removed after separation.
-
-
Preparative HPLC:
-
For small quantities of valuable material, preparative HPLC (normal or reverse-phase) is often the most effective, albeit more expensive, method for separating challenging isomers.
-
References
-
Hasan, M., et al. (2022). Regioselective Synthesis of Functionalized Pyrrolo[1,2-a]pyrazine-3,6(2H,4H)-diones via Tandem Post-Ugi Cyclization and Gold(I)-Catalyzed Annulation. The Journal of Organic Chemistry, 87(19), 12799–12815. [Link]
-
Coster, M. J. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry, 11(21), 3439-3447. [Link]
-
Procter, D. J., et al. (2013). Radical-Based Regioselective C–H Functionalization of Electron-Deficient Heteroarenes: Scope, Tunability, and Predictability. ACS Catalysis, 3(4), 536-540. [Link]
-
Knochel, P., et al. (2021). Calculation-assisted regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold via zinc and magnesium organometallic intermediates. Chemical Science, 12(28), 9636-9642. [Link]
-
Hasan, M., et al. (2022). Regioselective Synthesis of Functionalized Pyrrolo[1,2- a]pyrazine-3,6(2 H,4 H)-diones via Tandem Post-Ugi Cyclization and Gold(I)-Catalyzed Annulation. The Journal of Organic Chemistry, 87(19), 12799-12815. [Link]
-
Hasan, M., et al. (2022). Regioselective Synthesis of Functionalized Pyrrolo[1,2-a]pyrazine-3,6(2H,4H)-diones via Tandem Post-Ugi Cyclization and Gold(I)-Catalyzed Annulation. The Journal of Organic Chemistry, 87(19), 12799–12815. [Link]
-
Milstein, D., et al. (2018). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. Organometallics, 37(15), 2476-2483. [Link]
-
Pajk, S., et al. (2024). Design of Organic Cathode Material Based on Quinone and Pyrazine Motifs for Rechargeable Lithium and Zinc Batteries. ACS Applied Materials & Interfaces, 16(1), 103-113. [Link]
-
Tour, J. M., & Zhang, C. Y. (1999). Synthesis of Highly Functionalized Pyrazines by Ortho-Lithiation Reactions. Pyrazine Ladder Polymers. Journal of the American Chemical Society, 121(44), 10250-10259. [Link]
-
ResearchGate. (n.d.). Regioselective Access to 1,2,4-Triazole-Fused N-Heterocycle, Pyrrolo[1,2-a][1][7][8]triazolo[5,1-c]pyrazine, via Double Dehydrative Cyclizations. [Link]
-
ResearchGate. (n.d.). Examples of C–H bond activation of pyrazine at low-valent polynuclear metal centers. [Link]
-
Ashraf-Khorassani, M., & Taylor, L. T. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Journal of Chromatographic Science, 57(9), 834-842. [Link]
-
Mongin, F., et al. (2007). Lithium-mediated zincation of pyrazine, pyridazine, pyrimidine, and quinoxaline. The Journal of Organic Chemistry, 72(17), 6602-6605. [Link]
-
Sambiagio, C., et al. (2018). A comprehensive overview on directing groups applied in metal catalyzed C-H functionalization chemistry. Chemical Society Reviews, 47(17), 6603-6743. [Link]
-
Pajk, S., et al. (2024). Design of Organic Cathode Material Based on Quinone and Pyrazine Motifs for Rechargeable Lithium and Zinc Batteries. ACS Applied Materials & Interfaces, 16(1), 103-113. [Link]
-
OpenChemHub. (2024, January 18). Removable and modifiable directing groups in C-H activation [Video]. YouTube. [Link]
-
ResearchGate. (n.d.). Pyridine/pyrimidine groups in C−H activation. [Link]
-
Aponick, A., & Ketelboeter, D. R. (2024). Chemoselective Diazine Dearomatization: The Catalytic Enantioselective Dearomatization of Pyrazine. Journal of the American Chemical Society, 146(17), 11610-11615. [Link]
- Google Patents. (n.d.).
-
ResearchGate. (n.d.). Limitations of Minisci reactions for pyridine–pyridine coupling, and a boron‐mediated method proceeding through a radical–radical coupling. [Link]
-
Baran, P. S., et al. (2021). Practical and Regioselective Synthesis of C-4-Alkylated Pyridines. Journal of the American Chemical Society, 143(30), 11927-11933. [Link]
-
Atherton, J. H., & Weissman, S. I. (1970). E.S.R. studies of ion association. Part 3.—Mechanism of metal hyperfine splitting in pyrazine-alkali metal ion-pairs. Transactions of the Faraday Society, 66, 1059-1065. [Link]
-
Tour, J. M., & Zhang, C. Y. (1999). Synthesis of Highly Functionalized Pyrazines by Ortho-Lithiation Reactions. Pyrazine Ladder Polymers. Journal of the American Chemical Society, 121(44), 10250-10259. [Link]
-
Zhou, Y.-G., et al. (2016). Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. Organic Letters, 18(21), 5584-5587. [Link]
-
ResearchGate. (n.d.). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. [Link]
-
Beilstein Journal of Organic Chemistry. (n.d.). Opportunities and challenges for direct C–H functionalization of piperazines. [Link]
-
Baran, P. S., et al. (2021). Practical and Regioselective Synthesis of C4-Alkylated Pyridines. Journal of the American Chemical Society, 143(30), 11927-11933. [Link]
-
Duncton, M. A. J. (2011). Minisci reactions: Versatile CH-functionalizations for medicinal chemists. Medicinal Chemistry Communications, 2(12), 1135-1161. [Link]
-
RSC Publishing. (n.d.). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. [Link]
-
Reddit. (n.d.). How to separate these regioisomers? [Link]
-
Organic Chemistry Explained. (2018, April 27). Cross Coupling Reactions - Catalytic Cycle Key Features [Video]. YouTube. [Link]
-
MDPI. (n.d.). Editorial Catalysts: Special Issue on Transition Metal Catalyzed Cross-Coupling Reactions. [Link]
-
PubMed Central. (n.d.). Advances in Transition Metal (Pd, Ni, Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl-Organometallics as Reaction Partners. [Link]
-
MDPI Books. (n.d.). Transition Metal Catalyzed Cross-Coupling Reactions. [Link]
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Technical Support Center: Handling Air-Sensitive Pyrazine Compounds
This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting for handling air-sensitive pyrazine compounds. Pyrazines are a critical class of N-heterocyclic compounds with wide applications in pharmaceuticals, materials science, and fragrance chemistry.[1][2] However, their utility can be hampered by their sensitivity to atmospheric oxygen and moisture, leading to degradation and compromised experimental outcomes. This support center provides practical, field-proven insights to ensure the integrity of your air-sensitive pyrazine compounds throughout your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What makes some pyrazine compounds air-sensitive?
A1: The air sensitivity of pyrazine compounds often stems from the electron-deficient nature of the pyrazine ring, making it susceptible to oxidation.[3] The presence of two nitrogen atoms in the ring withdraws electron density, and certain substituents can further enhance this effect.[4] Exposure to atmospheric oxygen, especially in the presence of light or trace metals, can lead to the formation of N-oxides, hydroxylated byproducts, or even ring cleavage.[3][5] Additionally, many organometallic pyrazine derivatives or their precursors can be reactive towards moisture.[6]
Q2: What are the primary signs of degradation in an air-sensitive pyrazine compound?
A2: Visual inspection is the first line of defense. Common signs of degradation include:
-
Color Change: A pure pyrazine compound that is white or colorless may turn yellow, brown, or even black upon decomposition.
-
Change in Physical State: Hygroscopic compounds may become sticky or oily upon absorption of moisture.
-
Insolubility: Degradation products are often less soluble than the parent compound, leading to cloudiness in solution or difficulty in dissolving the solid.
-
Inconsistent Spectroscopic Data: NMR, IR, and Mass Spectrometry data will show unexpected peaks corresponding to impurities. For instance, you might observe peaks corresponding to oxidized species or hydrolysis products.
Q3: What is the fundamental difference between using a glovebox and a Schlenk line for handling air-sensitive pyrazines?
A3: Both techniques create an inert atmosphere (typically nitrogen or argon) to protect air-sensitive compounds.[7] A glovebox is a sealed container with a continuously purified inert atmosphere, ideal for handling solids, weighing samples, and performing small-scale reactions.[8] A Schlenk line is a manifold that allows for the evacuation of air from glassware and backfilling with an inert gas. It is well-suited for conducting reactions in solution, solvent transfers, and filtrations under an inert atmosphere.[6][9] The choice between the two depends on the scale of the experiment and the specific manipulation required.
| Feature | Glovebox | Schlenk Line |
| Atmosphere | Continuously purified inert gas (<1 ppm O2, H2O) | Inert gas flow, requires user technique to maintain |
| Best For | Handling solids, weighing, long-term storage, small-scale reactions | Solution-phase reactions, solvent transfers, filtrations |
| Manipulation | Direct handling with gloves | Indirect manipulation via cannulas, syringes, and septa |
| Setup Time | Minimal once operational | Requires assembly of glassware for each experiment |
Q4: Can I use nitrogen instead of argon as the inert gas?
A4: For most applications involving air-sensitive pyrazines, high-purity nitrogen is a suitable and more economical choice for creating an inert atmosphere.[7] However, for reactions involving lithium metal or certain highly reactive organometallic species that can react with dinitrogen, argon is the preferred inert gas. Always consult the specific reactivity profile of your compounds.
Troubleshooting Guides
Issue 1: My supposedly "pure" air-sensitive pyrazine compound shows multiple spots on TLC and unexpected peaks in the NMR.
Q: I've just received a new batch of a substituted pyrazine, and despite the supplier's CoA, I'm seeing impurities. What could be the cause and how do I fix it?
A: This is a common issue that can arise from several factors during shipping, storage, or initial handling.
Potential Causes & Solutions:
-
Improper Storage: The compound may have been exposed to air and/or moisture during shipping or upon arrival in your lab.
-
Solution: Immediately upon receipt, transfer the compound to a glovebox or an inert atmosphere storage container.[10] If you suspect minor degradation, repurification by recrystallization or column chromatography under inert conditions may be necessary.
-
-
Contaminated Solvents: Using solvents that have not been properly dried and degassed can introduce water and oxygen, leading to degradation.
-
"Leaky" Reaction Setup: Your glassware or reaction setup may not be completely airtight.
Issue 2: A reaction with an air-sensitive pyrazine derivative is sluggish or fails completely.
Q: I'm trying to perform a cross-coupling reaction with a bromo-pyrazine, but the reaction is not proceeding as expected. I've checked my catalyst and other reagents. Could the pyrazine be the problem?
A: Yes, the integrity of your air-sensitive pyrazine is crucial for its reactivity.
Potential Causes & Solutions:
-
Oxidative Degradation: The pyrazine may have been partially or fully oxidized, rendering it unreactive in the desired pathway.
-
Solution: Before use, check the purity of the pyrazine by TLC or a quick NMR. If impurities are detected, repurify the starting material. Handle the pyrazine exclusively under an inert atmosphere (glovebox or Schlenk line) when setting up the reaction.[8]
-
-
Trace Moisture: Water can quench organometallic reagents and deactivate catalysts.
Experimental Workflow for Setting Up an Air-Sensitive Reaction:
Caption: Workflow for setting up a reaction with an air-sensitive pyrazine.
Issue 3: Difficulty in transferring and weighing air-sensitive pyrazine solids.
Q: I need to accurately weigh a small amount of a powdered, air-sensitive pyrazine for a reaction. How can I do this without exposing it to air?
A: This is a critical step where compound integrity is often compromised.
Best Practice: Using a Glovebox
The most reliable method is to use a balance inside a glovebox.[9]
Step-by-Step Protocol:
-
Bring your vial of pyrazine, a clean spatula, and a tared weighing boat or vial into the glovebox antechamber.
-
Cycle the antechamber (evacuate and backfill with inert gas) at least three times to remove atmospheric contaminants.
-
Transfer the items into the main glovebox chamber.
-
Carefully weigh the desired amount of the pyrazine compound.
-
Seal the weighing container and your stock vial before removing them from the glovebox.
Alternative: Schlenk Line Technique (for less sensitive solids)
If a glovebox is unavailable, you can use a positive pressure of inert gas.
Step-by-Step Protocol:
-
Place the pyrazine in a Schlenk flask and attach it to the Schlenk line.
-
Evacuate and backfill with inert gas three times.
-
With a strong flow of inert gas out of the flask, briefly remove the stopper and quickly take a small amount of solid with a spatula. This is a less ideal method as some exposure to air is inevitable.
Decision Tree for Handling Air-Sensitive Pyrazines:
Caption: Decision tree for choosing the appropriate handling technique.
References
-
Wikipedia. (2023, December 2). Air-free technique. Retrieved from [Link]
-
ChemistryViews. (2013, July 2). Tips and Tricks for the Lab: Air-Sensitive Techniques (3). Retrieved from [Link]
-
Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]
-
Müller, R., & Rappert, S. (2010). Pyrazines: Occurrence, formation and biodegradation. Applied Microbiology and Biotechnology, 85(5), 1315–1320. Retrieved from [Link]
-
The Schlenk Line Survival Guide. (n.d.). Gloveboxes. Retrieved from [Link]
-
University of Notre Dame. (n.d.). Schlenk Line and Glove Box Safety. Retrieved from [Link]
- Elschenbroich, C. (2006). Organometallics (3rd ed.). Wiley-VCH.
-
Molecular Inorganic Chemistry, Utrecht University. (2008, April 12). Working with air and moisture sensitive compounds. Retrieved from [Link]
-
MIT. (n.d.). Handling air-sensitive reagents AL-134. Retrieved from [Link]
-
Müller, R., & Rappert, S. (2010). Pyrazines: occurrence, formation and biodegradation. Applied microbiology and biotechnology, 85(5), 1315–1320. [Link]
- Müller, R., & Rappert, S. (2010). Pyrazines: occurrence, formation and biodegradation. Applied Microbiology and Biotechnology, 85, 1315-1320.
-
Zhang, Y., et al. (2022). Mechanism of Pyrazine Formation Intervened by Oxidized Methionines during Thermal Degradation of the Methionine–Glucose Amadori Compound. Journal of Agricultural and Food Chemistry, 70(45), 14457–14467. [Link]
-
Zhang, Y., et al. (2022). Mechanism of Pyrazine Formation Intervened by Oxidized Methionines during Thermal Degradation of the Methionine-Glucose Amadori Compound. Journal of agricultural and food chemistry, 70(45), 14457–14467. [Link]
-
Wipf Group, University of Pittsburgh. (n.d.). Chem 1140; Techniques for Handling Air-Sensitive Compounds. Retrieved from [Link]
-
ResearchGate. (2014, November 24). What are the mechanism of reaction in preparing pyrazine?. Retrieved from [Link]
- Swamy, G. K. (2020, April 19). Synthesis and reactions of Pyrazine [Video]. YouTube.
-
Swamy, G. K. (2020, April 19). Synthesis and reactions of Pyrazine [Video]. YouTube. [Link]
- Joule, J. A., Mills, K., & Smith, G. F. (1995). The diazines: pyridazine, pyrimidine and pyrazine: reactions and synthesis. In Heterocyclic Chemistry (3rd ed.). CRC Press.
-
Koehler, P. E., & Odell, G. V. (1970). Factors affecting the formation of pyrazine compounds in sugar-amine reactions. Journal of Agricultural and Food Chemistry, 18(5), 895–898. [Link]
-
Choudhary, D., et al. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Polycyclic Aromatic Compounds, 1-31. [Link]
-
National Center for Biotechnology Information. (n.d.). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Retrieved from [Link]
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Technical Support Center: Reactions Involving Trimethylsilylacetylenes
Welcome to the technical support center for researchers, scientists, and drug development professionals. As a Senior Application Scientist, I have designed this guide to provide not just procedural steps, but also the underlying scientific rationale for workup and troubleshooting in reactions involving trimethylsilylacetylenes (TMSA). This resource is structured to address common challenges and frequently asked questions, ensuring scientific integrity and providing actionable, field-proven insights.
Part 1: Critical Safety & Handling Protocols
Trimethylsilylacetylene is a highly flammable liquid and vapor with a low boiling point (50-52°C).[1] Its handling requires stringent safety measures to mitigate risks.
FAQ 1: What are the primary hazards of trimethylsilylacetylene and how should it be stored?
The primary hazards are its high flammability and the potential for pressure buildup in sealed containers, which can lead to violent rupture.[2][3] Vapors can form explosive mixtures with air and may travel a considerable distance to an ignition source.[4]
Storage and Handling Best Practices:
-
Storage: Store in a designated flame-proof area, in a tightly closed container, and in a cool, dry, well-ventilated place away from heat and ignition sources.[4] Periodically check for bulging containers and vent them slowly if necessary.[2]
-
Handling: Always work in a well-ventilated chemical fume hood.[3] Use non-sparking tools and ensure proper grounding of containers to prevent static discharge.[4][5] Wear appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety goggles, and gloves.[2]
-
Incompatibilities: Avoid contact with strong oxidizing agents, as this may result in ignition.[2]
FAQ 2: How do I safely quench a reaction containing unreacted trimethylsilylacetylene or other reactive silylating agents like TMSCl?
Quenching must be done cautiously to manage the exothermic reaction and potential off-gassing. For excess TMSCl, a common byproduct or reagent, quenching with a proton source is typical but must be controlled.
Recommended Quenching Protocol:
-
Cool the reaction vessel in an ice-water bath to control the exotherm.
-
Slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl).[6] This is generally preferred over water alone as it is a milder proton source and helps to buffer the mixture.
-
For larger scales, a protic solvent like isopropanol or methanol can be added dropwise before the aqueous quench to consume highly reactive species more gently.
-
Ensure vigorous stirring during the quench to dissipate heat effectively.
-
Allow the mixture to warm to room temperature before proceeding with the extractive workup.
Part 2: General Workup & Purification Strategies
A successful workup is critical for isolating the desired product in high purity. The following Q&A addresses common issues applicable to a wide range of reactions involving TMS-acetylenes.
FAQ 3: My reaction is complete, but I'm observing partial or complete loss of the TMS group during aqueous workup. What's happening and how can I prevent it?
Unintended desilylation is a frequent issue, often caused by exposure to acidic or basic conditions during the workup. The C(sp)-Si bond is labile under these conditions.[7]
Causality & Prevention:
-
Acidic Conditions: Even mild acids can cleave the TMS group. If your workup requires an acidic wash (e.g., to remove amine bases), use a dilute, weak acid like 1M HCl sparingly and keep the contact time minimal. Perform the wash at low temperatures (0-5°C).
-
Basic Conditions: Strong bases (like NaOH, KOH) or even milder ones (like K₂CO₃) in the presence of a protic solvent (methanol, water) can rapidly cleave the TMS group.[8] When a basic wash is necessary (e.g., to remove acidic byproducts), use a saturated sodium bicarbonate (NaHCO₃) solution, which is sufficiently basic to neutralize acids without significantly promoting desilylation.[9]
-
Silica Gel: Standard silica gel can be slightly acidic and may cause desilylation on the column. To mitigate this, you can either neutralize the silica by flushing the column with a solvent mixture containing a small amount of a non-nucleophilic base (e.g., 1-2% triethylamine in the eluent) or use pre-treated neutral silica gel.[10]
Troubleshooting Unwanted Desilylation
Caption: A decision tree for diagnosing the cause of unintended desilylation.
FAQ 4: How can I efficiently remove palladium and copper catalyst residues from my Sonogashira reaction?
Palladium and copper residues can complicate purification and NMR analysis. Standard aqueous washes are often insufficient.
Effective Removal Strategies:
-
Filtration: After quenching, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, DCM) and filter it through a plug of Celite® or silica gel. This will remove a significant portion of the precipitated catalyst residues.[11]
-
Ammonia Wash: Washing the organic layer with a dilute aqueous ammonia solution or saturated ammonium chloride can help remove copper salts by forming soluble copper-ammonia complexes.[10]
-
Specialized Scavengers: For trace amounts of palladium, consider washing with a solution containing a thiol-based scavenger or filtering through a commercially available silica-bound scavenger.
Part 3: Troubleshooting Guide for Specific Reactions
Sonogashira Coupling
The Sonogashira coupling is a cornerstone reaction for forming C(sp)-C(sp²) bonds, frequently utilizing TMS-acetylene as a safe and effective acetylene surrogate.[12][13]
FAQ 5: My Sonogashira coupling with TMS-acetylene has stalled or gives a low yield. What are the common causes?
Incomplete conversion is often traced back to catalyst deactivation, insufficient base, or issues with reagents.[14]
| Potential Cause | Explanation & Troubleshooting Steps |
| Catalyst Deactivation | The active Pd(0) species can be sensitive to oxygen. Ensure the reaction is run under a strictly inert atmosphere (N₂ or Ar). Degas all solvents and reagents thoroughly before use. |
| Insufficient Base | The base (typically an amine like triethylamine or diisopropylamine) is crucial for both the palladium catalytic cycle and for neutralizing the HX byproduct.[12] Ensure the base is fresh, dry, and used in sufficient excess (at least 2-3 equivalents). |
| Copper Co-catalyst Issues | The Cu(I) co-catalyst facilitates the formation of the copper acetylide intermediate.[12] Ensure the CuI source is of high purity. If significant alkyne homocoupling (Glaser coupling) is observed, consider running the reaction under copper-free conditions, although this may require different ligands or higher temperatures.[15] |
| Poor Substrate Reactivity | Aryl chlorides are significantly less reactive than bromides or iodides. For less reactive halides, a stronger base, a more active palladium catalyst/ligand system, or higher temperatures may be required.[16][17] |
TMS Group Deprotection
The removal of the TMS group is a critical step to unmask the terminal alkyne for further functionalization.[13]
FAQ 6: I need to deprotect my TMS-alkyne, but my molecule has other sensitive functional groups (e.g., silyl ethers). How do I achieve selective deprotection?
Chemoselectivity is key and can be achieved by carefully choosing the deprotection reagent and conditions. The C(sp)-Si bond in TMS-acetylenes is generally more labile than the O-Si bond in silyl ethers, especially those with bulkier silyl groups (e.g., TBDMS, TIPS).[18][19]
Protocol Comparison for Selective Deprotection
| Reagent/Condition | Mechanism & Selectivity | Typical Protocol | Reference |
| K₂CO₃ / Methanol | Mildly basic methanolysis. Highly selective for TMS-alkynes over most silyl ethers. The go-to method for simple, selective deprotection. | Dissolve substrate in methanol (or a THF/methanol mixture). Add a catalytic to stoichiometric amount of K₂CO₃. Stir at room temperature until TLC indicates completion. | [8] |
| TBAF / THF | Fluoride-mediated cleavage. Very effective but less selective. Can cleave other silyl ethers, especially with longer reaction times or excess reagent. | Dissolve substrate in THF. Add 1.0-1.1 equivalents of TBAF (1M solution in THF) at 0°C. Monitor closely by TLC and quench as soon as the starting material is consumed. | [8][13] |
| AgNO₃ / Acetone/H₂O | Silver-catalyzed cleavage. Excellent chemoselectivity, leaving even other TMS ethers untouched. Useful for highly sensitive substrates. | Dissolve substrate in a solvent mixture like methanol/water/DCM. Add a catalytic amount of AgNO₃ or AgOTf. Stir at room temperature. | [18] |
General Deprotection Workflow
Caption: A streamlined workflow for the deprotection of trimethylsilylacetylenes.
References
- (Trimethylsilyl)acetylene - Apollo Scientific. [URL: https://www.apolloscientific.co.uk/msds/OR18355_msds.pdf]
- Trimethylsilylacetylene - Safety Data Sheet - ChemicalBook. [URL: https://www.chemicalbook.com/ShowMSDSDetail.aspx?msdsid=1066-54-2]
- Trimethylsilylacetylene | 1066-54-2 | Tokyo Chemical Industry Co., Ltd.(APAC). [URL: https://www.tcichemicals.com/US/en/p/T0903]
- (Trimethylsilyl)acetylene - Synquest Labs. [URL: https://www.synquestlabs.com/product/2100-3-12]
- SAFETY DATA SHEET - Fisher Scientific. [URL: https://www.fishersci.com/sdsitems.do?partNumber=AC140350050&productDescription=TRIMETHYLSILYLACETYLENE%2C+98%2B%25+5GR&vendorId=VN00032119&countryCode=US&language=en]
- Troubleshooting guide for scaling up silylation reactions - Benchchem. [URL: https://www.benchchem.
- What the best procedure for Sonogashira coupling reaction with 1-(Trimethylsilyl)-1-pentyne ? | ResearchGate. [URL: https://www.researchgate.net/post/What_the_best_procedure_for_Sonogashira_coupling_reaction_with_1-Trimethylsilyl-1-pentyne]
- In the Sonogashira coupling reaction, TMS-acetylene can be utilized... - Pearson. [URL: https://plus.pearson.com/courses/pearson-plus-tbd/products/pearson-plus-tbd/pages/9780134499426-solution-1SE.19-20E]
- Blanc, A. et al. (2005). A chemoselective deprotection of trimethylsilyl acetylenes catalyzed by silver salts. Tetrahedron Letters, 46(11), 1845-1848. [URL: https://www.sciencedirect.com/science/article/abs/pii/S004040390500179X]
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- Koskinen, A. M. P. et al. (2024). Carboxylate-Catalyzed C-Silylation of Terminal Alkynes. Organic Letters. [URL: https://pubs.acs.org/doi/10.1021/acs.orglett.3c04221]
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- Sonogashira Coupling | Synthetic Methods in Drug Discovery: Volume 1 | Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/chapter/bk9781849736820-00067/978-1-84973-682-0]
- The trimethylsilyl (TMS) group, used as a protecting group for al... | Study Prep in Pearson+. [URL: https://plus.pearson.com/courses/pearson-plus-tbd/products/pearson-plus-tbd/pages/9780134042288-solution-1SE.10-72E]
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- Acyl Sonogashira coupling of acid chlorides with TMS-acetylene. - ResearchGate. [URL: https://www.researchgate.net/figure/Acyl-Sonogashira-coupling-of-acid-chlorides-with-TMS-acetylene_fig1_319488358]
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- Catalytic Activation of Trimethylsilylacetylenes: A One-Pot Route to Unsymmetrical Acetylenes and Heterocycles - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/29878794/]
- The Chemistry of Trimethylsilylacetylene: A Deep Dive into its Synthesis and Reactivity. [URL: https://www.synthesis-workshop.com/the-chemistry-of-trimethylsilylacetylene]
- Some Aspects of the Chemistry of Alkynylsilanes - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6158223/]
- How to quench excess TMSCl in reaction mixture? - ResearchGate. [URL: https://www.researchgate.net/post/How_to_quench_excess_TMSCl_in_reaction_mixture]
- how to avoid desilylation during thienylsilane reactions - Benchchem. [URL: https://www.benchchem.
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- Sørensen, U. S. et al. (2001). Palladium-Catalyzed Coupling of Silyl-Acetylenes to Aryl Halides Using Microwave Irradiation. ECSOC-5. [URL: https://www.researchgate.
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- Valois-Escamilla, I. et al. (2011). Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. Journal of the Mexican Chemical Society, 55(3), 133-136. [URL: https://www.redalyc.org/pdf/475/47521173003.pdf]
- Trimethylsilyl-Protected Alkynes as Selective Cross Coupling Partners in Ti-Catalyzed [2+2+1] Pyrrole Synthesis - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4280327/]
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Validation & Comparative
A Senior Application Scientist's Guide to 1H and 13C NMR Spectral Analysis of Substituted Pyrazines
For researchers, medicinal chemists, and professionals in drug development, a deep understanding of the structural nuances of heterocyclic compounds is paramount. Pyrazines, a class of aromatic heterocycles containing two nitrogen atoms at positions 1 and 4, are prevalent scaffolds in pharmaceuticals, flavor chemistry, and materials science. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for the unambiguous structural elucidation of these molecules. This guide provides an in-depth comparison of the ¹H and ¹³C NMR spectral features of substituted pyrazines, grounded in experimental data and established principles, to empower you in your research endeavors.
The Foundational Principles: Understanding the Pyrazine Ring in NMR
The pyrazine ring is an electron-deficient system due to the presence of two electronegative nitrogen atoms. This inherent electronic nature governs the characteristic chemical shifts observed in its NMR spectra. In an unsubstituted pyrazine molecule, the protons and carbons experience this deshielding effect, leading to their resonance at relatively downfield chemical shifts.[1]
The introduction of substituents onto the pyrazine ring systematically perturbs the electronic environment, providing a predictable and interpretable fingerprint in the NMR spectrum. The nature of the substituent—whether it is electron-donating (EDG) or electron-withdrawing (EWG)—and its position on the ring are the primary determinants of the observed chemical shifts and coupling constants.[2]
Comparative Analysis of ¹H NMR Spectra
The ¹H NMR spectrum provides crucial information about the number of unique protons, their electronic environment, and their connectivity through spin-spin coupling.
Substituent Effects on ¹H Chemical Shifts
The position of a proton signal in the ¹H NMR spectrum is highly sensitive to the electronic effects of nearby substituents.
-
Electron-Donating Groups (EDGs): Substituents like amino (-NH₂), methoxy (-OCH₃), and alkyl groups increase the electron density on the pyrazine ring. This increased shielding causes the ring protons to resonate at a more upfield (lower ppm) chemical shift compared to the unsubstituted pyrazine. For instance, in 5-aminopyrazine-2-carbonitrile, the presence of the amino group shifts the H-3 and H-6 protons upfield to 8.35 and 7.95 ppm, respectively, compared to the parent pyrazine-2-carbonitrile where they appear at 8.86 and 8.72 ppm.[3]
-
Electron-Withdrawing Groups (EWGs): Conversely, EWGs such as nitro (-NO₂), cyano (-CN), and halogens (e.g., -Br, -Cl) decrease the electron density of the ring. This deshielding effect results in the ring protons resonating at a more downfield (higher ppm) chemical shift. In 5-bromopyrazine-2-carbonitrile, the H-3 and H-6 protons are shifted downfield to 8.85 and 8.95 ppm.[3]
Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) of Selected Substituted Pyrazines in CDCl₃
| Substituent (at C-2/C-5) | H-3/H-6 (ppm) | H-5/H-2 (ppm) | Other Protons (ppm) |
| Unsubstituted | 8.60 (s) | 8.60 (s) | - |
| 2,5-diphenyl | 9.06 (s) | 9.06 (s) | 8.05 (d, 4H), 7.46-7.53 (m, 6H)[4] |
| 2,5-di-p-tolyl | 8.89 (s) | 8.89 (s) | 8.03 (d, 4H), 7.31 (d, 4H), 2.42 (s, 6H)[4] |
| 2,5-bis(4-methoxyphenyl) | 8.88 (s) | 8.88 (s) | 8.02 (d, 4H), 7.03 (d, 4H), 3.87 (s, 6H)[4] |
| 2,5-bis(4-chlorophenyl) | 8.91 (s) | 8.91 (s) | 8.04-8.06 (m, 4H), 7.47-7.49 (m, 4H)[4] |
| 5-methylpyrazine-2-carbonitrile | 8.65 (s) | 8.55 (s) | 2.65 (s, 3H)[3] |
| 5-aminopyrazine-2-carbonitrile | 8.35 (d, J=1.5 Hz) | 7.95 (d, J=1.5 Hz) | 5.10 (br s, 2H)[3] |
| 5-bromopyrazine-2-carbonitrile | 8.85 (d, J=1.5 Hz) | 8.95 (d, J=1.5 Hz) | -[3] |
J-Coupling Constants in Pyrazines
Spin-spin coupling, or J-coupling, provides through-bond connectivity information.[5] In the pyrazine ring, the magnitude of the coupling constant between adjacent protons (³JHH) is typically in the range of 2-5 Hz. Long-range couplings (⁴JHH or ⁵JHH) are also often observed and can be valuable for unambiguous assignments. The magnitude of these coupling constants can be influenced by the electronegativity of substituents and the bond angles within the ring.[6][7][8]
Comparative Analysis of ¹³C NMR Spectra
The ¹³C NMR spectrum reveals the carbon framework of the molecule, with each unique carbon atom typically giving rise to a distinct signal.[5]
Substituent Effects on ¹³C Chemical Shifts
Similar to ¹H NMR, the chemical shifts of the carbon atoms in the pyrazine ring are significantly influenced by the electronic properties of the substituents.
-
Electron-Donating Groups: EDGs will shield the ring carbons, causing them to resonate at a more upfield (lower ppm) chemical shift.
-
Electron-Withdrawing Groups: EWGs will deshield the ring carbons, leading to a downfield (higher ppm) shift.
The carbon atom directly attached to the substituent (the ipso-carbon) experiences the most significant change in chemical shift. The effect on the ortho, meta, and para carbons is also observable and can be correlated with substituent additivity parameters derived from substituted benzenes.[9][10]
Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm) of Selected Substituted Pyrazines in CDCl₃
| Substituent (at C-2/C-5) | C-2/C-5 (ppm) | C-3/C-6 (ppm) | Other Carbons (ppm) |
| Unsubstituted | 145.1 | 145.1 | -[11] |
| 2,5-diphenyl | 150.7 | 141.2 | 136.3, 129.7, 129.0, 126.8[4] |
| 2,5-di-p-tolyl | 151.5 | 140.0 | 139.2, 133.8, 129.7, 126.9, 21.4[4] |
| 2,5-bis(4-methoxyphenyl) | 151.0 | 138.4 | 161.1, 129.2, 128.3, 114.3, 55.4[4] |
| 2,5-bis(4-chlorophenyl) | 150.5 | 139.7 | 136.3, 134.6, 129.3, 128.2[4] |
| 2-Hydroxy-5-methylpyrazine (Predicted in DMSO-d₆) | 155-160 | 125-130 | C-5: 140-145, C-6: 130-135, -CH₃: 20-25[2] |
Experimental Protocols for High-Quality NMR Data Acquisition
The acquisition of high-quality, reproducible NMR data is contingent upon meticulous sample preparation and appropriate instrument parameter selection.
Standard Protocol for NMR Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of the purified pyrazine derivative for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.[1]
-
Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Common choices for pyrazine derivatives include chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), and methanol-d₄ (CD₃OD).[1]
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial. If necessary, use gentle sonication to aid dissolution.[2]
-
Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a pipette containing a small plug of glass wool or cotton directly into a clean 5 mm NMR tube.[2]
-
Sample Volume: Ensure the final sample height in the NMR tube is between 4-5 cm.[2]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
NMR Instrument Parameters
The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample.
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').[2]
-
Spectral Width: Approximately 16 ppm, centered around 8 ppm.[2]
-
Acquisition Time: 2-4 seconds.[2]
-
Relaxation Delay: 1-2 seconds.[2]
-
Number of Scans: 16-64, depending on the sample concentration.[2]
-
Temperature: 298 K.[2]
¹³C NMR Acquisition Parameters:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').[2]
-
Spectral Width: Approximately 200-220 ppm, centered around 110 ppm.[2]
-
Acquisition Time: 1-2 seconds.[2]
-
Relaxation Delay: 2-5 seconds (a longer delay is often necessary for quaternary carbons).[2]
-
Number of Scans: 1024-4096, due to the lower natural abundance of the ¹³C nucleus.[2]
-
Temperature: 298 K.[2]
Advanced 2D NMR Techniques for Unambiguous Assignments
For complex substituted pyrazines, 1D NMR spectra may exhibit signal overlap, making unambiguous assignments challenging. In such cases, 2D NMR experiments are indispensable.
-
COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H spin-spin coupling correlations, allowing for the mapping of proton connectivity within the molecule.[12]
-
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with their directly attached carbons, providing a powerful tool for assigning protonated carbons.[12]
-
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away, which is crucial for identifying connectivity across quaternary carbons and piecing together the complete molecular skeleton.[12]
Visualizing Experimental Workflows and Logical Relationships
To ensure clarity and reproducibility, the logical flow of the NMR analysis process can be visualized.
Caption: Workflow for NMR spectral analysis of substituted pyrazines.
Caption: Influence of substituents on NMR chemical shifts in pyrazines.
Conclusion
The ¹H and ¹³C NMR spectral analysis of substituted pyrazines is a robust and informative method for structural elucidation. By understanding the fundamental electronic properties of the pyrazine ring and the predictable effects of various substituents, researchers can confidently interpret complex spectra. This guide has provided a comparative framework, supported by experimental data and detailed protocols, to aid in the accurate and efficient characterization of these important heterocyclic compounds. The integration of 1D and advanced 2D NMR techniques provides a comprehensive toolkit for tackling even the most challenging structural problems in the field of pyrazine chemistry.
References
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Matsuoka, T., Masuda, S., & Ohtsuka, Y. (1980). ¹³C NMR spectra of alkyl‐ and phenylpyrazines and their N‐oxides. Organic Magnetic Resonance, 14(5), 339-342. Link
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BenchChem. (2025). ¹H and ¹³C NMR Spectral Analysis of 2-Hydroxy-5-methylpyrazine. BenchChem Application Notes. Link
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The Royal Society of Chemistry. (n.d.). Supplementary Information for a specific article. Link
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Sadlej-Sosnowska, N. (2007). Substituent Effects in the ¹³C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules, 12(4), 896-908. Link
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Agustina, L. D., et al. (2022). Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry, 10(2), 288-297. Link
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BenchChem. (2025). NMR Spectroscopy in the Structural Elucidation of Pyrazine-2-amidoxime Derivatives. BenchChem Application Notes. Link
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BenchChem. (2025). Spectroscopic analysis and comparison of pyrazine-2-carbonitrile derivatives. BenchChem Validation & Comparative Guides. Link
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Ravindra, P. A., & Karpagam, S. (2017). Synthesis and Biological Activity of Azine Heterocycle Functionalized Quaternary Phosphonium salts. ResearchGate. Link
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ChemicalBook. (n.d.). Pyrazine(290-37-9) 1H NMR spectrum. Link
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Holzer, W., et al. (2009). Derivatives of Pyrazinecarboxylic Acid: 1H, 13C and 15N NMR Spectroscopic Investigations. Magnetic Resonance in Chemistry, 47(7), 617-24. Link
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A Comparative Guide to the Mass Spectrometric Analysis of 5-Chloro-3-((trimethylsilyl)-ethynyl)pyrazin-2-amine: GC-MS vs. LC-MS/MS Approaches
Introduction
5-Chloro-3-((trimethylsilyl)-ethynyl)pyrazin-2-amine is a heterocyclic compound featuring a substituted pyrazine core. Pyrazine derivatives are of significant interest in medicinal chemistry and drug development due to their presence in numerous biologically active molecules. The accurate and robust analytical characterization of such compounds is paramount for synthesis validation, purity assessment, and metabolic studies. Mass spectrometry (MS), coupled with chromatographic separation, stands as the cornerstone for molecular weight confirmation and structural elucidation.
This guide provides an in-depth comparison of two primary mass spectrometric strategies for the analysis of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Electrospray Ionization (ESI). We will explore the causality behind experimental choices, present detailed analytical protocols, and compare the resulting data to guide researchers in selecting the optimal method for their specific analytical objectives.
Analyte Overview
Before delving into the analytical techniques, it is essential to understand the key physicochemical properties of the target molecule.
| Property | Value | Source(s) |
| Chemical Name | This compound | [1] |
| CAS Number | 1244776-64-4 | [1][2] |
| Molecular Formula | C₉H₁₂ClN₃Si | [1][3] |
| Molecular Weight | 225.75 g/mol | [1][3] |
| Structure | (Illustrative structure) |
The presence of the trimethylsilyl (TMS) group suggests sufficient volatility for GC analysis, while the polar pyrazine-amine core makes it amenable to LC-ESI techniques. This dual character makes it an excellent candidate for a comparative study.
Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS)
GC-MS with electron ionization is a classic and powerful technique for the analysis of volatile and thermally stable compounds. The "hard" ionization nature of EI provides extensive, reproducible fragmentation patterns that are invaluable for structural elucidation and library matching.[4]
Rationale and Experimental Choices
The choice of GC-MS is predicated on the volatility imparted by the trimethylsilyl group. EI is selected as the ionization method because it generates a characteristic "fingerprint" mass spectrum, which can definitively confirm the compound's identity if a reference spectrum is available or aid in de novo structural confirmation through well-established fragmentation rules.[5]
Detailed Experimental Protocol
Instrumentation:
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977B MSD (or equivalent)
-
GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) - A 5% phenyl-methylpolysiloxane column is chosen for its general-purpose utility and excellent performance with a wide range of analyte polarities.
Method Parameters:
-
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of dichloromethane.
-
Inlet:
-
Mode: Splitless (to maximize sensitivity for low concentrations).
-
Temperature: 280 °C (to ensure rapid volatilization without thermal degradation).
-
Injection Volume: 1 µL.
-
-
Oven Temperature Program:
-
Initial Temperature: 100 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 300 °C.
-
Final Hold: Hold at 300 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV (the standard energy for creating comparable library spectra).[6]
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-400.
-
Predicted Results and Fragmentation Analysis
Under EI, the molecule will ionize to form a molecular ion (M⁺•), which then undergoes extensive fragmentation. The key predicted fragments are outlined below.
Key Observations in the Mass Spectrum:
-
Molecular Ion (M⁺•): A peak at m/z 225, accompanied by an M+2 peak at m/z 227 with approximately one-third the intensity, which is the characteristic isotopic signature of a single chlorine atom. The molecular ion may be of low abundance due to the high energy of EI.
-
Loss of a Methyl Group (-•CH₃): A prominent fragment at m/z 210 ([M-15]⁺). This is a classic fragmentation pathway for TMS-containing compounds, resulting in a stable silicon-centered cation.[5][7]
-
Trimethylsilyl Cation ([Si(CH₃)₃]⁺): A diagnostic base peak at m/z 73. This ion is highly stable and is a hallmark of TMS-derivatized or TMS-containing molecules.[8]
-
Cleavage of the Silyl-Ethynyl Bond: Fragmentation can occur at the C-Si bond, leading to a pyrazine-containing fragment.
The diagram below illustrates the primary predicted fragmentation pathway.
Caption: Predicted EI fragmentation of the target analyte.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS with ESI is the method of choice for polar and semi-polar compounds, particularly in complex matrices. The "soft" ionization nature of ESI typically preserves the intact molecule as a protonated species ([M+H]⁺), providing unambiguous molecular weight information.[9] Tandem MS (MS/MS) is then used to induce and analyze controlled fragmentation for structural confirmation.
Rationale and Experimental Choices
The pyrazine ring and primary amine group provide sites for protonation, making the analyte ideal for positive-mode ESI. LC is used to separate the analyte from impurities and the solvent front prior to MS analysis. An MS/MS approach (specifically, product ion scanning) is chosen to isolate the protonated molecule and then controllably fragment it via collision-induced dissociation (CID). This provides highly specific structural information that is distinct from the less controlled fragmentation seen in EI.
Detailed Experimental Protocol
Instrumentation:
-
Liquid Chromatograph: Waters ACQUITY UPLC I-Class System (or equivalent)
-
Mass Spectrometer: Waters Xevo TQ-S micro Triple Quadrupole Mass Spectrometer (or equivalent)
-
LC Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) - A C18 reversed-phase column is selected for good retention of the moderately polar analyte.
Method Parameters:
-
Sample Preparation: Dissolve 1 mg of the compound in 10 mL of methanol (creating a 100 µg/mL stock). Further dilute to 1 µg/mL in 50:50 methanol:water.
-
LC Conditions:
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
-
MS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Capillary Voltage: 3.0 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 400 °C.
-
MS1 Scan: Scan for the precursor ion m/z 226 ([M+H]⁺).
-
MS/MS Scan:
-
Precursor Ion Isolation: m/z 226.
-
Collision Gas: Argon.
-
Collision Energy: Ramped from 10-40 eV to observe a range of product ions.
-
-
A Note on Mobile Phase Choice: Formic acid is used as a proton source to promote the formation of [M+H]⁺ ions. However, researchers should be aware that formic acid has been reported to occasionally induce dehalogenation of aromatic compounds in the ESI source.[10] If this is observed, using acetic acid or no modifier should be evaluated as an alternative.
Predicted Results and Fragmentation Analysis
The ESI-MS spectrum (MS1) will be simple, dominated by the protonated molecule. The MS/MS spectrum will reveal the structural details.
Key Observations in the Mass Spectra:
-
MS1 Spectrum: A strong signal at m/z 226 ([M+H]⁺) with its corresponding isotope peak at m/z 228. This provides clear confirmation of the molecular weight.
-
MS/MS (Product Ion) Spectrum: Fragmentation of the m/z 226 precursor will likely yield fragments from the loss of neutral molecules.
-
Loss of the TMS group: A potential loss of the entire TMS group or related fragments.
-
Cleavage around the pyrazine ring: The pyrazine ring itself may undergo characteristic ring-opening or losses of small neutral molecules like HCN.
-
The diagram below illustrates a plausible fragmentation pathway under CID.
Caption: Predicted CID fragmentation of the protonated analyte.
Comparative Performance Analysis
The choice between GC-MS and LC-MS/MS depends entirely on the analytical goal. The following table summarizes the key performance characteristics of each technique for this specific analyte.
| Parameter | GC-EI-MS | LC-ESI-MS/MS | Rationale / Insight |
| Molecular Ion | Weak or absent (m/z 225) | Strong, base peak (m/z 226) | Soft ionization (ESI) excels at preserving the molecular species, directly confirming molecular weight. Hard ionization (EI) often fragments the molecular ion extensively.[4][9] |
| Structural Information | High; provides a rich, library-matchable "fingerprint" spectrum. | High; provides targeted fragmentation data from a specific precursor. | EI gives a broad, uncontrolled fragmentation pattern. CID in MS/MS allows the user to systematically probe the structure by varying collision energy, providing more controlled structural information. |
| Sensitivity | Good to excellent for volatile compounds. | Typically higher, especially for polar compounds in complex matrices. | ESI can be more efficient at ionizing polar molecules, often leading to lower limits of detection for compounds like this. |
| Reproducibility | Excellent; EI fragmentation patterns are highly stable and reproducible. | Good; can be influenced by matrix effects and source conditions. | The vacuum-based, high-energy nature of EI leads to very consistent fragmentation. ESI is an atmospheric pressure process and can be more susceptible to ion suppression from the sample matrix.[11] |
| Potential Artifacts | Thermal degradation if inlet temperature is too high. | In-source dehalogenation with certain mobile phase additives (e.g., formic acid).[10] | Each technique has unique potential pitfalls that must be considered during method development. The protocol must be a self-validating system to identify and mitigate these. |
| Primary Application | Definitive identification of knowns, structure elucidation of unknowns. | Quantification, molecular weight confirmation, analysis in biological matrices. | Use GC-MS for library confirmation and understanding fundamental fragmentation. Use LC-MS/MS for trace-level quantification and when analyzing complex samples like plasma or tissue extracts. |
Recommended Analytical Workflow
The following workflow is recommended for a comprehensive analysis of this compound.
Caption: Decision workflow for selecting the appropriate MS technique.
Conclusion
Both GC-EI-MS and LC-ESI-MS/MS are highly effective techniques for the analysis of this compound, but they provide different and complementary information.
-
GC-EI-MS is the superior choice for initial structural confirmation and for creating a robust, reproducible analytical method for identity and purity testing, leveraging its detailed and library-matchable fragmentation patterns.
-
LC-ESI-MS/MS is the preferred platform for applications requiring high sensitivity, such as quantification in biological fluids or environmental samples, and for unambiguous confirmation of the compound's molecular weight.
A comprehensive characterization strategy for a novel compound like this would ideally employ both techniques. LC-MS/MS would first confirm the mass of the synthesized product, and GC-MS would then provide a detailed fragmentation fingerprint for structural validation and for future quality control methods. By understanding the fundamental principles and strengths of each approach, researchers can make informed decisions to generate accurate and reliable analytical data.
References
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- Pratoko, D. K. et al. "Chemical Transformation of Pyrazine Derivatives." Moroccan Journal of Chemistry, 2022.
- ResearchGate. "Mass spectra of tentatively identified pyrazine products.
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- Request PDF. "Deiodination of iodinated aromatic compounds with electrospray ionization mass spectrometry.
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- Sigma-Aldrich. "5-Chloro-3-(2-trimethylsilylethynyl)pyrazin-2-amine." Sigma-Aldrich, Accessed January 19, 2026.
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A Comparative Guide to the Reactivity of Chloro- vs. Bromo-Substituted Pyrazines in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The pyrazine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates. Its prevalence is due to its ability to act as a bioisostere for other aromatic systems, its role as a hydrogen bond acceptor, and its capacity to modulate the physicochemical properties of a molecule. The functionalization of the pyrazine ring, particularly through the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, is paramount for exploring structure-activity relationships (SAR) in drug discovery programs. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, are indispensable tools for achieving these transformations.
This guide provides an in-depth, objective comparison of the reactivity of chloro- and bromo-substituted pyrazines in these key cross-coupling reactions. Understanding the nuances of their reactivity is crucial for designing efficient synthetic routes, optimizing reaction conditions, and ultimately accelerating the drug development process. This analysis is supported by experimental data and established chemical principles to provide a comprehensive resource for researchers in the field.
The Fundamental Principle: Carbon-Halogen Bond Reactivity
The choice between a chloro- or bromo-substituted pyrazine as a synthetic precursor is primarily governed by the inherent reactivity of the carbon-halogen (C-X) bond. In the context of palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the palladium(0) catalyst to the C-X bond. The bond dissociation energies of carbon-halogen bonds follow the trend C-Cl > C-Br > C-I.[1] Consequently, C-Br bonds are weaker and more readily cleaved, leading to a general reactivity trend of I > Br > Cl in these transformations.[2]
This fundamental difference in bond strength means that bromo-pyrazines are generally more reactive than their chloro- counterparts. This higher reactivity can translate to:
-
Milder reaction conditions (e.g., lower temperatures).
-
Shorter reaction times.
-
The use of less activated catalyst systems.
-
Potentially higher yields.
However, chloro-pyrazines offer advantages in terms of cost-effectiveness and the availability of a wider range of starting materials. The challenge with chloro-pyrazines lies in overcoming the stronger C-Cl bond, which often necessitates the use of more specialized and electron-rich ligands to facilitate the crucial oxidative addition step.[3]
Head-to-Head Comparison in Key Cross-Coupling Reactions
The following sections provide a detailed comparison of chloro- and bromo-pyrazines in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. The presented data is a compilation from various sources and should be interpreted with the understanding that reaction conditions may vary between studies.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C-C bonds between an organohalide and an organoboron compound.
General Observations:
Bromo-pyrazines are significantly more reactive in Suzuki couplings, often proceeding to high yields under standard conditions with common palladium catalysts like Pd(PPh₃)₄ or PdCl₂(dppf). In contrast, chloro-pyrazines typically require more specialized catalyst systems to achieve comparable efficiencies. The use of bulky, electron-rich phosphine ligands, such as XPhos or SPhos, is often necessary to promote the oxidative addition of the palladium catalyst to the inert C-Cl bond.[4]
| Feature | 2-Bromopyrazine | 2-Chloropyrazine |
| Typical Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) | Pd₂(dba)₃/XPhos, Pd(OAc)₂/SPhos, PEPPSI™-IPr |
| Typical Ligand | PPh₃, dppf | Bulky, electron-rich phosphines (e.g., XPhos, SPhos) |
| Reaction Temperature | 80-100 °C | 100-120 °C |
| General Reactivity | High | Moderate to Low |
| Representative Yield | >85% | 60-95% (with optimized catalyst system) |
Experimental Protocol: Suzuki-Miyaura Coupling of 2-Bromopyrazine
This protocol is adapted from a procedure for the synthesis of 2-aryl-6-isopropylpyrazine.[5]
Materials:
-
2-Bromo-6-isopropylpyrazine (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Potassium carbonate (2.0 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.025 mmol)
-
Triphenylphosphine (PPh₃) (0.05 mmol)
-
Degassed 1,4-dioxane (4 mL)
-
Degassed water (1 mL)
Procedure:
-
To an oven-dried Schlenk flask, add 2-bromo-6-isopropylpyrazine, the arylboronic acid, and potassium carbonate.
-
Add palladium(II) acetate and triphenylphosphine.
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Add the degassed 1,4-dioxane and water to the flask via syringe.
-
Heat the reaction mixture to 90-100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Experimental Protocol: Suzuki-Miyaura Coupling of 2-Chloropyrazine
This protocol is a general procedure for challenging couplings of heteroaryl chlorides using a Buchwald-type ligand.[4]
Materials:
-
2-Chloropyrazine (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
XPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 - 3.0 equiv)
-
Degassed 1,4-dioxane and water (4:1 to 10:1 ratio)
Procedure:
-
In a glovebox, prepare a stock solution of the palladium precursor and ligand in a suitable solvent.
-
In a Schlenk flask, combine 2-chloropyrazine, the arylboronic acid, and potassium phosphate.
-
Evacuate and backfill the flask with an inert gas.
-
Add the catalyst solution to the Schlenk flask.
-
Add the degassed mixture of 1,4-dioxane and water via syringe.
-
Seal the Schlenk flask and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the progress of the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
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The Biological Activity of Pyrazine Derivatives: A Comparative Guide for Drug Discovery
Introduction
Pyrazine, a six-membered heterocyclic aromatic ring containing two nitrogen atoms in a 1,4 orientation, serves as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique electronic properties, metabolic stability, and ability to form hydrogen bonds make it a cornerstone in the design of novel therapeutic agents.[3][4] Pyrazine derivatives have demonstrated a remarkable breadth of pharmacological activities, leading to their development as treatments for a wide array of diseases.[5][6][7] At least eight pyrazine-containing drugs have been approved by the FDA, highlighting their clinical significance.[2][8]
This guide offers an in-depth comparison of the biological activities of pyrazine derivatives, focusing on their applications in anticancer, antitubercular, antibacterial, and antiviral drug discovery. We will delve into quantitative experimental data, detail the methodologies used to obtain this data, and explore the underlying mechanisms of action that drive the therapeutic potential of these versatile compounds.
Anticancer Activity: Targeting the Hallmarks of Malignancy
Pyrazine derivatives have emerged as a formidable class of anticancer agents, targeting various hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and angiogenesis.[9][10][11] Their mechanisms are diverse, ranging from the inhibition of critical cell cycle kinases to the induction of oxidative stress.[12][13]
Comparative Efficacy of Pyrazine Derivatives
The potency of pyrazine derivatives varies significantly with their substitution patterns, which dictates their interaction with specific biological targets. Below is a comparison of the in vitro cytotoxic activity of several promising pyrazine derivatives against various human cancer cell lines.
| Compound Class | Specific Derivative | Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action (MoA) | Reference |
| Piperlongumine-Ligustrazine Hybrid | Compound 43 | U87MG (Glioblastoma) | 0.25 | Upregulation of Reactive Oxygen Species (ROS) | [5] |
| HCT116 (Colorectal) | 0.95 | Upregulation of Reactive Oxygen Species (ROS) | [5] | ||
| Chalcone-Pyrazine Hybrid | Compound 46 | MCF-7 (Breast) | 9.1 | Apoptosis Induction | [3] |
| Compound 48 | BEL-7402 (Liver) | 10.74 | Apoptosis Induction | [3][5] | |
| Flavono-Pyrazine Hybrid | Compound 89 | MCF-7 (Breast) | 10.43 | Not Specified | [5] |
| Pyrazolo[3,4-b]pyrazine | Compound 25i | MCF-7 (Breast) | < 10 (Very Significant) | Not Specified | [14] |
| Kinase Inhibitor | Gilteritinib | - | - | FLT3/AXL Tyrosine Kinase Inhibition | [12] |
| Proteasome Inhibitor | Bortezomib | - | - | 26S Proteasome Inhibition | [8] |
Table 1: Comparative in vitro anticancer activity of selected pyrazine derivatives. IC₅₀ represents the concentration required to inhibit 50% of cell growth.
Key Mechanisms of Anticancer Action
A. Kinase Inhibition: Many pyrazine derivatives function as ATP-competitive kinase inhibitors.[11][15] The pyrazine nitrogen atoms often act as hydrogen bond acceptors, anchoring the molecule in the ATP-binding pocket of kinases like Fms-like tyrosine kinase 3 (FLT3) and Aurora kinases, which are crucial for cell proliferation.[2][11] Gilteritinib, an FDA-approved drug for acute myeloid leukemia, exemplifies this mechanism.[12]
Caption: Pyrazine-based kinase inhibitors compete with ATP to block downstream signaling.
B. Induction of Apoptosis via ROS: Certain pyrazine hybrids, such as those derived from piperlongumine and ligustrazine, exert their anticancer effects by dramatically increasing intracellular levels of reactive oxygen species (ROS).[5] This oxidative stress overwhelms the cancer cell's antioxidant capacity, leading to DNA damage, mitochondrial dysfunction, and ultimately, programmed cell death (apoptosis).
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic potential of a compound. The causality is based on the principle that viable cells with active metabolism convert the yellow tetrazolium salt (MTT) into a purple formazan product, whereas dead cells cannot.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrazine derivative in culture medium. Replace the old medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, mitochondrial dehydrogenases in living cells will reduce the MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the purple solution at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Antitubercular Activity: Combating a Global Health Threat
Tuberculosis (TB) remains a leading cause of death from a single infectious agent. Pyrazinamide, a pyrazine derivative, is a cornerstone of first-line anti-TB therapy.[16][17] This has spurred extensive research into novel pyrazine analogs to combat drug-resistant strains of Mycobacterium tuberculosis (Mtb).[18][19]
Comparative Efficacy of Antitubercular Pyrazines
The activity of these compounds is typically measured as the Minimum Inhibitory Concentration (MIC), the lowest concentration that inhibits visible bacterial growth.
| Compound Class | Specific Derivative | Mtb Strain | MIC (µg/mL) | IC₅₀ (µM) | Reference |
| Pyrazinamide Analog | Pyrazinamide (PZA) | H37Rv (pH 5.6) | ~16-50 | - | |
| Pyrazine Ester | 4-acetoxybenzyl pyrazinoate (3) | H37Ra | 0.25-0.5 | - | [19] |
| Pyrazine-Piperazine Hybrid | Compound 6e | H37Ra | - | 1.35 | [16] |
| Pyrazine-Piperazine Hybrid | Compound 6j | H37Ra | - | 1.42 | [16] |
| Pyrazine-Oxadiazole Hybrid | Compound 7B / 7G | H37Rv | 3.12 | - | [20] |
Table 2: Comparative in vitro antitubercular activity of selected pyrazine derivatives.
Mechanism of Action: The Pro-drug Strategy
Pyrazinamide (PZA) is a pro-drug that requires activation within the mycobacterium.[19] The bacterial enzyme pyrazinamidase (PncA) converts PZA into its active form, pyrazinoic acid (POA). POA disrupts membrane potential and transport functions in an acidic environment, which is characteristic of the inflammatory tuberculous lesion.[19] Resistance often arises from mutations in the pncA gene.[19] Much of the research on new derivatives focuses on creating compounds that are either more potent than POA or can bypass this activation step.
Caption: Workflow for determining the MIC of antitubercular compounds using MABA.
Experimental Protocol: Microplate Alamar Blue Assay (MABA)
This assay is a preferred method for high-throughput screening of antitubercular compounds due to its simplicity, low cost, and reliability. It relies on the ability of metabolically active Mtb to reduce the blue, non-fluorescent resazurin (Alamar Blue) to the pink, fluorescent resorufin.
Methodology:
-
Plate Preparation: In a 96-well microplate, add 100 µL of Middlebrook 7H9 broth to all wells. Serially dilute the test compounds across the wells.
-
Inoculum Preparation: Grow M. tuberculosis H37Rv to mid-log phase, then dilute to a final turbidity equivalent to a 0.5 McFarland standard.
-
Inoculation: Add 100 µL of the prepared Mtb inoculum to each well containing the test compound. Include a drug-free well as a growth control.
-
Incubation: Seal the plate and incubate at 37°C for 5-7 days.[1]
-
Dye Addition: Prepare a fresh solution of Alamar Blue reagent (1 part 0.01% resazurin, 1 part 10% Tween 80). Add 30 µL of this reagent to each well.[1]
-
Final Incubation & Reading: Re-incubate the plate for 24 hours. A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest drug concentration that prevents this color change.[1]
Antibacterial and Antiviral Activities
Beyond cancer and TB, pyrazine derivatives show significant promise as broad-spectrum antibacterial and antiviral agents.
Antibacterial Activity
Novel triazolo[4,3-a]pyrazine derivatives have demonstrated efficacy against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.[21][22]
| Compound | Target Organism | MIC (µg/mL) | Reference |
| Triazolo[4,3-a]pyrazine 2e | S. aureus | 32 | [21] |
| E. coli | 16 | [21] | |
| Ampicillin (Control) | S. aureus | 32 | [21] |
| E. coli | 8 | [21] | |
| Pyrido[2,3-b]pyrazine | S. aureus | 0.078 mg/mL | |
| E. coli | 0.625 mg/mL |
Table 3: Minimum Inhibitory Concentrations (MICs) of antibacterial pyrazine derivatives.
Antiviral Activity
The COVID-19 pandemic spurred research into new antiviral agents, and pyrazine derivatives have shown potential against SARS-CoV-2.[23][24] Certain conjugates exhibit significant potency and a favorable selectivity index (SI), which is the ratio of the cytotoxic concentration to the effective antiviral concentration.[23]
| Compound | Virus | IC₅₀ | Selectivity Index (SI) | Reference |
| Pyrazine-triazole 5d | SARS-CoV-2 | 0.231 mM | 2.50 | [23] |
| Pyrazine-benzothiazole 12i | SARS-CoV-2 | 0.364 mM | 3.84 | [23] |
| Favipiravir (Control) | SARS-CoV-2 | 0.301 mM | 1.29 | [23] |
| Pyrido[2,3-b]pyrazine 27 | HCMV | 0.33 µM | > 121 | [25] |
Table 4: In vitro antiviral activity of selected pyrazine derivatives.
Conclusion
Pyrazine derivatives represent a highly versatile and fruitful scaffold in modern drug discovery.[1] Their demonstrated efficacy as anticancer, antitubercular, antibacterial, and antiviral agents underscores their immense therapeutic potential.[1][3][5] The chemical tractability of the pyrazine ring allows for extensive structural modifications, enabling the fine-tuning of pharmacological properties to enhance potency and selectivity while minimizing toxicity. The comparative data and standardized protocols presented in this guide provide a framework for researchers and drug development professionals to navigate the promising landscape of pyrazine-based therapeutics. Future work will undoubtedly uncover novel derivatives with improved clinical profiles, further solidifying the importance of this remarkable heterocycle in medicine.
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A Senior Application Scientist's Guide to the Validation of Synthetic Routes for 5-Substituted Pyrazin-2-amines
Introduction
The pyrazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Specifically, 5-substituted pyrazin-2-amines are key building blocks in the synthesis of pharmaceuticals targeting a range of diseases, from cancer to infectious agents. The strategic introduction of diverse substituents at the C5 position is critical for modulating pharmacological activity, selectivity, and pharmacokinetic properties.
This guide provides an in-depth, objective comparison of two robust and widely adopted synthetic strategies for accessing this vital chemical space: Palladium-Catalyzed Cross-Coupling and Nucleophilic Aromatic Substitution (SNAr) . We will move beyond simple procedural descriptions to explore the underlying chemical principles, provide validated experimental protocols, and offer data-driven insights to help researchers select the optimal route for their specific synthetic goals.
Overview of Primary Synthetic Strategies
The journey to a diverse library of 5-substituted pyrazin-2-amines typically begins with a common, readily accessible intermediate: a 5-halopyrazin-2-amine. From this critical juncture, the synthetic path diverges based on the nature of the desired C5 substituent and the type of bond being formed (e.g., C-C, C-N, C-O). This guide focuses on the two most powerful transformations from this intermediate.
Figure 1: Divergent synthetic pathways from a common 5-halopyrazin-2-amine intermediate.
Route 1: Palladium-Catalyzed Suzuki Coupling for C-C Bond Formation
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with exceptional reliability and functional group tolerance.[1] Its application to the synthesis of 5-aryl or 5-vinyl pyrazin-2-amines is highly effective.
Principle and Rationale
The reaction involves the palladium-catalyzed coupling of an organoboron species (e.g., a boronic acid or ester) with an organohalide. The pyrazine ring's electron-deficient nature makes the C5-halogen bond highly susceptible to oxidative addition into a Pd(0) complex, initiating the catalytic cycle. The choice of a palladium catalyst, a suitable phosphine ligand, and a base is critical for efficient turnover and high yields. This method is particularly powerful due to the vast commercial availability of diverse boronic acids, allowing for the rapid generation of extensive compound libraries.
Validated Experimental Protocol
Step 1: Synthesis of 5-Bromo-2-aminopyrazine
This initial step transforms the commercially available 2-aminopyrazine into the key intermediate required for coupling.
-
Rationale: N-Bromosuccinimide (NBS) is selected as the brominating agent. It is an electrophilic bromine source that is safer and easier to handle than elemental bromine. The reaction proceeds selectively at the C5 position, which is activated by the amino group at C2. Dichloromethane is a suitable inert solvent for this transformation.[2]
-
Procedure:
-
Dissolve 2-aminopyrazine (1.0 eq., e.g., 10.0 g) in dichloromethane (DCM, approx. 60 mL/g of starting material).
-
Add N-Bromosuccinimide (NBS) (1.0-1.05 eq.) portion-wise to the solution at room temperature while stirring.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 3-4 hours.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove any insoluble byproducts.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield 5-bromo-2-aminopyrazine as a solid.[2]
-
-
Expected Yield: 80-90%.
Step 2: Suzuki Coupling with Phenylboronic Acid
This step demonstrates the formation of a C-C bond at the C5 position.
-
Rationale: A standard palladium catalyst like Pd(PPh₃)₄ is used. The tetrakis(triphenylphosphine)palladium(0) complex is a reliable catalyst for a wide range of Suzuki couplings.[1] A base, such as potassium phosphate or sodium carbonate, is required to activate the boronic acid and facilitate the transmetalation step. 1,4-Dioxane is a common high-boiling point solvent that effectively solubilizes the reagents and facilitates the reaction at elevated temperatures.
-
Procedure:
-
To a reaction vessel, add 5-bromo-2-aminopyrazine (1.0 eq.), phenylboronic acid (1.2 eq.), and potassium phosphate (2.0 eq.).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.03-0.05 eq.).
-
Heat the reaction mixture to 85-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS), typically 4-12 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to afford 5-phenyl-2-aminopyrazine.
-
-
Expected Yield: 60-85%, depending on the specific boronic acid used.[1]
Route 2: Nucleophilic Aromatic Substitution (SNAr) for C-N/C-O Bond Formation
SNAr is a powerful, often metal-free, alternative for installing heteroatom substituents onto electron-deficient aromatic rings.[3] The pyrazine core, with its two electron-withdrawing nitrogen atoms, is highly activated towards this type of transformation, making it an ideal strategy for synthesizing 5-amino and 5-alkoxy derivatives.
Principle and Rationale
The reaction proceeds via a two-step addition-elimination mechanism. A potent nucleophile (e.g., an amine or alkoxide) attacks the carbon atom bearing the leaving group (halide), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The stability of this intermediate is key and is enhanced by the electron-withdrawing pyrazine nitrogens. In the subsequent step, the leaving group is expelled, restoring aromaticity and yielding the substituted product. This method's primary advantage is its simplicity and avoidance of expensive and potentially toxic transition metal catalysts.[4]
Validated Experimental Protocol
Step 1: Synthesis of 5-Chloro-2-aminopyrazine (or use of 5-Bromo analog)
The starting material is the same or analogous to Route 1. While 5-bromo-2-aminopyrazine can be used, the corresponding 5-chloro derivative is often employed for SNAr and can be prepared using N-chlorosuccinimide (NCS) in a similar manner to the bromination. For this protocol, we will describe the reaction using the 5-bromo intermediate prepared previously.
Step 2: SNAr with Butylamine
This protocol demonstrates the formation of a C-N bond at the C5 position.
-
Rationale: The reaction is often performed in a polar aprotic solvent like DMSO or DMF, which can stabilize the charged intermediate. Running the reaction at elevated temperatures provides the necessary activation energy for the initial nucleophilic attack. An excess of the amine nucleophile is often used to drive the reaction to completion and can also act as the base to neutralize the H-Br byproduct.
-
Procedure:
-
In a sealed reaction vial, dissolve 5-bromo-2-aminopyrazine (1.0 eq.) in a suitable solvent such as n-butanol or DMSO.
-
Add n-butylamine (2.0-3.0 eq.).
-
Seal the vial and heat the mixture to 100-120 °C.
-
Stir for 12-24 hours, monitoring the reaction progress by LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.
-
Separate the layers, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 5-(butylamino)pyrazin-2-amine.
-
-
Expected Yield: 50-80%.[4]
Comparative Analysis and Route Selection
Choosing between Suzuki coupling and SNAr depends entirely on the synthetic target. The following analysis provides a framework for making an informed decision.
Figure 2: Decision logic for selecting the optimal synthetic route.
Quantitative Data Summary
| Parameter | Route 1: Suzuki Coupling | Route 2: SNAr |
| Bond Formed | C-C (primarily sp²-sp²) | C-N, C-O, C-S |
| Typical Yields | 60-95% | 50-85% |
| Substrate Scope | Broad: Aryl, heteroaryl, vinyl, and some alkyl boronic acids/esters. | Good: Primary/secondary alkyl/aryl amines, alkoxides, thiolates. |
| Reaction Conditions | 80-110 °C, 4-16 hours | 100-150 °C, 12-48 hours |
| Key Reagents | Palladium Catalyst, Phosphine Ligand, Base | Nucleophile (often in excess), optional non-nucleophilic base |
| Catalyst Required? | Yes (Palladium) | No (typically) |
| Key Advantage | Unparalleled for C-C bond formation; vast reagent availability. | Simplicity, lower cost, metal-free, ideal for heteroatom linkers. |
| Key Disadvantage | Cost of catalyst/ligands; potential for metal contamination in final product. | Harsher conditions (higher temp/longer time); limited to nucleophilic partners. |
Field-Proven Insights
-
For Medicinal Chemistry Campaigns: When exploring structure-activity relationships (SAR) by introducing a variety of aromatic and heteroaromatic rings at the C5 position, the Suzuki coupling (Route 1) is unequivocally the superior strategy. The sheer number of commercially available boronic acids allows for rapid diversification that is simply not possible with SNAr for C-C bond formation.
-
For Installing Linkers: When the goal is to introduce an amine or ether linkage at C5, for example, to attach a side chain or a solubilizing group, SNAr (Route 2) is the more logical and economical choice. It avoids the cost and purification challenges associated with palladium catalysis. The reaction is operationally simple, often requiring just the halide, the nucleophile, and heat.
-
Scalability and Process Chemistry: For large-scale synthesis, the cost and toxicity of palladium can be a significant concern for Route 1, requiring rigorous testing to ensure metal residuals are below regulatory limits (e.g., <10 ppm). Route 2 (SNAr) is often more attractive from a process chemistry perspective due to its metal-free nature, though it may require high-pressure reactors if volatile amines are used at high temperatures.
Conclusion
Both palladium-catalyzed cross-coupling and nucleophilic aromatic substitution are highly effective and validated strategies for the synthesis of 5-substituted pyrazin-2-amines. The choice of method is not a matter of one being universally "better," but rather a strategic decision guided by the specific chemical bond one intends to form. For constructing C-C bonds to append aryl or vinyl moieties, Suzuki coupling offers unmatched versatility and scope. For the direct attachment of amine, ether, or thioether functionalities, the operational simplicity and metal-free conditions of SNAr make it the preferred and more economical approach. A thorough understanding of the principles and practicalities of both routes empowers researchers to efficiently navigate the synthesis of novel pyrazine-based molecules for drug discovery and development.
References
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Title: Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes Source: National Institutes of Health (NIH) URL: [Link]
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Title: Buchwald-Hartwig amination of 7-bromo-2,3-diphenylpyrido[2,3-b]pyrazine... Source: ResearchGate URL: [Link]
-
Title: Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions... Source: MDPI URL: [Link]
-
Title: Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery Source: MDPI URL: [Link]
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Title: Buchwald–Hartwig amination Source: Wikipedia URL: [Link]
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Title: Synthesis and antimycobacterial evaluation of 5-alkylamino-N-phenylpyrazine-2-carboxamides Source: PubMed URL: [Link]
-
Title: Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review Source: Taylor & Francis Online URL: [Link]
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A Comparative Guide to HPLC Methods for Purity Analysis of Pyrazine Compounds
Introduction: The Analytical Imperative for Pyrazine Purity
Pyrazine and its derivatives are a critical class of heterocyclic aromatic compounds, with their influence spanning the pharmaceutical, food, and fragrance industries. In pharmaceuticals, the pyrazine ring is a key structural motif in numerous drugs, including the antituberculosis agent pyrazinamide.[1] In the food and beverage sector, alkylpyrazines are pivotal aroma compounds, contributing to the desirable nutty and roasted notes in products like coffee and baked goods.[2]
Given their potent biological activity and sensory impact, ensuring the purity of pyrazine-containing active pharmaceutical ingredients (APIs) and food additives is of paramount importance. Process-related impurities or degradation products can significantly alter the efficacy, safety, and sensory profile of the final product. High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for the purity analysis of these compounds, offering the resolution and sensitivity required for robust quality control.[3][4]
This guide provides an in-depth comparison of two primary HPLC modes for pyrazine analysis: Reversed-Phase (RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC). We will explore the mechanistic basis for each technique, provide detailed experimental protocols, and present comparative data to empower researchers, scientists, and drug development professionals in selecting and implementing the optimal method for their specific analytical challenges.
Methodology Selection Workflow
The choice between RP-HPLC and HILIC is fundamentally driven by the polarity of the target pyrazine analyte and its potential impurities. The following workflow provides a logical pathway for method selection:
Caption: Figure 1: HPLC Method Selection Workflow for Pyrazines. This diagram outlines the decision-making process for selecting the appropriate HPLC method based on the physicochemical properties of the pyrazine compounds of interest.
Comparative Analysis of HPLC Methods
The fundamental difference between RP-HPLC and HILIC lies in their stationary and mobile phases, which dictates their separation mechanisms.
| Feature | Reversed-Phase HPLC (RP-HPLC) | Hydrophilic Interaction Liquid Chromatography (HILIC) |
| Stationary Phase | Non-polar (e.g., C18, C8) | Polar (e.g., bare silica, zwitterionic, amide)[5][6] |
| Mobile Phase | Polar (e.g., water/acetonitrile, water/methanol) | Apolar organic solvent with a small amount of polar solvent (e.g., acetonitrile/water)[7] |
| Elution Order | Most polar compounds elute first. | Most non-polar compounds elute first.[7] |
| Primary Application | Non-polar to moderately polar compounds (e.g., alkylpyrazines).[3] | Highly polar and hydrophilic compounds (e.g., pyrazinamide, aminopyrazines).[8][9] |
| Advantages | Robust, well-understood, wide variety of columns available. | Enhanced retention of very polar compounds, MS-friendly mobile phases.[10] |
| Considerations | Poor retention for very polar analytes. | Sensitive to mobile phase composition, requires careful equilibration.[10] |
Potential Pyrazine Impurities
The purity analysis of pyrazines must consider potential process-related impurities arising from their synthesis. Common synthetic routes, such as the condensation of α-dicarbonyl compounds with 1,2-diamines, can lead to several byproducts.[11][12]
Caption: Figure 2: Pyrazine Synthesis and Potential Impurities. This diagram illustrates a general synthetic pathway to pyrazines and highlights the potential process-related impurities that a robust HPLC method must be able to resolve.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the purity analysis of a representative set of pyrazine compounds using both RP-HPLC and HILIC.
Protocol 1: RP-HPLC Method for the Purity Analysis of 2-Aminopyrazine
This method is suitable for the analysis of moderately polar pyrazine derivatives and their non-polar impurities.
1. Instrumentation:
-
HPLC system with a UV detector.
-
Analytical column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
2. Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (reagent grade)
-
2-Aminopyrazine reference standard and sample
3. Chromatographic Conditions:
-
Mobile Phase: A mixture of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). A typical starting point is an isocratic elution with 95:5 (v/v) A:B.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 270 nm
-
Injection Volume: 10 µL
4. Sample Preparation:
-
Accurately weigh and dissolve the 2-aminopyrazine sample in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Prepare a series of calibration standards of the 2-aminopyrazine reference standard in the same diluent.
5. Justification of Parameters:
-
The C18 column provides excellent retention for moderately polar compounds like 2-aminopyrazine.
-
Formic acid is used as a mobile phase modifier to improve peak shape and ensure the ionization state of the analyte is consistent.
-
A detection wavelength of 270 nm is chosen based on the UV absorbance maximum of the pyrazine chromophore.
Protocol 2: HILIC Method for the Purity Analysis of Pyrazinamide
This method is designed for the analysis of highly polar pyrazine derivatives like pyrazinamide and its even more polar metabolite, pyrazinoic acid.
1. Instrumentation:
-
HPLC or UPLC system with a UV or MS detector.
-
Analytical column: ZIC-HILIC column (e.g., 2.1 x 100 mm, 3.5 µm).
2. Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Ammonium formate (LC-MS grade)
-
Formic acid (reagent grade)
-
Pyrazinamide reference standard and sample
3. Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile (A) and water with 10 mM ammonium formate and 0.1% formic acid (B). A typical starting point is an isocratic elution with 85:15 (v/v) A:B.[13]
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Detection: UV at 270 nm or MS detection in positive ion mode.
-
Injection Volume: 5 µL
4. Sample Preparation:
-
Accurately weigh and dissolve the pyrazinamide sample in a mixture of acetonitrile and water (e.g., 50:50 v/v) to a known concentration (e.g., 1 mg/mL).
-
Prepare a series of calibration standards of the pyrazinamide reference standard in the same diluent.
5. Justification of Parameters:
-
The ZIC-HILIC column, with its zwitterionic stationary phase, provides strong retention for highly polar compounds like pyrazinamide.
-
The high organic content of the mobile phase is essential for the HILIC separation mechanism.[7]
-
Ammonium formate acts as a buffer and improves peak shape, while formic acid controls the pH.
-
MS detection is often preferred with HILIC due to the volatility of the mobile phase.
Comparative Experimental Data
The following table summarizes the expected performance of the two methods for the analysis of a mixture of pyrazine, 2-aminopyrazine, and pyrazinamide.
| Parameter | RP-HPLC Method | HILIC Method |
| Elution Order | Pyrazinamide -> 2-Aminopyrazine -> Pyrazine | Pyrazine -> 2-Aminopyrazine -> Pyrazinamide |
| Retention of Pyrazinamide | Low | High |
| Resolution of Polar Impurities | Potentially poor | Excellent |
| Sensitivity for Polar Analytes | Moderate | High (especially with MS) |
| Analysis Time | ~10-15 minutes | ~5-10 minutes (with UPLC) |
Conclusion
The selection of an appropriate HPLC method for the purity analysis of pyrazine compounds is critical for ensuring product quality and safety. For non-polar to moderately polar pyrazines, such as alkylated derivatives, reversed-phase HPLC remains a robust and reliable choice. However, for highly polar and hydrophilic pyrazines, such as pyrazinamide and its metabolites, HILIC offers superior retention, resolution, and sensitivity. By understanding the underlying principles of each technique and carefully considering the physicochemical properties of the analytes, researchers can develop and validate robust and reliable HPLC methods for the purity analysis of this important class of compounds.
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Li, Y., et al. (2013). Development and validation of a hydrophilic interaction liquid chromatography-tandem mass spectrometry method for the simultaneous determination of five first-line antituberculosis drugs in plasma. Analytical and Bioanalytical Chemistry, 405(24), 7795–7804. Retrieved from [Link]
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Kim, H. J. (2012). Retention Behavior of Pyrazines in Reversed-Phase High Performance Liquid Chromatography. (Doctoral dissertation, Chosun University). Retrieved from [Link]
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Mottaleb, M. A., et al. (2013). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Journal of Chromatographic Science, 51(8), 738–745. Retrieved from [Link]
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Revankar, S. N., et al. (1994). Determination of pyrazinamide in human by high performance liquid chromatography. Journal of Postgraduate Medicine, 40(1), 7–9. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind Aroma: Understanding Pyrazine Synthesis Intermediates. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of pyrazines. Retrieved from [Link]
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Shah, P. A., et al. (2018). Simple, Selective and High throughput Estimation of Pyrazinamide in Human Plasma using LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 154, 1-7. Retrieved from [Link]
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Kumar, L., et al. (2023). Development of a HPLC Method for Analysis of a Combination of Clofazimine, Isoniazid, Pyrazinamide, and Rifampicin Incorporated into a Dermal Self-Double-Emulsifying Drug Delivery System. Molecules, 28(21), 7436. Retrieved from [Link]
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Li, Y., et al. (2022). A Simple and Sensitive UPLC–UV Method for Simultaneous Determination of Isoniazid, Pyrazinamide, and Rifampicin in Human Plasma and Its Application in Therapeutic Drug Monitoring. Frontiers in Chemistry, 10, 843810. Retrieved from [Link]
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Scribd. (n.d.). Synthesis of Pyrazine and Pyrimidine and Their Possible Electrophilic and Nucleophilic Substitution Reactions. Retrieved from [Link]
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Balaraman, E., et al. (2018). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. Organic Letters, 20(18), 5858–5861. Retrieved from [Link]
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Agilent Technologies, Inc. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Retrieved from [Link]
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Merck Millipore. (n.d.). Polar Hydrophilic Compounds in Pharmaceutical Analysis. Retrieved from [Link]
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Harshitha, S., et al. (2020). Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. Journal of Drug Metabolism & Toxicology, 11(3), 1-7. Retrieved from [Link]
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Cromlab. (n.d.). Application of Hydrophilic Interaction Chromatography (HILIC) in pharmaceutical analysis. Retrieved from [Link]
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Bramwell, F. B., & Lalezari, I. (1962). THE PYRAZINES. Retrieved from [Link]
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Comparative Crystallographic Analysis of Pyrazine Derivatives
An In-Depth Technical Guide to the X-ray Crystallographic Studies of Pyrazine Derivatives
For researchers, medicinal chemists, and drug development professionals, understanding the three-dimensional atomic arrangement of pharmacologically active molecules is paramount. Pyrazine derivatives, a class of heterocyclic compounds, are of significant interest due to their presence in numerous bioactive molecules and their wide range of applications in medicinal chemistry.[1][2][3] Single-crystal X-ray crystallography stands as the definitive method for elucidating the precise molecular architecture, conformational preferences, and intermolecular interactions that govern the solid-state properties of these compounds.[4] This guide provides a comparative analysis of the crystallographic features of various pyrazine derivatives, details the experimental workflows, and explains the causality behind key methodological choices, offering a comprehensive resource for professionals in the field.
The substitution pattern on the pyrazine ring profoundly influences the resulting crystal packing and intermolecular interactions. A comparison of crystallographic data from the Cambridge Structural Database (CSD) and published literature reveals key trends in how different functional groups dictate the supramolecular architecture.[5] Below is a comparative summary of crystallographic data for several notable pyrazine derivatives.
| Compound Name | Formula | Crystal System | Space Group | Key Intermolecular Interactions | Reference |
| Pyrazine (Phase IV) | C₄H₄N₂ | Monoclinic | P2₁/n | C–H···N hydrogen bonds | [6] |
| Pyrazinamide (α-form) | C₅H₅N₃O | Monoclinic | P2₁/c | N–H···N and N–H···O hydrogen bonds, forming dimers | [7] |
| Pyrazinamide (γ-form) | C₅H₅N₃O | Monoclinic | P2₁/n | N–H···N hydrogen-bonded chains | [7][8] |
| Pyrazine-2-amidoxime | C₅H₆N₄O | Monoclinic | P2₁ | N–H···N and O–H···N hydrogen bonds | [9] |
| 2-Benzoyl-3-aminopyrazine | C₁₁H₉N₃O | Monoclinic | P2₁/n | N–H···O and N–H···N hydrogen bonds | [10] |
| Pyrazine-2,5-dicarboxylic acid dihydrate | C₆H₄N₂O₄·2H₂O | Triclinic | P-1 | Extensive O–H···N and O–H···O hydrogen bonds involving water molecules | [11] |
The data illustrates that even simple pyrazine exhibits polymorphism, with weak C–H···N interactions controlling the solid-state packing.[6] For derivatives like pyrazinamide, the presence of the carboxamide group introduces strong hydrogen bond donors and acceptors, leading to the formation of distinct supramolecular synthons, such as the classic amide-amide homodimer in the α-polymorph.[7][12] In contrast, the γ-polymorph features catemeric N–H···N hydrogen bonds.[7] The introduction of other functional groups, such as in pyrazine-2,5-dicarboxylic acid, leads to more complex hydrogen-bonding networks, often incorporating solvent molecules.[11] These non-covalent interactions, including hydrogen bonds and π-π stacking, are fundamental in crystal engineering and directly impact physicochemical properties like solubility and stability.[13][14][15]
The Crystallographic Workflow: A Self-Validating System
The journey from a synthesized pyrazine derivative to a fully refined crystal structure is a multi-step process that requires precision and a deep understanding of the underlying principles. Each stage is designed to validate the next, ensuring the final model is a faithful representation of the molecular reality.
Experimental Protocol 1: General Single-Crystal X-ray Diffraction Analysis
-
Crystal Selection and Mounting: A high-quality single crystal, free of cracks and defects, is selected under a microscope. The crystal is mounted on a goniometer head using a cryoprotectant oil and flash-cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.
-
Data Collection: The mounted crystal is placed on a diffractometer equipped with an X-ray source (e.g., Mo Kα radiation) and a detector.[16] A series of diffraction images are collected as the crystal is rotated through a range of angles.
-
Data Processing: The collected images are processed to integrate the intensities of the diffraction spots. The data is corrected for various experimental factors (e.g., Lorentz and polarization effects, absorption).[16] This step yields a file containing the Miller indices (h,k,l) and intensity for each reflection.
-
Structure Solution: The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map. This map reveals the positions of the heavier atoms.
-
Structure Refinement: The initial atomic model is refined against the experimental diffraction data. This iterative process involves adjusting atomic coordinates, and thermal parameters to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically located from the difference Fourier map or placed in calculated positions.
-
Validation: The final refined structure is validated using metrics such as R-factor, goodness-of-fit, and residual electron density. The geometry is checked against known standards, and the final structure is deposited in a crystallographic database like the CSD.[5]
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A Spectroscopic Guide to Silylated vs. Non-Silylated Alkynes for Researchers
In the landscape of modern organic synthesis, alkynes are indispensable building blocks. Their utility is significantly enhanced by the strategic use of protecting groups, among which silyl groups, particularly trimethylsilyl (TMS), are paramount. The introduction of a silyl group to a terminal alkyne not only shields its acidic proton but also subtly alters its electronic and steric properties, thereby influencing its reactivity in crucial transformations like Sonogashira couplings.[1][2] This guide provides an in-depth spectroscopic comparison of silylated and non-silylated (terminal) alkynes, offering researchers the practical insights needed to distinguish and characterize these species with confidence. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy, supported by experimental data and protocols.
The Silyl Advantage: Why Protect Alkynes?
Terminal alkynes possess a reactive C-H bond that can interfere with desired synthetic pathways. Silylation, typically with trimethylsilyl chloride, effectively masks this reactivity. This protection strategy is foundational in numerous multi-step syntheses, allowing for selective reactions at other sites of a molecule.[3] The silyl group can be readily removed under mild conditions, regenerating the terminal alkyne for subsequent transformations.[3] Understanding the spectroscopic signatures of both the protected and deprotected forms is therefore a critical skill for any synthetic chemist.
Experimental Workflow: From Silylation to Spectroscopic Analysis
A typical workflow involves the silylation of a terminal alkyne, followed by purification and spectroscopic characterization to confirm the successful transformation.
Caption: General workflow for the silylation and subsequent spectroscopic analysis of a terminal alkyne.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tale of Two Protons (and Carbons)
NMR spectroscopy is arguably the most powerful tool for confirming the silylation of an alkyne. The changes in the chemical environment around the alkyne moiety are clearly reflected in both ¹H and ¹³C NMR spectra.
¹H NMR Spectroscopy
The most dramatic difference is the disappearance of the terminal alkynyl proton signal and the appearance of a new signal corresponding to the silyl group protons.
-
Non-Silylated (Terminal) Alkyne: The acidic proton (≡C-H) typically resonates in the range of δ 1.7-3.1 ppm .[4] This seemingly upfield shift, despite the sp-hybridization of the carbon, is due to the magnetic anisotropy of the triple bond, which creates a shielding cone along the bond axis.[4][5]
-
Silylated Alkyne: The ≡C-H signal is absent. A new, strong singlet appears significantly upfield, typically around δ 0.1-0.4 ppm , corresponding to the magnetically equivalent protons of the trimethylsilyl (TMS) group.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum also provides clear evidence of silylation.
-
Non-Silylated (Terminal) Alkyne: The sp-hybridized carbons (C≡C) resonate in the range of δ 65-85 ppm for the terminal carbon (≡C-H) and δ 70-100 ppm for the internal carbon (≡C-R).[6]
-
Silylated Alkyne: Both acetylenic carbon signals shift downfield upon silylation. The carbon attached to the silicon atom (≡C-Si) typically appears in the range of δ 85-105 ppm , while the adjacent carbon (≡C-R) is found between δ 90-110 ppm .
| Species | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) |
| Non-Silylated Alkyne (R-C≡C-H) | ≡C-H : 1.7-3.1[4] | C ≡C-H: 65-85; C≡C -H: 70-100[6] |
| Silylated Alkyne (R-C≡C-SiMe₃) | Si(CH₃ )₃: 0.1-0.4 | C ≡C-Si: 85-105; C≡C -Si: 90-110 |
Vibrational Spectroscopy: Probing the Triple Bond
Both Infrared (IR) and Raman spectroscopy are excellent techniques for observing the vibrations of the C≡C triple bond and the terminal ≡C-H bond.
Infrared (IR) Spectroscopy
IR spectroscopy is particularly useful for identifying terminal alkynes.
-
Non-Silylated (Terminal) Alkyne:
-
≡C-H Stretch: A sharp, strong absorption is observed in the range of 3330-3260 cm⁻¹ .[4][7] This is a highly characteristic peak and a reliable indicator of a terminal alkyne.
-
C≡C Stretch: A weaker absorption appears between 2260-2100 cm⁻¹ .[7][8][9][10] The intensity of this peak is dependent on the change in dipole moment during the vibration; it is often weak for internal or nearly symmetrical alkynes.[11][12]
-
-
Silylated Alkyne:
-
≡C-H Stretch: The characteristic peak around 3300 cm⁻¹ is absent.
-
C≡C Stretch: The triple bond stretch is still present but may shift slightly in position and change in intensity compared to the parent alkyne. It generally appears in a similar region of 2180-2100 cm⁻¹ . The presence of the silicon atom can sometimes lead to an increase in the intensity of this band.[13]
-
Raman Spectroscopy
Raman spectroscopy provides complementary information and is particularly sensitive to the C≡C triple bond.
-
Non-Silylated (Terminal) Alkyne: A strong Raman signal for the C≡C stretch is typically observed around 2100 cm⁻¹ .[14][15] Terminal alkynes are generally strong Raman scatterers.[16][17]
-
Silylated Alkyne: The C≡C stretching frequency shifts to a slightly higher wavenumber, appearing around 2150 cm⁻¹ .[14][15] This shift is a key diagnostic feature in Raman spectra. The intensity of the Raman signal for silylated alkynes remains strong.
| Spectroscopic Technique | Vibrational Mode | Non-Silylated Alkyne (R-C≡C-H) | Silylated Alkyne (R-C≡C-SiMe₃) |
| IR Spectroscopy | ≡C-H Stretch | 3330-3260 cm⁻¹ (Strong, Sharp)[4][7] | Absent |
| C≡C Stretch | 2260-2100 cm⁻¹ (Weak to Medium)[7] | 2180-2100 cm⁻¹ (Variable Intensity) | |
| Raman Spectroscopy | C≡C Stretch | ~2100 cm⁻¹ (Strong)[14][15] | ~2150 cm⁻¹ (Strong)[14][15] |
Experimental Protocols
General Procedure for Trimethylsilylation of a Terminal Alkyne
Disclaimer: This is a general procedure and should be adapted based on the specific substrate and scale. All reactions should be performed under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents.
-
Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar, add the terminal alkyne (1.0 equiv.) and dissolve in anhydrous tetrahydrofuran (THF).
-
Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (n-BuLi) (1.1 equiv., solution in hexanes) dropwise via syringe. Stir the mixture at this temperature for 30-60 minutes.
-
Silylation: Add trimethylsilyl chloride (TMSCl) (1.2 equiv.) dropwise to the cooled solution.
-
Warm-up and Quench: Allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours. Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Work-up: Transfer the mixture to a separatory funnel. Extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure silylated alkyne.
This protocol is based on established synthetic methodologies.[2][18]
Sample Preparation for Spectroscopic Analysis
-
NMR Spectroscopy: Dissolve a small amount (5-10 mg) of the purified sample in a suitable deuterated solvent (e.g., CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0.0 ppm).
-
IR Spectroscopy: For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For solid samples, a KBr pellet or a Nujol mull can be prepared.
-
Raman Spectroscopy: Samples can be analyzed directly in a glass vial or NMR tube.
Conclusion
The spectroscopic differences between silylated and non-silylated alkynes are distinct and readily identifiable, providing chemists with robust tools for reaction monitoring and product characterization. In ¹H NMR, the key is the disappearance of the terminal alkyne proton and the appearance of the TMS signal. ¹³C NMR shows a downfield shift of the acetylenic carbons upon silylation. In vibrational spectroscopy, the loss of the sharp ≡C-H stretch in the IR spectrum is a definitive indicator of a successful reaction, while Raman spectroscopy reveals a characteristic shift of the C≡C stretch to a higher wavenumber. By leveraging these spectroscopic signatures, researchers can confidently navigate the synthesis and application of these versatile chemical entities.
References
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Spectroscopy of the Alkynes - Chemistry LibreTexts. (2023, January 22). Retrieved from Chemistry LibreTexts website: [Link]
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IR Spectroscopy Tutorial: Alkynes. (n.d.). Retrieved from University of Colorado Boulder website: [Link]
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Chen, K., et al. (2021). A decade of alkyne-tag Raman imaging (ATRI): applications in biological systems. RSC Chemical Biology, 2(5), 1253-1267. Available from: [Link]
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Trimethylsilylacetylene - Wikipedia. (n.d.). Retrieved from Wikipedia: [Link]
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Dopfer, O., et al. (2021). Interaction of Ruthenium(II) with Terminal Alkynes: Benchmarking DFT Methods with Spectroscopic Data. Organometallics, 40(13), 2035–2042. Available from: [Link]
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Kiefer, A. M., et al. (2022). Frequency Changes in Terminal Alkynes Provide Strong, Sensitive, and Solvatochromic Raman Probes of Biochemical Environments. The Journal of Physical Chemistry B, 126(50), 10604–10616. Available from: [Link]
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(a) Raman shift and intensity changes with changes of structure. (b)... - ResearchGate. (n.d.). Retrieved from ResearchGate: [Link]
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Alkynes - OpenOChem Learn. (n.d.). Retrieved from OpenOChem Learn: [Link]
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Ruthenium-catalysed selective synthesis of mono- deuterated terminal alkynes. (n.d.). Retrieved from Royal Society of Chemistry: [Link]
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8: Alkenes and Alkynes. (n.d.). Retrieved from LibreTexts: [Link]
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Lee, J., et al. (2021). Simultaneous Enhancement of Transition Dipole Strength and Vibrational Lifetime of an Alkyne IR Probe via π-d Backbonding and Vibrational Decoupling. The Journal of Physical Chemistry B, 125(33), 9567–9577. Available from: [Link]
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Ciampi, S., et al. (2009). Comparing the reactivity of alkynes and alkenes on silicon (100) surfaces. Langmuir, 25(24), 13943-13949. Available from: [Link]
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12.9: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. (2024, July 30). Retrieved from Chemistry LibreTexts: [Link]
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12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax. (2023, September 20). Retrieved from OpenStax: [Link]
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13.4: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. (2025, November 25). Retrieved from Chemistry LibreTexts: [Link]
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Frequency Changes in Terminal Alkynes Provide Strong, Sensitive, and Solvatochromic Raman Probes of Biochemical Environments - ACS Publications. (2022, December 20). Retrieved from ACS Publications: [Link]
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Frequency Changes in Terminal Alkynes Provide Strong, Sensitive, and Solvatochromic Raman Probes of Biochemical Environments - ResearchGate. (2022, December 20). Retrieved from ResearchGate: [Link]
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An IR Spectral Interpretation Potpourri: Carbohydrates and Alkynes | Spectroscopy Online. (2017, July 1). Retrieved from Spectroscopy Online: [Link]
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Comparing the Reactivity of Alkynes and Alkenes on Silicon (100) Surfaces - ResearchGate. (2025, August 7). Retrieved from ResearchGate: [Link]
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1H NMR Chemical Shift - Oregon State University. (n.d.). Retrieved from Oregon State University: [Link]
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Beyond the Vibrational Stark Effect: Unraveling the Large Redshifts of Alkyne C-H Bond in Solv - ChemRxiv. (n.d.). Retrieved from ChemRxiv: [Link]
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Chemical shifts. (n.d.). Retrieved from University of Regensburg: [Link]
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chemical shift of functional groups in 13C NMR spectroscopy - YouTube. (2022, October 7). Retrieved from YouTube: [Link]
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Carteret, C. (2006). Vibrational properties of silanol group: from alkylsilanol to small silica cluster. Effects of silicon substituents. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 64(3), 670–680. Available from: [Link]
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13C NMR Chemical Shift - Oregon State University. (n.d.). Retrieved from Oregon State University: [Link]
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performance of different palladium catalysts in pyrazine coupling reactions
For researchers, scientists, and drug development professionals, the functionalization of pyrazine scaffolds is a critical endeavor. Pyrazine rings are privileged structures in medicinal chemistry, appearing in a multitude of FDA-approved drugs and clinical candidates. Their synthesis, however, often hinges on the intricate art of palladium-catalyzed cross-coupling reactions. The choice of the palladium catalyst is not merely a matter of preference but a crucial decision that dictates the success, efficiency, and scalability of the synthetic route.
This guide provides an in-depth, objective comparison of the performance of various palladium catalysts in the most pertinent pyrazine coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Stille couplings. By delving into the causality behind experimental choices and providing supporting data, this document aims to empower researchers to make informed decisions for their specific synthetic challenges.
The Pyrazine Predicament: An Electron-Deficient Challenge
Pyrazines are π-deficient heteroaromatics, a characteristic that significantly influences their reactivity in palladium-catalyzed cross-coupling reactions. The two nitrogen atoms withdraw electron density from the ring, making the C-X (X = halide, triflate) bond stronger and more resistant to oxidative addition, the initial and often rate-limiting step in the catalytic cycle. This inherent electronic property necessitates the use of highly active catalyst systems, typically featuring electron-rich and sterically bulky ligands, to achieve efficient coupling.
The Catalytic Cycle: A Universal Blueprint for Pyrazine Functionalization
All palladium-catalyzed cross-coupling reactions discussed herein generally proceed through a common catalytic cycle. Understanding this cycle is fundamental to appreciating the role of the catalyst components.
Figure 2: Experimental workflow for the Suzuki-Miyaura coupling of 2-chloropyrazine.
Materials:
-
2-Chloropyrazine (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
XPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol)
-
tert-Butanol (t-BuOH), degassed (5 mL)
Procedure:
-
To a dry Schlenk tube equipped with a magnetic stir bar, add 2-chloropyrazine, phenylboronic acid, palladium(II) acetate, XPhos, and potassium phosphate.
-
Evacuate the Schlenk tube and backfill with argon. Repeat this cycle three times.
-
Add the degassed tert-butanol via syringe.
-
Place the Schlenk tube in a preheated oil bath at 100 °C and stir for 18 hours.
-
After the reaction is complete (monitored by TLC or GC-MS), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-phenylpyrazine.
Protocol 2: Buchwald-Hartwig Amination of 2-Bromopyrazine with Morpholine
Figure 3: Experimental workflow for the Buchwald-Hartwig amination of 2-bromopyrazine.
Materials:
-
2-Bromopyrazine (1.0 mmol)
-
Morpholine (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
RuPhos (0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (NaOt-Bu, 1.4 mmol)
-
Toluene, anhydrous (5 mL)
Procedure:
-
In a glovebox or under a stream of argon, add palladium(II) acetate, RuPhos, and sodium tert-butoxide to a dry Schlenk tube equipped with a magnetic stir bar.
-
Seal the tube, remove from the glovebox, and evacuate and backfill with argon three times.
-
Add anhydrous toluene, 2-bromopyrazine, and morpholine via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-(morpholino)pyrazine.
Protocol 3: Stille Coupling of 2-Bromopyrazine with Tributyl(vinyl)stannane
Figure 4: Experimental workflow for the Stille coupling of 2-bromopyrazine.
Materials:
-
2-Bromopyrazine (1.0 mmol)
-
Tributyl(vinyl)stannane (1.1 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol, 5 mol%)
-
Lithium chloride (LiCl, 3.0 mmol)
-
N,N-Dimethylformamide (DMF), anhydrous (5 mL)
Procedure:
-
To a dry Schlenk tube, add 2-bromopyrazine, tetrakis(triphenylphosphine)palladium(0), and lithium chloride.
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous DMF and tributyl(vinyl)stannane via syringe.
-
Heat the reaction mixture to 80 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature and dilute with diethyl ether.
-
Wash the organic layer with a saturated aqueous solution of potassium fluoride (to remove tin byproducts) and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 2-vinylpyrazine.
Conclusion
The successful palladium-catalyzed coupling of pyrazines is a testament to the power of modern organometallic chemistry. For the practicing chemist, the key to unlocking the synthetic potential of these important heterocycles lies in the rational selection of the catalyst system. For Suzuki-Miyaura and Buchwald-Hartwig reactions on electron-deficient pyrazines, catalyst systems based on bulky, electron-rich biaryl phosphine ligands such as XPhos and RuPhos have proven to be the most effective. For Sonogashira couplings, the classic Pd(PPh₃)₂Cl₂/CuI system remains a reliable choice. The Stille coupling, while offering broad functional group tolerance, requires careful consideration of ligand and additives to achieve optimal results.
This guide has provided a comparative overview of the performance of different palladium catalysts, supported by experimental data and detailed protocols. By understanding the underlying mechanistic principles and the specific challenges posed by the electron-deficient pyrazine core, researchers can navigate the complexities of these powerful transformations and accelerate the discovery and development of novel pyrazine-containing molecules.
References
- Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions.
- Suzuki coupling of different chloropyridines with phenylboronic acids.
- Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes.
- Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Molecules.
- Comparative analysis of palladium, nickel and copper phosphane/carbene catalysts in Suzuki–Miyaura couplings: Mechanistic insights and reactivity trends. Advances in Inorganic Chemistry.
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
- Palladium/Imidazolium Salt Catalyzed Coupling of Aryl Halides with Hypervalent Organostann
-
Stille reaction. Wikipedia. Available at: [Link]
-
Stille Coupling. Organic Chemistry Portal. Available at: [Link]
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- The Stille Reaction. Organic Reactions.
- Stille Cross-Coupling. J&K Scientific LLC.
- Stille reaction | Brief theory, double cross-coupling. YouTube.
- Buchwald–Hartwig amination using Pd(i) dimer precatalysts supported by biaryl phosphine ligands. Dalton Transactions.
- Stille Coupling. YouTube.
- Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesyl
- Regioselective Palladium-Catalyzed Buchwald–Hartwig Reaction of Arylhydrazines with Aryl Halides: Synthesis of N,N-Diarylhydrazines.
- Advancing total synthesis through the Stille cross-coupling: recent innov
A Comparative Guide to Pyrazine Synthesis: Benchmarking a Greener Approach Against an Established Protocol
Introduction: The Enduring Importance of the Pyrazine Ring
Pyrazines, six-membered aromatic heterocycles containing two nitrogen atoms at positions 1 and 4, are a cornerstone of modern chemistry. Their unique electronic properties and versatile reactivity have established them as invaluable scaffolds in a multitude of applications, from the flavor and fragrance industry to the development of life-saving pharmaceuticals.[1][2] The demand for efficient and sustainable methods to construct the pyrazine core has driven continuous innovation in synthetic organic chemistry. This guide provides an in-depth comparison of a well-established, classical method for pyrazine synthesis—the Staedel-Rugheimer/Gutknecht approach—with a modern, greener alternative that offers significant advantages in terms of efficiency, safety, and environmental impact.
The Established Protocol: Staedel-Rugheimer/Gutknecht Synthesis
First reported in the late 19th century, the Staedel-Rugheimer and the closely related Gutknecht syntheses are among the oldest methods for preparing pyrazines that are still in use.[1][3][4] These methods rely on the self-condensation of α-amino ketones to form a dihydropyrazine intermediate, which is subsequently oxidized to the aromatic pyrazine.[3][4] The α-amino ketone precursor is typically generated in situ from more readily available starting materials.
Causality Behind the Experimental Choices
The classical approach is a testament to the foundational principles of organic synthesis. The in situ generation of the reactive α-amino ketone intermediate from an α-halo ketone and ammonia (Staedel-Rugheimer) or via the reduction of an α-oximino ketone (Gutknecht) circumvents the need to handle the often unstable α-amino ketone directly.[3][5] The subsequent self-condensation is a classic example of nucleophilic attack of the amine of one molecule onto the carbonyl of another, followed by cyclization and dehydration. The final oxidation step is crucial for achieving the stable, aromatic pyrazine ring system. The choice of harsh oxidizing agents or prolonged air oxidation reflects the historical context of these methods, where achieving the desired transformation was the primary goal, often with less emphasis on reaction efficiency or environmental impact.[5]
Experimental Protocol: Synthesis of 2,5-Diphenylpyrazine (Illustrative)
The synthesis of 2,5-diphenylpyrazine via a modified Staedel-Rugheimer approach serves as a representative example of this classical methodology.
Step 1: Synthesis of α-Aminoacetophenone
-
Dissolve 2-chloroacetophenone in ethanol in a reaction vessel.
-
Add an excess of aqueous ammonia to the solution.
-
Heat the mixture under reflux for several hours. This facilitates the nucleophilic substitution of the chloride by ammonia to form the α-aminoacetophenone.
Step 2: Condensation and Oxidation
-
Upon cooling, the reaction mixture containing the α-aminoacetophenone will begin to self-condense.
-
The intermediate dihydropyrazine is formed through the reaction of two molecules of the α-amino ketone.
-
Aromatization to 2,5-diphenylpyrazine is achieved by bubbling air through the reaction mixture or by the addition of a chemical oxidizing agent like hydrogen peroxide.[6]
Step 3: Isolation and Purification
-
The crude product is isolated by filtration or extraction.
-
Purification is typically achieved by recrystallization or column chromatography.[5]
The New Method: A Greener, One-Pot Approach
In recent years, the principles of green chemistry have spurred the development of more sustainable synthetic methods. A notable advancement in pyrazine synthesis is the one-pot condensation of 1,2-diketones with 1,2-diamines, catalyzed by a base in an environmentally benign solvent system.[7][8][9][10] This approach offers high yields, mild reaction conditions, and a simplified workup procedure.[7][10]
Causality Behind the Experimental Choices
This modern method is designed for efficiency and sustainability. The direct condensation of a 1,2-diketone with a 1,2-diamine is the most atom-economical route to the pyrazine core. The use of a catalytic amount of a strong base, such as potassium tert-butoxide (t-BuOK), facilitates the nucleophilic attack and subsequent cyclization under mild conditions, avoiding the need for high temperatures or harsh reagents.[7][8] Aqueous methanol is an excellent solvent choice, as it is relatively non-toxic, readily available, and allows for easy product isolation, often through simple precipitation by adding water.[7][10] The reaction proceeds at room temperature, further reducing energy consumption and minimizing the formation of byproducts. The detection of a dihydropyrazine intermediate suggests that the reaction follows a similar mechanistic pathway to the classical methods, but the aromatization occurs readily under these mild conditions without the need for an external oxidizing agent.[7]
Experimental Protocol: One-Pot Synthesis of Tetrasubstituted Pyrazines
The following is a general procedure for the synthesis of pyrazine derivatives from 1,2-diketones and 1,2-diamines.
-
In a round-bottom flask, dissolve the 1,2-diketone (1.0 mmol) in a 1:1 mixture of methanol and water (10 mL).
-
To this solution, add the 1,2-diamine (1.1 mmol).
-
Add a catalytic amount of potassium tert-butoxide (0.1 mmol).
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, add 20 mL of water to the reaction mixture to precipitate the product.
-
Extract the product with a suitable organic solvent, such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be further purified by recrystallization.[11]
Head-to-Head Comparison: Performance and Practicality
| Parameter | Established Protocol (Staedel-Rugheimer/Gutknecht) | New Method (Greener, One-Pot) |
| Starting Materials | α-Halo ketones, Ammonia / α-Oximino ketones | 1,2-Diketones, 1,2-Diamines |
| Reagents | Often requires strong oxidizing agents | Catalytic amount of base (t-BuOK) |
| Solvent | Typically organic solvents (e.g., ethanol) | Aqueous methanol |
| Temperature | Refluxing temperatures often required | Room temperature |
| Reaction Time | Several hours to overnight | Typically 5-10 hours[12] |
| Yield | Generally moderate to low, with potential for byproducts[5] | High to excellent (often >80%)[7][10] |
| Work-up | Can be tedious, requiring extensive purification | Simple precipitation and extraction |
| Environmental Impact | Use of hazardous reagents and solvents | "Green" solvents, catalytic reagents, energy-efficient |
Characterization of a Representative Pyrazine: 2,5-Diphenylpyrazine
The identity and purity of the synthesized pyrazines can be confirmed using standard analytical techniques. For 2,5-diphenylpyrazine, the following spectroscopic data is characteristic:
-
¹H NMR (400 MHz, CDCl₃): δ 9.06 (s, 2H), 8.05 (d, J = 7.2 Hz, 4H), 7.53-7.46 (m, 6H).[13]
-
¹³C NMR (100 MHz, CDCl₃): δ 150.7, 141.2, 136.3, 129.7, 129.0, 126.8.[13]
Conclusion: Embracing a More Sustainable Future for Pyrazine Synthesis
While classical methods like the Staedel-Rugheimer and Gutknecht syntheses have been instrumental in the historical development of pyrazine chemistry, modern approaches offer significant and undeniable advantages. The greener, one-pot synthesis from 1,2-diketones and 1,2-diamines demonstrates superior performance in terms of yield, reaction conditions, and environmental impact. For researchers, scientists, and drug development professionals, the adoption of such improved protocols is not only a matter of efficiency but also a commitment to sustainable scientific practice. This guide serves to highlight the progress in the field and encourage the implementation of these more benign and effective synthetic strategies.
References
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Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. (2022). Polycyclic Aromatic Compounds. Retrieved from [Link]
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Pyrazine - Wikipedia. (n.d.). Retrieved from [Link]
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Ghosh, P., & Mandal, A. (2012). Greener approach toward one pot route to pyrazine synthesis. Green Chemistry Letters and Reviews, 5(2), 127-131. Retrieved from [Link]
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Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. (2018). ACS Catalysis, 8(11), 10638-10645. Retrieved from [Link]
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2,5-diphenylpyrazine. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
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Gutknecht Pyrazine Synthesis. (n.d.). Merck Index. Retrieved from [Link]
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Chapter IV Section A (General introduction and synthetic background) - NBU-IR. (n.d.). Retrieved from [Link]
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Ong, B. H., et al. (2017). Review on the Synthesis of Pyrazine and Its Derivatives. Malaysian Journal of Fundamental and Applied Sciences, 13(4), 66-72. Retrieved from [Link]
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Selective synthesis of pyrazine. (n.d.). ResearchGate. Retrieved from [Link]
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Different Pathways for the Cyclocondensation Reactions of 1,2-Diamine and 1,2-Diketone. (2018). Chinese Journal of Chemistry, 36(1), 47-52. Retrieved from [Link]
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Dimetalation of pyrazines. a one-pot synthesis of multisubstituted pyrazine C-nucleosides. (2001). The Journal of Organic Chemistry, 66(14), 4783-4786. Retrieved from [Link]
-
2,5-Diphenylpyrazine - Optional[MS (GC)] - Spectrum - SpectraBase. (n.d.). Retrieved from [Link]
-
Clean and Green Approach for One-pot Synthesis of Pyrazines from Ethylenediamine and 1, 2-Diketone or Its Analogues Under Neat Reaction Condition. (2019). Letters in Organic Chemistry, 16(12), 963-968. Retrieved from [Link]
-
Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. (2022). Molecules, 27(4), 1112. Retrieved from [Link]
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Greener approach toward one pot route to pyrazine synthesis. (2012). ResearchGate. Retrieved from [Link]
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Synthesis of pyrazines. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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Greener approach toward one pot route to pyrazine synthesis. (2011). Green Chemistry Letters and Reviews, 5(2), 127-131. Retrieved from [Link]
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Chem 117 Reference Spectra Spring 2011. (n.d.). Retrieved from [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to Handling 5-Chloro-3-((trimethylsilyl)-ethynyl)pyrazin-2-amine: A Risk-Based PPE and Disposal Protocol
This document provides essential, field-proven guidance for the safe handling and disposal of 5-Chloro-3-((trimethylsilyl)-ethynyl)pyrazin-2-amine (CAS No: 1244776-64-4). As a Senior Application Scientist, my objective is to move beyond mere compliance and instill a deep, causal understanding of the safety protocols required. This guide is structured to empower researchers, scientists, and drug development professionals to build a self-validating system of safety for every manipulation of this compound.
Section 1: Hazard Profile Analysis
Understanding the "why" behind any safety protocol begins with a thorough analysis of the compound's intrinsic hazards. This compound is a solid substance whose primary risks are associated with direct contact and inhalation of its dust or aerosols. The Globally Harmonized System (GHS) classifications provide the foundation for our risk assessment.[1]
Table 1: GHS Hazard Profile for this compound
| Hazard Statement | GHS Classification | Practical Implication in the Laboratory |
| H302 | Acute toxicity, oral (Category 4) | Harmful if swallowed. This elevates the importance of preventing hand-to-mouth contamination through stringent hygiene and proper glove removal techniques.[1][2] |
| H315 | Skin corrosion/irritation (Category 2) | Causes skin irritation. Direct contact can lead to redness, inflammation, or dermatitis, mandating the use of appropriate chemical-resistant gloves.[1][2] |
| H319 | Serious eye damage/eye irritation (Category 2A) | Causes serious eye irritation. The risk of splashes or airborne particles necessitates robust eye protection beyond standard safety glasses.[1][2] |
| H335 | Specific target organ toxicity, single exposure (Category 3) | May cause respiratory irritation. Inhalation of dust can irritate the nose, throat, and lungs, making engineering controls like fume hoods a critical first line of defense.[1][2] |
These hazards are designated by the GHS07 "Exclamation Mark" pictogram and the signal word "Warning".
Section 2: The First Line of Defense: Engineering and Administrative Controls
Personal Protective Equipment (PPE) is the last line of defense.[3] Before a single piece of PPE is donned, engineering and administrative controls must be in place to minimize exposure potential.
-
Engineering Control - The Chemical Fume Hood: All manipulations of this solid compound—including weighing, transfers, and preparation of solutions—must be conducted inside a certified chemical fume hood.[2][4][5] This is the primary method to mitigate the respiratory irritation hazard (H335) by containing dust and preventing inhalation.
-
Administrative Controls:
-
Restricted Access: Clearly demarcate the area where this compound is being handled.
-
Hygiene: Do not eat, drink, or smoke in the laboratory.[2] Always wash hands thoroughly with soap and water after handling the compound and before leaving the work area.[1][2]
-
Training: Ensure all personnel are trained on the specific hazards and handling procedures outlined in this guide and the compound's Safety Data Sheet (SDS).
-
Section 3: Core PPE Protocol: A Task-Based Approach
The selection of PPE must be tailored to the specific task and the associated risk of exposure.
Table 2: Task-Specific PPE Requirements
| Task | Minimum Required PPE | Rationale and Expert Insight |
| Weighing and Aliquoting Solid | Lab Coat, Nitrile Gloves (Double), Chemical Safety Goggles | This task poses the highest risk of generating airborne dust. Double gloving minimizes the risk of contamination when handling primary containers and weighing instruments.[3] Chemical goggles are essential to protect against airborne particles.[6] |
| Solution Preparation & Transfers | Lab Coat, Nitrile Gloves, Chemical Safety Goggles, Face Shield | The risk shifts from dust to splashes. A face shield worn over chemical goggles provides full facial protection from potential splashes during solvent addition or transfers.[6][7] |
| Reaction Workup & Chromatography | Lab Coat, Nitrile Gloves, Safety Glasses with Side Shields | Assuming the compound is now in a closed system or dilute solution, the primary risk is minimal splash. Standard safety glasses with side shields are acceptable here, but goggles remain best practice. |
| Spill Cleanup | Chemical-Resistant Coverall/Apron, Double Nitrile Gloves, Chemical Safety Goggles, Face Shield, Appropriate Respirator (if outside fume hood) | This is a high-risk scenario. Full body protection is necessary. If a spill occurs outside a fume hood, respiratory protection is mandatory to prevent inhalation of high concentrations of dust.[8] |
Key PPE Specifications:
-
Hand Protection: Use powder-free nitrile gloves. There is no universal glove that protects against all chemicals, but nitrile offers good resistance for general handling of organic solids and solutions.[5][6] Contaminated gloves must be changed immediately.
-
Eye and Face Protection: Safety glasses do not provide adequate protection from significant splashes.[6] For any task with a splash or dust risk, indirectly vented chemical goggles are required.
-
Body Protection: A standard lab coat is sufficient for most bench-scale operations. For larger quantities or significant spill risk, a chemical-resistant apron or coverall is recommended.[9]
Section 4: Procedural Discipline: Donning, Doffing, and Workflow
The effectiveness of PPE is determined by how it is used. Cross-contamination during the removal (doffing) process is a common source of exposure.
Step-by-Step PPE Workflow
-
Donning (Putting On) Sequence:
-
Put on lab coat and fasten completely.
-
Put on inner pair of gloves.
-
Put on chemical safety goggles or face shield.
-
Put on outer pair of gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.
-
-
Doffing (Taking Off) Sequence - The "Dirty-to-Dirty, Clean-to-Clean" Principle:
-
Remove the outer, most contaminated gloves. Peel one glove off by pinching the cuff and turning it inside out. Use the clean, inner-gloved hand to slide under the cuff of the remaining outer glove and peel it off. Dispose of them in the hazardous waste bin.
-
Remove the lab coat by rolling it away from the body, ensuring the contaminated exterior is folded inward. Hang it in the designated area or dispose of it if grossly contaminated.
-
Remove face shield and/or goggles from the back to the front.
-
Remove the inner pair of gloves using the same technique as in step 1.
-
Wash hands thoroughly.
-
Experimental Workflow Diagram
The following diagram illustrates the logical flow of operations when handling the compound.
Sources
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- 2. static.cymitquimica.com [static.cymitquimica.com]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
(Illustrative structure)